14R(15S)-EET
Description
Structure
3D Structure
Properties
CAS No. |
98103-48-1 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m0/s1 |
InChI Key |
JBSCUHKPLGKXKH-LLZJRKGESA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 14R(15S)-EET from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthesis of 14R(15S)-epoxyeicosatrienoic acid (14R(15S)-EET), a critical signaling molecule derived from arachidonic acid. We will delve into the core enzymatic processes, present quantitative data for key reactions, provide detailed experimental protocols for its study, and visualize the associated biochemical pathways.
Introduction to 14,15-EET Biosynthesis
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] Among the four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), 14,15-EET has garnered significant attention for its potent biological activities, including vasodilation, anti-inflammatory effects, and anti-apoptotic properties.[2][4][5] The biosynthesis of 14,15-EET is a stereospecific process, with certain CYP enzymes preferentially producing the 14(R),15(S) enantiomer. This specific stereoisomer is crucial for its biological function. The primary route of 14,15-EET metabolism is through hydrolysis by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][3]
The Core Biosynthetic Pathway
The biosynthesis of this compound from arachidonic acid is a multi-step process initiated by the release of arachidonic acid from the cell membrane.
Liberation of Arachidonic Acid
Upon cellular stimulation by various agonists (e.g., bradykinin, acetylcholine), phospholipase A2 (PLA2) is activated. PLA2 hydrolyzes the sn-2 position of membrane phospholipids, releasing arachidonic acid into the cytoplasm.
Epoxidation by Cytochrome P450 Epoxygenases
The free arachidonic acid is then metabolized by CYP epoxygenases, primarily members of the CYP2C and CYP2J subfamilies in humans.[6][7][8] These enzymes catalyze the epoxidation of the double bond at the 14,15-position of arachidonic acid. Notably, human CYP2C8 and CYP2C9 exhibit stereoselectivity, preferentially forming 14(R),15(S)-EET.[6]
Metabolism by Soluble Epoxide Hydrolase
The biological activity of 14,15-EET is terminated by the action of soluble epoxide hydrolase (sEH), which converts it to 14,15-DHET.[2][3] This metabolic step is a key target for therapeutic intervention, as inhibition of sEH can prolong the beneficial effects of 14,15-EET.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis and metabolism of 14,15-EET.
Table 1: Regioselectivity of Human CYP Epoxygenases in Arachidonic Acid Metabolism
| CYP Isoform | 14,15-EET (% of total EETs) | 11,12-EET (% of total EETs) | 8,9-EET (% of total EETs) | 5,6-EET (% of total EETs) | Reference |
| CYP2C8 | ~45% | ~55% | - | - | [6] |
| CYP2C9 | ~60% | ~26% | ~14% | - | [6] |
| CYP2J2 | Major product | Major product | Minor product | Minor product | [7] |
Table 2: Stereoselectivity of Human CYP Epoxygenases in 14,15-EET Formation
| CYP Isoform | 14(R),15(S)-EET (% enantiomeric excess) | Reference |
| CYP2C8 | 72.4% | [6] |
| CYP2C9 | 25% | [6] |
Table 3: Enzyme Kinetics of Human CYP Enzymes with Arachidonic Acid for 14,15-EET Formation
| Enzyme | Kinetic Model | Km (μM) | Vmax (pmol/min/pmol CYP) | Ks (μM) | Reference |
| CYP2J2 | Substrate Inhibition | - | - | ~31 | [1][2] |
| CYP2C8 | Substrate Inhibition | - | - | Lower than CYP2J2 | [3] |
Note: Specific Km and Vmax values for 14,15-EET formation are not consistently reported due to the complex kinetics (substrate inhibition). The substrate inhibition constant (Ks) indicates the concentration at which the enzyme activity begins to decrease.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
In Vitro 14,15-EET Production using Recombinant Human CYP Enzymes
Objective: To measure the production of 14,15-EET from arachidonic acid by a specific recombinant human CYP enzyme.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP2C8, CYP2C9, or CYP2J2) co-expressed with NADPH-cytochrome P450 reductase in microsomes
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., 14,15-EET-d8)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, NADPH regenerating system, and the recombinant CYP enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid (e.g., final concentration of 1-50 µM, noting the potential for substrate inhibition at higher concentrations).[3]
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Quantification of 14,15-EET and 14,15-DHET by UPLC-MS/MS
Objective: To quantify the levels of 14,15-EET and its metabolite 14,15-DHET in biological samples.
Instrumentation:
-
Waters Acquity UPLC system or equivalent
-
Waters Xevo TQ-S mass spectrometer or equivalent
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
14,15-EET: m/z 319 -> 219
-
14,15-DHET: m/z 337 -> 221
-
14,15-EET-d8 (Internal Standard): m/z 327 -> 227
-
-
Cone Voltage and Collision Energy: Optimized for each analyte.
Procedure:
-
Prepare a standard curve of 14,15-EET and 14,15-DHET of known concentrations.
-
Prepare samples as described in the in vitro assay or using appropriate extraction methods for biological matrices (e.g., solid-phase extraction for plasma or cell culture media).
-
Inject the prepared samples and standards onto the UPLC-MS/MS system.
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
Cell-Based Apoptosis Assay
Objective: To assess the anti-apoptotic effect of 14,15-EET on cultured cells.
Materials:
-
Cell line of interest (e.g., endothelial cells, cardiomyocytes)
-
Cell culture medium and supplements
-
14,15-EET
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 14,15-EET for a specified time (e.g., 1-2 hours).
-
Induce apoptosis by adding the apoptosis-inducing agent to the wells (excluding the negative control).
-
Incubate for the required time to induce apoptosis (e.g., 4-6 hours).
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualization of Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways discussed in this guide.
Caption: Biosynthesis and metabolism of 14,15-EET.
Caption: In vitro experimental workflow for 14,15-EET production.
Caption: Anti-apoptotic signaling pathway of 14,15-EET.
References
- 1. Atypical kinetics of cytochrome P450 2J2: Epoxidation of arachidonic acid and reversible inhibition by xenobiotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2J2-mediated metabolism of arachidonic acid in heart: A review of its kinetics, inhibition and role in heart rhythm control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Dominant Arachidonic Acid Cytochrome P450 Monooxygenases in Rat Heart, Lung, Kidney, and Liver: Protein Expression and Metabolite Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of CYP2J2 and EET Levels in Cardiac Disease and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Cytochrome P450 Epoxygenase Pathway: A Technical Guide to the Formation and Signaling of 14(R),15(S)-EET
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 (CYP) epoxygenase pathway represents a critical branch of arachidonic acid metabolism, yielding a class of signaling lipids known as epoxyeicosatrienoic acids (EETs). These molecules are implicated in a wide array of physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cell proliferation. Among the four regioisomers of EETs, 14,15-EET, and specifically the 14(R),15(S) enantiomer, has garnered significant attention for its potent biological activities. This technical guide provides an in-depth exploration of the enzymatic cascade leading to 14(R),15(S)-EET formation, its downstream signaling pathways, and detailed experimental protocols for its study.
Biosynthesis of 14(R),15(S)-EET
The journey from cellular phospholipids (B1166683) to the bioactive 14(R),15(S)-EET is a multi-step enzymatic process. It begins with the liberation of arachidonic acid from the cell membrane, followed by its epoxidation by specific CYP enzymes, and is ultimately terminated by enzymatic hydrolysis.
Arachidonic acid, an omega-6 polyunsaturated fatty acid, is predominantly esterified in the sn-2 position of membrane phospholipids.[1] In response to various stimuli, cytosolic phospholipase A2 (cPLA2) is activated, catalyzing the hydrolysis of the ester bond and releasing free arachidonic acid into the cytoplasm.[2]
This free arachidonic acid then serves as a substrate for a subset of CYP enzymes, primarily from the CYP2C and CYP2J subfamilies, which exhibit epoxygenase activity.[3][4] These enzymes utilize NADPH and molecular oxygen to introduce an epoxide group across one of the four double bonds of arachidonic acid, resulting in the formation of four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2] The formation of 14,15-EET is a major product of several key human CYP epoxygenases, including CYP2C8, CYP2C9, and CYP2J2.[5][6] Notably, these enzymes exhibit stereoselectivity, with a preference for the formation of the 14(R),15(S)-EET enantiomer.[5]
The biological activity of EETs is tightly regulated by their rapid metabolism. The primary route of inactivation is the hydrolysis of the epoxide to a vicinal diol, forming dihydroxyeicosatrienoic acids (DHETs).[1] This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[7] The resulting 14,15-DHET is generally considered to be less biologically active than its epoxide precursor.[3]
Biosynthesis of 14(R),15(S)-EET from membrane phospholipids.
Downstream Signaling Pathways of 14(R),15(S)-EET
14(R),15(S)-EET exerts its biological effects by modulating a variety of intracellular signaling cascades. While a specific high-affinity cell surface receptor for EETs remains to be definitively identified, evidence suggests that they can act through both receptor-dependent and independent mechanisms to influence cell function. Key downstream pathways activated by 14,15-EET include the PI3K/Akt and MAPK/ERK pathways. Additionally, 14,15-EET and its metabolite, 14,15-DHET, have been shown to activate the nuclear receptor PPARγ.
PI3K/Akt and MAPK/ERK Signaling
Upon introduction to cells, 14,15-EET can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8][9] Activation of these pathways is often initiated by the interaction of 14,15-EET with upstream signaling components, which can include receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), and non-receptor tyrosine kinases such as focal adhesion kinase (FAK).[9][10]
The activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that plays a central role in cell survival, growth, and proliferation by phosphorylating a host of downstream targets.[11] Concurrently, activation of the MAPK cascade, through a series of phosphorylation events, culminates in the activation of ERK, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation, differentiation, and survival.[12]
14(R),15(S)-EET signaling via PI3K/Akt and MAPK/ERK pathways.
PPARγ Activation
Both 14,15-EET and its hydrolyzed product, 14,15-DHET, have been identified as potential ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor.[10][13] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8] This pathway is particularly relevant to the anti-inflammatory effects of 14,15-EET.
Activation of PPARγ by 14,15-EET and its metabolite.
Quantitative Data
The following tables summarize key quantitative parameters related to the formation and activity of 14,15-EET. These values are compiled from various studies and may vary depending on the specific experimental conditions.
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |
| Human CYP2C8 | Arachidonic Acid | 14,15-EET | - | - | [2][14] |
| Human CYP2C91 | Arachidonic Acid | 14,15-EET | 14 ± 1 | - | [15] |
| Human CYP2C92 | Arachidonic Acid | 14,15-EET | 11 ± 1 | - | [15] |
| Human CYP2J2 | Arachidonic Acid | 14,15-EET | - | - | [13] |
| Note: Some studies report substrate inhibition for CYP2J2 and CYP2C8 at higher arachidonic acid concentrations.[14] |
| CYP Isoform | Regioisomer Distribution of EETs from Arachidonic Acid | Reference |
| Human CYP2C8 | 14,15-EET and 11,12-EET are major products. | [5][6] |
| Human CYP2C9 | 11,12-EET and 14,15-EET are the dominant products. | [6][15] |
| Human CYP2J2 | Produces all four EET regioisomers. | [13] |
| Tissue/Cell Type | 14,15-EET Concentration | Reference |
| Human Breast Cancer Tissue | Median level significantly higher than adjacent noncancerous tissue. | [16][17] |
| Human Plasma | Total EETs: 11.9 ± 5.9 nmol/L (in primary aldosteronism patients before treatment) | [18] |
| Note: Endogenous concentrations of EETs are often low and can be challenging to measure accurately.[19] |
| Compound | Biological Activity | ED50 / IC50 | Reference |
| 14,15-EET | Vasorelaxation of bovine coronary arteries | ED50 = 2.2 µM | [11][20] |
Experimental Protocols
In Vitro Cytochrome P450 Epoxygenase Assay
This protocol outlines a general procedure for measuring the formation of 14,15-EET from arachidonic acid using recombinant human CYP enzymes.
Materials:
-
Recombinant human CYP2C8, CYP2C9, or CYP2J2
-
Cytochrome P450 reductase (CPR)
-
Cytochrome b5
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
Arachidonic acid
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Internal standard (e.g., d8-14,15-EET)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Reconstitution of the Enzyme System:
-
In a microcentrifuge tube, combine the recombinant CYP enzyme, CPR, and cytochrome b5 in a molar ratio of approximately 1:2:1.
-
Add liposomes to the mixture and incubate on ice for 30 minutes to allow for reconstitution.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in potassium phosphate buffer containing the reconstituted enzyme system and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid (e.g., 1-50 µM final concentration).
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and the internal standard.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample onto an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Monitor the formation of 14,15-EET and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Quantify the amount of 14,15-EET produced by comparing its peak area to that of the internal standard.
-
Western Blot Analysis of Akt and ERK Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) and ERK (p-ERK) in cultured cells following treatment with 14(R),15(S)-EET.
Materials:
-
Cultured cells of interest (e.g., endothelial cells, smooth muscle cells)
-
14(R),15(S)-EET
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (e.g., Ser473), anti-total Akt, anti-p-ERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat cells with various concentrations of 14(R),15(S)-EET for the desired time points.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt, p-ERK, and total ERK, as well as a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
-
PPARγ Reporter Gene Assay
This protocol provides a method to assess the activation of PPARγ by 14,15-EET or its metabolites using a luciferase reporter gene assay.
Materials:
-
Host cell line (e.g., HEK293T)
-
PPARγ expression vector
-
Luciferase reporter vector containing PPREs
-
Transfection reagent
-
14,15-EET, 14,15-DHET, or other test compounds
-
Positive control (e.g., rosiglitazone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed the host cells in a multi-well plate.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing the test compounds (e.g., 14,15-EET, 14,15-DHET) at various concentrations. Include a vehicle control and a positive control.
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Express the results as fold induction over the vehicle control.
-
Experimental Workflow
The study of the cytochrome P450 epoxygenase pathway for 14(R),15(S)-EET typically follows a logical progression from identifying its production to elucidating its functional significance.
A typical experimental workflow for investigating the 14(R),15(S)-EET pathway.
Conclusion
The cytochrome P450 epoxygenase pathway, leading to the formation of 14(R),15(S)-EET, is a complex and highly regulated system with profound implications for cellular function and human health. Understanding the enzymatic machinery responsible for its synthesis and the intricate signaling networks it governs is paramount for the development of novel therapeutic strategies targeting a range of diseases, from cardiovascular disorders to cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the multifaceted roles of this important lipid mediator.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Structure-Functional Analysis of Human Cytochrome P450 2C8 Using Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systems-Level Lipid Analysis Methodologies for Qualitative and Quantitative Investigation of Lipid Signaling Events During Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphisms of CYP2C8 Alter First-Electron Transfer Kinetics and Increase Catalytic Uncoupling [mdpi.com]
- 8. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Cytochrome P450 2C9 and Its Polymorphic Modifications: Electroanalysis, Catalytic Properties, and Approaches to the Regulation of Enzymatic Activity [mdpi.com]
- 13. CYP2J2-mediated metabolism of arachidonic acid in heart: A review of its kinetics, inhibition and role in heart rhythm control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cytochrome P450 slow metabolizers CYP2C9*2 and CYP2C9*3 directly regulate tumorigenesis via reduced epoxyeicosatrienoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 14(R),15(S)-EET
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are a class of bioactive lipid mediators derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. Among the four regioisomers, 14,15-EET, and specifically its 14(R),15(S) enantiomer, has garnered significant scientific interest due to its potent and diverse physiological effects, including vasodilation, anti-inflammatory actions, and cellular protection. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of 14(R),15(S)-EET. It includes a summary of quantitative data, detailed experimental protocols for its study, and visual representations of its primary signaling pathways to serve as a valuable resource for professionals in biomedical research and drug development.
Chemical Structure and Stereochemistry
14,15-EET is formed by the epoxidation of the cis-double bond between carbons 14 and 15 of arachidonic acid.[1][2] This process is catalyzed by CYP epoxygenases, primarily from the CYP2C and CYP2J families.[3] The epoxidation can result in two enantiomers with distinct biological activities: 14(R),15(S)-EET and 14(S),15(R)-EET.[1]
The precise stereochemistry is crucial for its biological function. The IUPAC name for the 14(R),15(S) enantiomer is 13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid .[4] Its structure features a 20-carbon chain with three cis (Z) double bonds at positions 5, 8, and 11, a carboxylic acid group at one end, and a trans-epoxide at the 14,15-position.[2][4] The 14(R),15(S) configuration is often the more abundant enantiomer produced in tissues and is a preferred ligand for certain binding sites.
Key Structural Details:
-
Chemical Formula: C₂₀H₃₂O₃[2]
-
Molecular Weight: 320.47 g/mol [2]
-
IUPAC Name: 13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid[4]
-
InChI Key: JBSCUHKPLGKXKH-RBUKOAKNSA-N[4]
-
Stereochemistry: The epoxide ring has a trans configuration with the oxygen atom on the opposite side of the carbon backbone relative to the hydrogen atoms at C14 and C15. The absolute configuration is specified as 14R and 15S.
Quantitative Data Summary
The biological activity of 14,15-EET is concentration-dependent and can vary between its enantiomers and across different biological systems. The following tables summarize key quantitative data from the literature.
Table 1: Vasodilatory Potency of 14,15-EET and Analogs
| Compound | Artery Type | EC₅₀ / ED₅₀ | Reference |
| 14,15-EET (racemic) | Canine Coronary Arterioles | ~10⁻¹² M | [5] |
| 14,15-EET (racemic) | Bovine Coronary Arteries | 10⁻⁶ M (1 µM) | [4] |
| 14(S),15(R)-EET | Bovine Coronary Arteries | More potent than 14(R),15(S)-EET | [4] |
| 14(R),15(S)-EET | Porcine Coronary Arterioles | 0.8 pM | [3] |
| 14,15-EET Analogs (e.g., oxamide (B166460) 16) | Bovine Coronary Artery Rings | 1.7 µM | [6] |
Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH)
| Inhibitor | Substrate | IC₅₀ | Reference |
| DCU | 14,15-EET | 0.45 ± 0.16 µM | [7] |
| Unsubstituted Urea 12 (EET Analog) | Recombinant human sEH | 16 nM | [6] |
| Sulforaphane (SFN) | Human sEH | 3.65 µM | [8] |
| Phenyl isothiocyanate (PITC) | Human sEH | 7.5 µM | [8] |
Table 3: Receptor Binding and Other Activities
| Activity | System | Value | Reference |
| Receptor Binding (IC₅₀) | U937 Cell Membranes | 2.73 nM (for 14,15-EET) | [9] |
| Kₐₜₚ Channel Activation (EC₅₀) | Rat Mesenteric Artery SMCs | 87 nM (for 11,12-EET) | [10] |
Key Signaling Pathways
14(R),15(S)-EET exerts its effects through multiple signaling pathways, often initiated by interaction with putative G-protein coupled receptors (GPCRs) or by direct activation of intracellular targets. Its signaling is terminated by enzymatic hydrolysis to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).
Diagram 1: EET Metabolism by Soluble Epoxide Hydrolase (sEH)
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 14(R),15(S)-Epoxyeicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(R),15(S)-Epoxyeicosatrienoic acid (14(R),15(S)-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] As a member of the epoxyeicosatrienoic acid (EET) family, it plays a crucial role in various physiological and pathophysiological processes, making it a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of 14(R),15(S)-EET, its signaling pathways, and detailed experimental protocols for its study.
Physical and Chemical Properties
14(R),15(S)-EET is one of the four regioisomers of EETs and exists as a specific stereoisomer.[1] Its physical and chemical characteristics are fundamental to its biological activity and handling in experimental settings.
Quantitative Data
| Property | Value | Reference(s) |
| IUPAC Name | (5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid | [2] |
| Synonyms | 14(R),15(S)-EpETrE, 14(R),15(S)-epoxy-5Z,8Z,11Z-eicosatrienoic acid | [3] |
| Chemical Formula | C₂₀H₃₂O₃ | [3] |
| Molecular Weight | 320.47 g/mol | [3] |
| Physical State | Typically supplied as a solution in an organic solvent (e.g., ethanol, methyl acetate) | [3][4] |
| Solubility | DMF: >50 mg/mLDMSO: >50 mg/mLEthanol: >50 mg/mLPBS (pH 7.2): >1 mg/mL | [3] |
| Stability and Storage | Store at -20°C for long-term stability (≥ 2 years). Supplied in an organic solvent to prevent degradation. | [3] |
Biological Activity and Signaling Pathways
14(R),15(S)-EET exerts its biological effects through complex signaling networks, primarily initiated by its interaction with cell surface receptors. A key metabolic pathway involves its conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1]
Metabolism of 14(R),15(S)-EET
The primary metabolic fate of 14(R),15(S)-EET in vivo is its rapid hydrolysis to 14,15-DHET.
Signaling Pathways
14(R),15(S)-EET has been shown to activate several downstream signaling cascades, often through a putative G-protein coupled receptor (GPCR). This activation can lead to a variety of cellular responses, including vasodilation, anti-inflammation, and cell proliferation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involved in the study of 14(R),15(S)-EET.
Enantioselective Synthesis and Purification
The synthesis of specific EET enantiomers is a complex process often involving multi-step organic synthesis. A general workflow is outlined below.
Protocol: Chiral HPLC Separation of EET Enantiomers
This protocol provides a general method for the separation of EET enantiomers. Optimization of the mobile phase and column is often necessary.
-
Sample Preparation: If not already esterified, convert the EETs to their methyl or pentafluorobenzyl (PFB) esters to improve chromatographic resolution and detection.
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as Chiralcel OD-H or Chiralpak AD-H, is commonly used.[5]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane, isopropanol, and a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape. A starting ratio of 95:5:0.1 (v/v/v) can be used and optimized.[5]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at approximately 205-210 nm or by mass spectrometry for higher sensitivity and specificity.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the elution profile and collect the fractions corresponding to the desired enantiomer.
-
Confirm the purity and identity of the collected fraction using analytical techniques such as NMR and mass spectrometry.
-
Signaling Pathway Analysis
Protocol: GPCR Activation - Radioligand Binding Assay
This assay is used to determine the binding affinity of 14(R),15(S)-EET to its putative GPCR.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the GPCR of interest.
-
Radioligand: Use a radiolabeled form of 14,15-EET (e.g., [³H]-14(R),15(S)-EET) or a suitable radiolabeled antagonist.
-
Binding Reaction:
-
In a microtiter plate, incubate the cell membranes with increasing concentrations of the radioligand in a suitable binding buffer.
-
For competition assays, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled 14(R),15(S)-EET or other test compounds.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding data, or the inhibitory constant (Ki) from competition binding data using appropriate software.[6]
Protocol: Measurement of Intracellular cAMP Levels
This protocol measures the change in intracellular cyclic AMP (cAMP) levels upon stimulation with 14(R),15(S)-EET, a common downstream effect of Gs-coupled GPCR activation.
-
Cell Culture: Plate cells expressing the GPCR of interest in a multi-well plate.
-
Cell Stimulation:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of 14(R),15(S)-EET for a defined period.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA, HTRF).[7][8] These kits typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the experimental samples. Plot the cAMP concentration against the log of the 14(R),15(S)-EET concentration to determine the EC₅₀ value.[9]
Protocol: Western Blot Analysis of Protein Phosphorylation (EGFR, ERK, PI3K/AKT)
This method is used to detect the activation (phosphorylation) of key proteins in the signaling cascade downstream of 14(R),15(S)-EET.
-
Cell Treatment and Lysis:
-
Treat cultured cells with 14(R),15(S)-EET for various times and concentrations.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-EGFR, anti-phospho-ERK, anti-phospho-Akt).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the proteins or a housekeeping protein like β-actin or GAPDH. Quantify the band intensities to determine the relative levels of protein phosphorylation.[10][11]
Conclusion
14(R),15(S)-EET is a multifaceted signaling molecule with significant potential as a therapeutic target. A thorough understanding of its physical and chemical properties, coupled with robust experimental protocols, is essential for advancing research in this field. This guide provides a foundational resource for scientists and researchers to effectively study this important eicosanoid and unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
The Dawn of a New Eicosanoid Pathway: A Technical History of Epoxyeicosatrienoic Acids
A deep dive into the discovery, foundational experimental methods, and early understanding of the biological significance of Epoxyeicosatrienoic Acids (EETs), providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this pivotal class of signaling molecules.
Introduction
In the landscape of lipid biochemistry, the discovery of epoxyeicosatrienoic acids (EETs) marked the unveiling of a third major pathway of arachidonic acid metabolism, distinct from the well-trodden cyclooxygenase and lipoxygenase pathways. Initially identified as products of cytochrome P450 (CYP) epoxygenase activity, these enigmatic molecules have since emerged as critical endogenous mediators with profound effects on vascular tone, inflammation, and cellular signaling. This technical guide provides an in-depth exploration of the historical background of EETs, detailing the seminal discoveries, the experimental protocols that enabled their characterization, and the early quantitative data that first hinted at their potent biological activities.
The Genesis: Discovery and Structural Elucidation
The journey into the world of EETs began in the early 1980s, spearheaded by the pioneering work of J.H. Capdevila and J.R. Falck. Their research into the metabolism of arachidonic acid by liver microsomal cytochrome P450 enzymes led to a groundbreaking discovery. They demonstrated that arachidonic acid could be metabolized to novel oxygenated products, structurally distinct from prostaglandins (B1171923) and leukotrienes.
Through meticulous experimentation, they successfully isolated and identified four regioisomers of EETs, corresponding to the epoxidation of each of the four double bonds of arachidonic acid: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] This structural identification was a pivotal moment, establishing the existence of a new class of eicosanoids and laying the groundwork for decades of research into their physiological roles.[1]
Experimental Protocols: The Early Days of EET Isolation and Identification
The initial identification of EETs relied on a combination of sophisticated analytical techniques for the time. The general workflow involved incubation of arachidonic acid with purified cytochrome P450 enzymes or liver microsomes, followed by extraction and chromatographic separation of the metabolites.
1. Sample Preparation and Extraction:
-
Incubation: Rat liver microsomes were typically incubated with [14C]-labeled arachidonic acid in the presence of an NADPH-generating system to facilitate CYP-mediated metabolism.
-
Extraction: The reaction was terminated, and lipids were extracted using organic solvents like ethyl acetate (B1210297) or a chloroform/methanol mixture.
2. Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): The extracted lipids were subjected to reverse-phase and/or normal-phase HPLC to separate the different metabolites. Early protocols often used silica (B1680970) columns with hexane/isopropanol/acetic acid solvent systems for normal-phase separation of the regioisomers.
3. Structural Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The purified metabolites were derivatized (e.g., as methyl esters and trimethylsilyl (B98337) ethers) to increase their volatility for GC-MS analysis. The mass spectra provided the crucial information about the molecular weight and fragmentation patterns that confirmed the epoxide structure.
Unveiling the Biological Significance: Vasodilation and the EDHF Connection
One of the first and most profound biological functions attributed to EETs was their ability to cause vasodilation. Early studies by researchers such as Proctor et al. in 1987 demonstrated the vasodilatory effects of EETs in the intestinal microcirculation.[2] However, a landmark 1996 paper by Campbell and colleagues provided compelling evidence that EETs were the long-sought-after Endothelium-Derived Hyperpolarizing Factors (EDHFs).[3][4]
EDHFs are substances released from the endothelium that cause hyperpolarization of the underlying vascular smooth muscle cells, leading to relaxation. The work by Campbell et al. showed that:
-
Inhibitors of cytochrome P450 enzymes attenuated endothelium-dependent relaxation of coronary arteries.[3]
-
Exogenously applied EETs mimicked this relaxation and caused hyperpolarization of vascular smooth muscle cells.[3][4]
-
The effects of EETs were blocked by inhibitors of large-conductance calcium-activated potassium (KCa) channels.[3][4]
Quantitative Data from Early Vascular Studies
| Parameter | Value | Vessel Type | Species | Reference |
| EC50 for Vasodilation (all regioisomers) | 1 x 10⁻⁶ mol/L | Coronary Arteries | Bovine | [3][4] |
| Smooth Muscle Hyperpolarization (11,12-EET) | From -37 mV to -59 mV | Coronary Smooth Muscle Cells | Bovine | [3][4] |
Experimental Protocols: Characterizing Vasodilatory and Electrophysiological Effects
1. Vascular Ring Bioassay for Vasodilation:
-
Preparation: Arterial rings (e.g., from bovine coronary arteries) were dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs buffer) bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Measurement: The rings were attached to isometric force transducers to measure changes in tension. After pre-contraction with an agent like U46619 (a thromboxane (B8750289) A2 mimetic), cumulative concentrations of EETs were added to determine their relaxant effect.
2. Patch-Clamp Electrophysiology for Ion Channel Activity:
-
Cell Preparation: Vascular smooth muscle cells were enzymatically dispersed from arterial segments.
-
Recording: The cell-attached or whole-cell patch-clamp technique was used to record the activity of single ion channels or whole-cell currents, respectively. A glass micropipette with a fire-polished tip was sealed onto the cell membrane.
-
Analysis: The effect of EETs on the open probability and conductance of KCa channels was measured by applying EETs to the bath or pipette solution and recording the resulting changes in channel activity.
The Anti-Inflammatory Arm of the EET Pathway
In 1999, a seminal paper by Node and colleagues revealed another critical function of EETs: their potent anti-inflammatory properties.[5][6] This study demonstrated that physiological concentrations of EETs could inhibit the expression of endothelial cell adhesion molecules, such as VCAM-1, which are crucial for the recruitment of inflammatory cells to the vessel wall.[5][6] This effect was found to be mediated through the inhibition of the transcription factor NF-κB, a master regulator of inflammation.[5][6]
Experimental Protocols: Investigating Anti-Inflammatory Mechanisms
1. Endothelial Cell Culture and Treatment:
-
Human umbilical vein endothelial cells (HUVECs) were cultured and stimulated with inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in the presence or absence of different EET regioisomers.
2. Adhesion Molecule Expression Analysis:
-
Techniques such as Northern blotting or Western blotting were used to quantify the expression of VCAM-1 mRNA and protein, respectively.
3. NF-κB Activity Assay:
-
Electrophoretic Mobility Shift Assay (EMSA): This technique was used to assess the DNA-binding activity of NF-κB. Nuclear extracts from treated endothelial cells were incubated with a radiolabeled DNA probe containing the NF-κB binding site. The protein-DNA complexes were then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band in the presence of EETs indicated reduced NF-κB activity.
The Metabolic Fate of EETs: The Discovery of Soluble Epoxide Hydrolase
The biological activity of EETs is tightly regulated by their rapid metabolism. A key enzyme in this process is soluble epoxide hydrolase (sEH), which converts the active epoxides into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). The discovery and characterization of sEH provided a crucial piece of the puzzle in understanding the transient nature of EET signaling and opened up a new therapeutic avenue: the development of sEH inhibitors to prolong the beneficial effects of endogenous EETs.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key historical signaling pathways and experimental workflows as they were understood in the early stages of EET research.
References
- 1. Patch clamp - Wikipedia [en.wikipedia.org]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Comparative methodologic study of NFkappaB activation in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal epoxide hydrolase [ouci.dntb.gov.ua]
- 5. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jorge H. Capdevila - Wikipedia [en.wikipedia.org]
14R(15S)-EET as a signaling molecule in cardiovascular system
An In-depth Technical Guide on 14R(15S)-EET as a Signaling Molecule in the Cardiovascular System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid that play a pivotal role in cardiovascular homeostasis. Among the four regioisomers, 14,15-EET, and specifically the 14(R),15(S) enantiomer, has garnered significant attention for its potent vasodilatory, anti-inflammatory, anti-fibrotic, and cardioprotective effects. This technical guide provides a comprehensive overview of the synthesis, metabolism, and complex signaling pathways of 14(R),15(S)-EET within the cardiovascular system. It details the current understanding of its receptor-mediated and intracellular actions, presents key quantitative data in a structured format, outlines relevant experimental protocols, and visualizes the intricate signaling networks through detailed diagrams. This document serves as a critical resource for researchers and professionals engaged in exploring the therapeutic potential of the EET pathway for cardiovascular diseases.
Introduction
The endothelium plays a crucial role in regulating vascular tone and structure, in part by releasing signaling molecules derived from arachidonic acid (AA). Beyond the well-known prostaglandins (B1171923) and leukotrienes, the cytochrome P450 (CYP) epoxygenase pathway generates a family of four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2] These molecules are considered to be key components of the endothelium-derived hyperpolarizing factor (EDHF) system.[3][4] They are potent vasodilators and possess a broad spectrum of protective actions in the cardiovascular system, including anti-inflammatory, pro-angiogenic, and anti-apoptotic effects.[5][6][7]
This guide focuses specifically on 14,15-EET, the most abundant EET regioisomer, and its 14(R),15(S) enantiomer, which has been identified as a particularly potent signaling molecule.[8][9] We will explore its lifecycle from synthesis to degradation, its multifaceted signaling mechanisms, and its functional impact on cardiovascular health and disease.
Synthesis and Metabolism of 14,15-EET
The biological activity of 14,15-EET is tightly regulated by its synthesis and rapid degradation.
2.1. Synthesis
14,15-EET is synthesized from arachidonic acid by the action of CYP epoxygenases, primarily isoforms of the CYP2C and CYP2J families.[1] These enzymes are expressed in various cardiovascular tissues, including vascular endothelial cells and cardiomyocytes.[1] The epoxidation of the 14,15-double bond of arachidonic acid by these enzymes typically produces a mixture of 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers.[2][8]
2.2. Metabolism
The primary route of metabolic inactivation for 14,15-EET is hydrolysis of the epoxide moiety by the enzyme soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene).[10][11] This reaction converts 14,15-EET into its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][12] 14,15-EET is the preferred substrate for sEH among the EET regioisomers.[8] This rapid degradation limits the half-life and signaling radius of endogenously produced EETs, making sEH a key therapeutic target for augmenting EET-mediated effects.[1][10] When sEH activity is low or inhibited, other metabolic pathways such as β-oxidation become more prominent.[8][13][14]
Caption: Synthesis of 14,15-EET from arachidonic acid and its primary metabolism by sEH.
Signaling Pathways of 14(R),15(S)-EET
14,15-EET exerts its effects through multiple signaling pathways, involving both putative cell surface receptors and intracellular targets.
3.1. Evidence for a G-Protein Coupled Receptor (GPCR)
Strong evidence points to the existence of a specific, membrane-bound GPCR for EETs.
-
High-Affinity Binding: Early studies identified specific, high-affinity, and saturable binding sites for radiolabeled [3H]-14,15-EET on the surface of human U-937 monocytes and guinea pig mononuclear cells.[14][15][16] This binding is stereoselective, with the 14(R),15(S)-EET enantiomer being a more effective competitor for the binding site in some models.[15][16] The binding is also sensitive to proteases, indicating its protein nature.[16]
-
G-Protein Coupling: The binding of 14,15-EET is inhibited by G-protein modulators like GTPγS, cholera toxin, and pertussis toxin, strongly suggesting the receptor is coupled to a G-protein, likely Gαs.[1][15]
-
Downstream Signaling: In monocytes and endothelial cells, EET binding leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][9][16][17] This classic Gαs-mediated pathway is a key transducer of EET signals.
Caption: Proposed G-protein coupled receptor signaling cascade for 14,15-EET.
3.2. Regulation of Ion Channels and Vasodilation
A primary physiological effect of 14,15-EET is vasodilation, which is achieved by hyperpolarizing vascular smooth muscle cells (VSMCs). This is accomplished through the modulation of several key potassium (K+) channels.
-
In Vascular Smooth Muscle Cells (VSMCs): 14,15-EET directly activates large-conductance Ca2+-activated K+ (BKCa) channels.[8][13] This activation appears to be mediated by the Gαs protein.[13] It also activates ATP-sensitive K+ (KATP) channels.[8] The efflux of K+ through these channels causes membrane hyperpolarization, which closes voltage-gated Ca2+ channels, reduces intracellular Ca2+ concentration, and leads to smooth muscle relaxation.
-
In Endothelial Cells: EETs can also act in an autocrine fashion on endothelial cells, activating small- and intermediate-conductance Ca2+-activated K+ (SKCa and IKCa) channels and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[1][14] This leads to endothelial hyperpolarization, which can be conducted to adjacent VSMCs through myoendothelial gap junctions, contributing to vasodilation.
Caption: 14,15-EET-mediated activation of K+ channels leading to vasodilation.
3.3. Intracellular Signaling Pathways
Beyond ion channel modulation, 14,15-EET activates several intracellular signaling cascades crucial for its cardioprotective effects.
-
Anti-inflammatory Signaling: EETs inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[12] This leads to decreased expression of pro-inflammatory cytokines and adhesion molecules like VCAM-1.[18]
-
Pro-survival and Anti-hypertrophic Signaling: In cardiomyocytes, 14,15-EET has been shown to activate pro-survival pathways including the PI3-kinase/Akt and STAT3 pathways, which inhibit apoptosis.[10][11] It can also attenuate cardiac hypertrophy by activating Peroxisome Proliferator-Activated Receptors (PPARs) and inhibiting pathways like TGF-β1/Smad.[19][20]
-
Anti-senescence Signaling: In endothelial cells, 14,15-EET can inhibit cellular senescence by activating the mTORC2/Akt signaling pathway.[21]
Summary of Cardiovascular Effects
The diverse signaling actions of 14,15-EET translate into a wide range of beneficial cardiovascular effects.
-
Hemodynamic Effects: Causes potent vasodilation in resistance vessels, contributing to blood pressure reduction.[5][22][23]
-
Anti-inflammatory: Reduces vascular inflammation, a key process in the development of atherosclerosis.[12]
-
Cardiac Remodeling: Mitigates pathological cardiac remodeling by inhibiting hypertrophy, apoptosis, and fibrosis.[7][19][20][24]
-
Vascular Health: Promotes angiogenesis and protects against endothelial dysfunction and senescence.[5][21]
Caption: Summary of the major cardioprotective effects of 14(R),15(S)-EET.
Quantitative Data
The following tables summarize key quantitative data from studies on 14,15-EET.
Table 1: Binding Affinity of 14,15-EET
| Cell Type | Ligand | Dissociation Constant (Kd) | Maximum Binding (Bmax) | Reference |
|---|---|---|---|---|
| U-937 Monocytes | [3H]-14,15-EET | 13.84 ± 2.58 nM | 3.54 ± 0.28 pmol/10⁶ cells | [15][16] |
| U-937 Monocytes | 14,15-EET-P¹²⁵ISA | 148.3 ± 36.4 nM | 3.3 ± 0.5 pmol/mg protein | [15] |
| Guinea Pig Monocytes | [3H]-14,15-EET | ~35 nM | - | [9] |
| Guinea Pig Monocytes | 14(R),15(S)-EET | Ki = 226.3 nM | - |[17] |
Table 2: Vasoactive Effects of 14,15-EET and Analogs
| Vascular Bed | Agonist | EC₅₀ | Max Relaxation (%) | Notes | Reference |
|---|---|---|---|---|---|
| Bovine Coronary Artery | 14,15-EET | ~1 µM | 80-94% | Pre-contracted with U46619 | [25] |
| Bovine Coronary Artery | 14,15-EET-PISA | ~1 µM | 84.5 ± 7.5% | Analog | [25] |
| Bovine Coronary Artery | 14,15-EET-BSA | ~1 µM | 89.6 ± 3.9% | Analog | [25] |
| Rat Mesenteric Arteries | 14,15-EET | Lower in smaller branches | - | Effect reduced in aged and hypertensive rats | [26] |
| Normal & SHR Rats | 14,15-EET (infusion) | 1-10 µg/kg | Up to 45 ± 6 mmHg drop in MAP | Dose-dependent hypotension |[22] |
Table 3: Plasma Eicosanoid Levels in Cardiovascular Disease
| Analyte | Patient Group | Concentration (ng/mL) | Comparison | Reference |
|---|---|---|---|---|
| 14,15-DHET | Coronary Heart Disease (CHD) | 2.53 ± 1.60 | P < 0.05 vs. Controls | [12] |
| 14,15-DHET | Healthy Controls | 1.65 ± 1.54 | - |[12] |
Note: Increased 14,15-DHET levels are considered an indirect marker of decreased 14,15-EET levels due to enhanced sEH activity.[12][27]
Key Experimental Protocols
6.1. Radioligand Binding Assay for Putative EET Receptors
-
Objective: To determine the binding affinity (Kd) and density (Bmax) of 14,15-EET to its putative receptor.
-
Methodology:
-
Membrane Preparation: Homogenize cells (e.g., U-937 monocytes) in a cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in a binding buffer.
-
Binding Reaction: Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled ligand (e.g., [3H]-14,15-EET).
-
Non-specific Binding: In parallel, run a set of reactions with a large excess of unlabeled 14,15-EET to determine non-specific binding.
-
Incubation: Incubate reactions at a specified temperature (e.g., 4°C) for a time sufficient to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash filters, and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.[15][16]
-
6.2. Isometric Tension Assay for Vascular Reactivity
-
Objective: To measure the vasodilatory effect of 14,15-EET on isolated blood vessels.
-
Methodology:
-
Vessel Preparation: Isolate arterial segments (e.g., bovine coronary arteries) and cut them into rings (2-4 mm).
-
Mounting: Mount the rings in an organ bath chamber filled with physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C. Attach one end to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate under a resting tension.
-
Pre-contraction: Contract the rings to a stable submaximal tension using a vasoconstrictor agonist (e.g., thromboxane (B8750289) mimetic U46619).
-
Treatment: Once a stable plateau is reached, add 14,15-EET (or analogs) in a cumulative, concentration-dependent manner.
-
Data Acquisition: Record the changes in isometric tension. Relaxation is typically expressed as a percentage decrease from the pre-contracted tension.
-
Data Analysis: Plot concentration-response curves to determine parameters like EC₅₀ and maximal relaxation.[25][28]
-
6.3. In Vitro Cardiomyocyte Hypertrophy Assay
-
Objective: To assess the ability of 14,15-EET to prevent or reverse cardiomyocyte hypertrophy.
-
Methodology:
-
Cell Culture: Culture neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2).
-
Induction of Hypertrophy: Stimulate cells with a hypertrophic agonist such as Angiotensin II, Isoproterenol, or high glucose for 24-48 hours.
-
Treatment: Co-treat cells with the hypertrophic agonist and various concentrations of 14,15-EET. Include vehicle-treated cells as a control.
-
Assessment of Hypertrophy:
-
Cell Size: Measure the cell surface area using microscopy and image analysis software.
-
Protein Synthesis: Quantify the incorporation of a radiolabeled amino acid (e.g., ³H-leucine).
-
Gene Expression: Measure the mRNA levels of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) using qRT-PCR.
-
-
Data Analysis: Compare the degree of hypertrophy in cells treated with the agonist alone versus those co-treated with 14,15-EET.[19][24]
-
Conclusion and Future Directions
14(R),15(S)-EET is a powerful endogenous signaling lipid with a profound and multifaceted protective role in the cardiovascular system. Its actions, mediated through a combination of receptor-dependent and intracellular pathways, position it as a central regulator of vascular tone, inflammation, and cardiac remodeling. The rapid degradation of EETs by soluble epoxide hydrolase has made sEH a prime target for therapeutic intervention. The development of potent and selective sEH inhibitors, as well as stable, orally active EET analogs, holds immense promise for the treatment of a range of cardiovascular diseases, including hypertension, coronary artery disease, and heart failure.[20][29] Future research will focus on definitively identifying the EET receptor(s), further elucidating the downstream signaling networks, and translating the wealth of preclinical evidence into effective clinical therapies for cardiovascular disease.
References
- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. scilit.com [scilit.com]
- 7. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Epoxyeicosatrienoic Acids and Fibrosis: Recent Insights for the Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alliedacademies.org [alliedacademies.org]
- 24. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of the 14(R),15(S)-EET Signaling Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It functions as a crucial signaling molecule in various physiological and pathophysiological processes, including vasodilation, inflammation, angiogenesis, and cell proliferation. This technical guide provides a comprehensive overview of the known downstream targets of the 14(R),15(S)-EET signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Signaling Pathways and Downstream Targets
14(R),15(S)-EET exerts its cellular effects by modulating a complex network of intracellular signaling pathways. The primary downstream targets identified to date include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Focal Adhesion Kinase (FAK) signaling cascade, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Peroxisome Proliferator-Activated Receptor γ (PPARγ). Additionally, 14,15-EET has been shown to directly modulate the activity of specific ion channels, including Transient Receptor Potential Vanilloid 4 (TRPV4) and large-conductance Ca2+-activated potassium (KCa) channels.
Signaling Pathway Diagram
Caption: Overview of 14(R),15(S)-EET signaling pathways.
Quantitative Data on Downstream Target Activation
The following tables summarize the quantitative effects of 14(R),15(S)-EET on its key downstream targets as reported in the literature.
Table 1: Activation of Kinase Signaling Pathways
| Target | Cell Type | 14,15-EET Concentration | Effect | Reference |
| PI3K/Akt | Human carcinoma cells (Tca-8113) | Not specified | Significant increase in phosphorylation | [1] |
| Breast cancer cells (MCF-7, MDA-MB-231) | 100 nM | Increased phosphorylation of PI3K and Akt | [2] | |
| FAK | Breast cancer cells (MCF-7, MDA-MB-231) | 100 nM | Increased phosphorylation of FAK | [2] |
| ERK1/2 | Human carcinoma cells (Tca-8113) | Not specified | Significant increase in phosphorylation | [1] |
| HEK293 cells expressing CXCR4 or CMKLR1 | 1 µM | Significant increase in pERK | [3] |
Table 2: Modulation of Ion Channel Activity
| Target | Tissue/Cell Type | 14,15-EET Concentration | Effect | Reference |
| KCa Channels | Bovine coronary artery smooth muscle cells | 1 nM | Increased channel activity | [4] |
| TRPV4 | Human microvascular endothelial cells | Not specified | Implicated in Ca²⁺ influx and NO production | [5] |
Table 3: Activation of Nuclear Receptors and Cellular Responses
| Target/Response | Cell Type | 14,15-EET Concentration | Effect | Reference |
| PPARγ Activation | Carcinoma cells | 100 nM | 4.28-fold increase in luciferase activity | [6] |
| Cell Proliferation | Human carcinoma cells (Tca-8113) | Not specified | 47.08% of cells in S-G2-M phase (compared to control) | [1] |
| Cell Migration/Invasion | Breast cancer cells (MCF-7, MDA-MB-231) | 100 nM | Promoted tumor cell invasion in Transwell assay | [7] |
| Integrin αvβ3 Expression | Breast cancer cells (MCF-7, MDA-MB-231) | 100 nM | Increased mRNA and protein expression | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the downstream effects of 14(R),15(S)-EET.
Western Blot Analysis for Protein Phosphorylation
Objective: To quantify the change in phosphorylation of target proteins (e.g., Akt, FAK, ERK) in response to 14(R),15(S)-EET treatment.
Workflow Diagram:
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment with 14(R),15(S)-EET at the desired concentrations for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein.
MTT Assay for Cell Proliferation
Objective: To assess the effect of 14(R),15(S)-EET on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 14(R),15(S)-EET or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Transwell Migration/Invasion Assay
Objective: To evaluate the effect of 14(R),15(S)-EET on the migratory and invasive potential of cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of 14(R),15(S)-EET or vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration/invasion.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Express the results as the average number of migrated/invaded cells per field or as a fold change relative to the control.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure changes in the mRNA expression of target genes (e.g., integrin αv, integrin β3) in response to 14(R),15(S)-EET.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with 14(R),15(S)-EET and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers and a SYBR Green or TaqMan-based detection system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).
Conclusion
The 14(R),15(S)-EET signaling cascade plays a multifaceted role in cellular regulation, influencing a wide array of downstream targets. This guide provides a foundational understanding of these pathways, supported by available quantitative data and detailed experimental protocols. For drug development professionals, targeting these downstream effectors may offer novel therapeutic strategies for diseases where 14,15-EET signaling is dysregulated. Further research is warranted to fully elucidate the quantitative aspects of these signaling events and to identify additional downstream targets, which will undoubtedly pave the way for more precise therapeutic interventions.
References
- 1. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantification of Phosphorylation on the Kinase Activation Loop of Cellular Focal Adhesion Kinase by Stable Isotope Dilution Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
physiological role of endogenous 14R(15S)-EET
An In-depth Technical Guide on the Physiological Role of Endogenous 14(R),15(S)-Epoxyeicosatrienoic Acid
Introduction
Endogenous 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) is a bioactive lipid mediator, or eicosanoid, synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly enzymes from the CYP2C and CYP2J subfamilies.[1][2][3] As one of four regioisomers of EETs, 14,15-EET is often the most abundant form found in plasma, liver, and kidney tissues.[1][4] It functions as a critical autocrine and paracrine signaling molecule, exerting a wide range of effects primarily in the cardiovascular and renal systems.[1] The biological activity of 14,15-EET is terminated through rapid hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][4][5] This metabolic pathway is a key regulatory point, and the balance between CYP epoxygenase and sEH activity dictates the effective concentration and physiological impact of 14,15-EET.[3]
This guide provides a comprehensive overview of the physiological roles of 14(R),15(S)-EET, its signaling mechanisms, quantitative data from key studies, and relevant experimental protocols for researchers and drug development professionals.
Biosynthesis and Metabolism
Arachidonic acid, released from cell membrane phospholipids, is metabolized by CYP epoxygenases (e.g., CYP2J2, CYP2C8, CYP2C9) to form four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][3][6] The 14,15-EET isomer is a preferred substrate for soluble epoxide hydrolase (sEH), which catalyzes its conversion to 14,15-DHET.[1][7] This conversion is generally considered an inactivation step, although 14,15-DHET has been shown to possess some biological activities, such as activating PPARα.[8]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
A Technical Guide to the Metabolism of 14(R),15(S)-EET to 14,15-DHET
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the metabolic conversion of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This critical reaction, primarily catalyzed by soluble epoxide hydrolase (sEH), represents a key control point in lipid signaling pathways, influencing cardiovascular homeostasis, inflammation, and cellular proliferation. Understanding the nuances of this metabolic step is crucial for the development of novel therapeutics targeting a range of diseases.
The Core Metabolic Reaction: Hydrolysis by Soluble Epoxide Hydrolase (sEH)
Epoxyeicosatrienoic acids (EETs) are signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] These molecules are generally short-lived and are rapidly metabolized in cells.[1][2] The primary route of metabolism for 14,15-EET is the enzymatic hydrolysis of the epoxide ring to form the corresponding vicinal diol, 14,15-DHET.[1]
This bio-transformation is catalyzed by the C-terminal hydrolase domain of the bifunctional enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[2][3][4] The reaction involves the addition of a water molecule across the epoxide, converting the more biologically active 14,15-EET into the generally less active, or functionally distinct, 14,15-DHET.[2][5] This conversion is considered a key mechanism for regulating the biological activity of EETs.[6]
Biological Significance and Therapeutic Implications
The conversion of 14,15-EET to 14,15-DHET is not merely a degradation step but a switch in biological activity.
-
14,15-EET : This lipid mediator exhibits potent biological effects, including vasodilation, anti-inflammatory actions, promotion of angiogenesis, and protection against ischemia-reperfusion injury.[2][7][8] Its effects are crucial for maintaining cardiovascular health.[5]
-
14,15-DHET : Generally considered less active in terms of vasodilation compared to its parent EET.[9][10] However, 14,15-DHET is not inert; it has been identified as a potent endogenous activator of the peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism.[11][12] This suggests that the metabolic shift from EET to DHET can alter signaling from membrane-associated events to nuclear receptor activation.
Due to the generally protective effects of EETs, inhibiting sEH to increase the bioavailability of EETs has become a significant therapeutic strategy.[8][13] sEH inhibitors are being investigated for the treatment of hypertension, inflammation, and cardiovascular diseases.[2][6][8]
Quantitative Data
The efficiency of sEH-mediated hydrolysis varies between different EET regioisomers, with a clear preference for 14,15-EET.
Table 1: Soluble Epoxide Hydrolase (sEH) Substrate Preference
| Substrate (EET Regioisomer) | Relative Hydrolysis Rate/Efficiency | Notes |
|---|---|---|
| 14,15-EET | Highest | The preferred substrate for sEH.[6][7][14] |
| 11,12-EET | Intermediate | Efficiently hydrolyzed, but generally less so than 14,15-EET.[7][15] |
| 8,9-EET | Intermediate | Also a substrate for sEH.[7][15] |
| 5,6-EET | Lowest | Considered a poor substrate for sEH.[7][14] |
Table 2: Representative Concentrations in Biological Samples
| Analyte | Matrix | Concentration Range | Context | Reference |
|---|---|---|---|---|
| 14,15-DHET | Human Plasma | 1.65 ± 1.54 ng/mL | Healthy Controls | [16] |
| 14,15-DHET | Human Plasma | 2.53 ± 1.60 ng/mL | Patients with Coronary Heart Disease | [16] |
| EETs (Total) | Human Plasma | 5-2000 nmol/L | Linearity range for LC-MS/MS assay | [17][18] |
| DHETs (Total) | Human Plasma | 2-2000 nmol/L | Linearity range for LC-MS/MS assay |[17][18] |
Experimental Protocols
Detailed and robust methodologies are essential for studying the metabolism of 14,15-EET. Below are protocols for a fluorescent-based sEH activity assay and for the quantification of EETs and DHETs by LC-MS/MS.
This protocol is adapted from methods used for high-throughput screening of sEH activity and its inhibitors.[4][19] It relies on a substrate that becomes highly fluorescent upon hydrolysis by sEH.
A. Materials and Reagents
-
Enzyme : Purified recombinant human soluble epoxide hydrolase (sEH).
-
Assay Buffer : 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA).[19]
-
Fluorescent Substrate : e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC). Prepare a 1 mM stock solution in DMSO.
-
Instrumentation : Fluorescence microplate reader (Excitation: 362 nm, Emission: 460 nm for CMNPC).[19]
-
Microplate : Black 96-well microtiter plates.
B. Experimental Workflow
C. Procedure
-
Substrate Preparation : Prepare a working solution of the fluorescent substrate. For CMNPC, dilute the 1 mM stock 1:25 in assay buffer.
-
Enzyme Preparation : Prepare various concentrations of recombinant sEH in assay buffer.
-
Assay Setup : Add 150 µL of the enzyme solution to the wells of a black 96-well plate. Include a no-enzyme control.
-
Pre-incubation : Incubate the plate for 5 minutes at 30°C to equilibrate the temperature.[19]
-
Reaction Initiation : Add 50 µL of the diluted substrate to each well to start the reaction (final substrate concentration will be 10 µM).[19]
-
Measurement : Immediately place the plate in the fluorescence reader and measure the fluorescence intensity over time in kinetic mode.
-
Data Analysis : Calculate the initial reaction velocities (V₀) from the slope of the linear portion of the fluorescence versus time curve. Plot V₀ against enzyme concentration to determine specific activity.
This protocol outlines a general method for the simultaneous determination of EETs and DHETs in biological samples, such as plasma, based on established techniques.[17][18][20]
A. Materials and Reagents
-
Internal Standards : Deuterium-labeled standards (e.g., 14,15-EET-d11, 14,15-DHET-d11).
-
Extraction : Solid-phase extraction (SPE) columns (e.g., C18).
-
Solvents : HPLC/MS-grade methanol (B129727), acetonitrile, water, and formic acid.
-
Instrumentation : High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
HPLC Column : C18 reverse-phase column.
B. Experimental Workflow
C. Procedure
-
Sample Preparation : To 1 mL of plasma, add the deuterium-labeled internal standards.
-
Lipid Extraction : Perform a solid-phase extraction. Condition a C18 SPE column, load the sample, wash away interferences, and elute the lipids with an organic solvent like methanol or ethyl acetate.
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
LC Separation : Inject the reconstituted sample onto a C18 column. Use a gradient elution, typically with mobile phases consisting of water and acetonitrile/methanol with a formic acid modifier. DHETs, being more polar, will elute earlier than EETs.[17][18]
-
MS/MS Detection : Operate the mass spectrometer in negative ion ESI mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quantification : Construct calibration curves using known concentrations of standards. Quantify the amount of 14,15-EET and 14,15-DHET in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.[18]
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]
- 3. Reactome | 14,15-EET is hydrolysed to 14,15-DHET by EPHX2 [reactome.org]
- 4. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Soluble epoxide hydrolase inhibitors and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Epoxides and soluble epoxide hydrolase in cardiovascular physiology. | Semantic Scholar [semanticscholar.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 19. benchchem.com [benchchem.com]
- 20. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Significance of 14(R),15(S)-Epoxyeicosatrienoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) is a biologically active lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. As the naturally predominant enantiomer produced by enzymes like CYP2J2, 14(R),15(S)-EET plays a crucial role in cellular signaling, acting as a potent autocrine and paracrine agent. Its biological activity is terminated primarily through hydrolysis by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This guide explores the synthesis, metabolism, and multifaceted biological roles of 14(R),15(S)-EET. It functions significantly in the cardiovascular system as a vasodilator and cardioprotective agent, exerts potent anti-inflammatory effects by modulating key signaling pathways like NF-κB, and plays complex, often contradictory, roles in cancer biology. Through interactions with putative membrane receptors and activation of downstream signaling cascades including PI3K/Akt and MAPK, 14(R),15(S)-EET influences a wide array of physiological and pathological processes, making it and its metabolic pathways prime targets for therapeutic intervention.
Synthesis and Metabolism
14,15-EET is one of four regioisomers generated from the metabolism of arachidonic acid by CYP epoxygenases, with CYP2J2 and CYP2C isoforms being primary producers in humans.[1][2] Studies of purified CYP enzymes have shown stereoselectivity; for instance, CYP2J2 produces 14,15-EET where 76% is the 14(R),15(S)-EET enantiomer.[3] This specific enantiomer is often the most abundant form found in tissues like the kidney and liver.[3]
The primary route of metabolic inactivation for 14,15-EET is enzymatic hydration of the epoxide group to form the corresponding diol, 14,15-DHET.[3][4] This conversion is catalyzed by soluble epoxide hydrolase (sEH), for which 14,15-EET is a preferred substrate compared to other EET regioisomers.[3][5] The resulting 14,15-DHET is generally considered less biologically active, though some effects have been reported.[2][6] The rapid degradation by sEH means that 14,15-EET functions as a transient, local signaling molecule.[7] Consequently, inhibition of sEH is a major pharmacological strategy to enhance and prolong the beneficial effects of endogenous EETs.[4][8]
Other metabolic pathways, such as β-oxidation and chain elongation, occur to a lesser extent and become more prominent only when sEH activity is low or inhibited.[3]
References
- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 8. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of 14(R),15(S)-EET with G Protein-Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the interaction between 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET), a key signaling lipid derived from arachidonic acid, and its putative G protein-coupled receptors (GPCRs). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks involved.
Introduction
14(R),15(S)-EET is an endothelium-derived hyperpolarizing factor that plays a crucial role in regulating vascular tone, inflammation, and cell proliferation.[1] Its biological effects are primarily mediated through interaction with cell surface receptors, with GPCRs being the most prominent candidates. While a specific high-affinity receptor for 14,15-EET remains to be definitively identified, several putative GPCRs and other receptor types have been implicated in its signaling.[2][3] This guide delves into the evidence supporting these interactions and the downstream signaling cascades they initiate.
Putative G Protein-Coupled Receptors for 14(R),15(S)-EET
Evidence suggests that 14(R),15(S)-EET interacts with at least three distinct classes of GPCRs, exhibiting a range of affinities.
High-Affinity Gs-Coupled Receptor (Unidentified)
Early radioligand binding studies identified a high-affinity binding site for 14,15-EET on monocyte and guinea pig mononuclear cell membranes.[4][5][6] These studies point towards a Gs-coupled receptor, as the binding of 14,15-EET leads to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[3][4][6] The stereospecificity of the binding, with 14(R),15(S)-EET being more effective than its 14(S),15(R)-enantiomer, further supports the existence of a specific receptor.[5][6]
Low-Affinity Prostaglandin (B15479496) Receptors
Functional screening assays have revealed that at micromolar concentrations, 14,15-EET can activate several prostaglandin receptor subtypes, including PTGER2, PTGER4, PTGFR, PTGDR, and PTGER3-IV.[2][7][8] This cross-talk between eicosanoid signaling pathways suggests a mechanism for some of the pleiotropic effects of 14,15-EET, particularly in the vasculature where it can induce vasodilation via EP2 receptor stimulation.[9]
GPR40 (Free Fatty Acid Receptor 1)
GPR40, a receptor for long-chain fatty acids, has been identified as a low-affinity receptor for EETs, including 14,15-EET.[10][11] Activation of GPR40 by 14,15-EET leads to an increase in intracellular calcium concentrations ([Ca2+]i) and the stimulation of the MAPK/ERK signaling pathway.[11][12] This interaction is thought to contribute to some of the vascular effects of EETs.
Other Putative Receptors
Beyond GPCRs, 14,15-EET and its metabolites have been shown to interact with other receptor types.
Peroxisome Proliferator-Activated Receptors (PPARs)
The diol metabolite of 14,15-EET, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is a potent activator of PPARα.[1] There is also evidence to suggest that 14,15-EET itself can activate PPARγ.[13][14] These interactions link EET signaling to the regulation of gene expression involved in lipid metabolism and inflammation.
Transient Receptor Potential Vanilloid 4 (TRPV4)
While some EET regioisomers are known to activate the ion channel TRPV4, studies suggest that 14,15-EET has minimal to no direct effect on this channel.[3][15]
Quantitative Data Summary
The following tables summarize the key quantitative data from binding and functional assays investigating the interaction of 14(R),15(S)-EET with its putative receptors.
Table 1: Binding Affinities of 14(R),15(S)-EET for Putative High-Affinity Receptors
| Cell Type/Membrane Preparation | Ligand | Binding Parameter | Value | Reference |
| U-937 Monocyte Cells | [3H]-14(R),15(S)-EET | Kd | 13.84 ± 2.58 nM | [5][6] |
| Guinea Pig Mononuclear Cell Membranes | [3H]-14(R),15(S)-EET | Kd | 5.7 nM | [16] |
| Guinea Pig Mononuclear Cells | 14(R),15(S)-EET | Ki | 226.3 nM | [10] |
Table 2: Functional Potency of 14,15-EET at GPR40
| Assay | Cell Line | Parameter | Value | Reference |
| Intracellular Calcium Increase | HEK293 cells overexpressing human GPR40 | EC50 | 0.58 ± 0.08 µM | [4][11] |
Table 3: Functional Potency of 14,15-EET in Vasorelaxation
| Artery | Agonist | Parameter | Value | Reference |
| Mouse Mesenteric Arteries | 14,15-EET | EC50 | 510 nM | [2] |
| Bovine Coronary Artery Rings | 14,15-EET | ED50 | 2.2 µM | [17] |
Signaling Pathways Activated by 14(R),15(S)-EET
The interaction of 14(R),15(S)-EET with its putative receptors triggers a cascade of intracellular signaling events. The primary pathways are detailed below.
cAMP/PKA Signaling Pathway
Activation of the putative high-affinity Gs-coupled receptor by 14,15-EET leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets to elicit cellular responses.[3][4][6]
Caption: Gs-cAMP-PKA Signaling Pathway. (Max Width: 760px)
GPR40-Mediated Calcium and MAPK/ERK Signaling
Binding of 14,15-EET to GPR40, a Gq-coupled receptor, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium. Increased intracellular calcium and DAG can then activate the MAPK/ERK pathway, influencing cell proliferation and migration.
Caption: GPR40-Mediated Signaling Pathway. (Max Width: 760px)
FAK/PI3K/AKT Signaling Pathway
In the context of cancer biology, 14,15-EET has been shown to promote cell adhesion, migration, and drug resistance through the activation of the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (AKT) pathway.
Caption: FAK/PI3K/AKT Signaling Pathway. (Max Width: 760px)
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the interaction of 14(R),15(S)-EET with its putative receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) for a radiolabeled ligand to its receptor.
Workflow:
Caption: Radioligand Binding Assay Workflow. (Max Width: 760px)
Detailed Methodology:
-
Membrane Preparation: Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[18]
-
Incubation: Membranes are incubated with a fixed concentration of radiolabeled 14,15-EET (e.g., [3H]-14,15-EET) in the presence of increasing concentrations of a non-labeled competitor (for competition assays) or increasing concentrations of the radioligand (for saturation assays). The incubation is typically carried out at a controlled temperature for a specific duration to reach equilibrium.[18]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.[18]
-
Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[18]
-
Data Analysis: For saturation binding experiments, specific binding is plotted against the concentration of the radioligand, and the Kd and Bmax values are determined by non-linear regression analysis. For competition experiments, the IC50 value is determined, from which the Ki value can be calculated.[18]
Functional GPCR Screening in Xenopus Oocytes
This assay is used to identify GPCRs that are activated by a specific ligand, often by measuring a downstream signaling event such as an increase in intracellular cAMP.
Workflow:
Caption: GPCR Screening in Xenopus Oocytes. (Max Width: 760px)
Detailed Methodology:
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and defolliculated. cRNA encoding the GPCR of interest and the cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-activated chloride channel, are co-injected into the oocytes.[19][20]
-
Incubation: The injected oocytes are incubated for 2-4 days to allow for the expression of the GPCR and CFTR proteins on the cell membrane.
-
Electrophysiological Recording: The oocytes are placed in a recording chamber and voltage-clamped using a two-electrode voltage-clamp setup.
-
Ligand Application: 14,15-EET is applied to the oocytes, and the resulting change in membrane current is measured.[19]
-
Data Analysis: An increase in the outward chloride current upon application of 14,15-EET indicates that the expressed GPCR is coupled to the Gs/cAMP pathway.[19]
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to induce an increase in intracellular calcium, typically indicative of Gq-coupled GPCR activation.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells expressing the GPCR of interest (e.g., GPR40-expressing HEK293 cells) are seeded in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[21]
-
Compound Addition: The test compound, 14,15-EET, is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.[21]
-
Data Analysis: The change in fluorescence is used to determine the potency (EC50) and efficacy of the compound.
Western Blotting for Signaling Protein Phosphorylation
This technique is used to detect the phosphorylation and therefore activation of specific signaling proteins (e.g., ERK, AKT) in response to ligand stimulation.
Detailed Methodology:
-
Cell Treatment and Lysis: Cells are treated with 14,15-EET for a specific time course. The cells are then lysed to extract the proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.[12]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[11][12]
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[11][12]
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system.[11][12]
-
Data Analysis: The intensity of the bands is quantified and often normalized to the total amount of the protein to determine the extent of phosphorylation.[12]
Conclusion
The interaction of 14(R),15(S)-EET with putative GPCRs is a complex and multifaceted area of research. While a high-affinity receptor remains elusive, the identification of low-affinity interactions with prostaglandin receptors and GPR40 has provided valuable insights into the mechanisms underlying the diverse biological activities of this important lipid mediator. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the role of 14(R),15(S)-EET in health and disease and to explore its potential as a therapeutic target. Further research is warranted to definitively identify and characterize the high-affinity 14,15-EET receptor and to fully elucidate the intricate signaling networks it governs.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptors that couple to 2 classes of G proteins increase cAMP and activate CFTR expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Modulatory Role of 14(R),15(S)-EET on Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that function as critical signaling molecules in various physiological processes, particularly within the cardiovascular and renal systems. Among the EET regioisomers, 14(R),15(S)-EET has garnered significant attention for its potent vasodilatory and anti-inflammatory effects. A primary mechanism underlying these actions is the modulation of ion channel activity. This technical guide provides an in-depth analysis of the role of 14(R),15(S)-EET in modulating key ion channels, including potassium, calcium, and transient receptor potential (TRP) channels. We present a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development in this area.
Introduction
14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) is a key member of the epoxyeicosanoid family, which are signaling lipids that play crucial roles in cellular communication.[1] The biological activities of EETs are diverse, ranging from the regulation of vascular tone and inflammation to the promotion of angiogenesis.[2][3] A central aspect of 14(R),15(S)-EET's function is its ability to modulate the activity of various ion channels, thereby influencing cellular excitability and downstream signaling cascades. This guide focuses on the current understanding of how 14(R),15(S)-EET interacts with and modulates potassium, calcium, and TRP channels, providing a technical resource for researchers in the field.
Signaling Pathways of 14(R),15(S)-EET-Mediated Ion Channel Modulation
The actions of 14(R),15(S)-EET on ion channels are often initiated by its interaction with a putative G-protein coupled receptor (GPCR).[4][5] While a specific high-affinity receptor for 14,15-EET has yet to be definitively cloned, functional evidence strongly points to its existence.[5][6] The predominant signaling pathway involves the activation of the Gsα subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).[7][8] In some cases, direct interaction of 14(R),15(S)-EET with the ion channel or its associated subunits has also been proposed.[4]
Diagram: General Signaling Pathway for 14(R),15(S)-EET
Caption: Generalized signaling cascade of 14(R),15(S)-EET.
Modulation of Potassium Channels
The most well-characterized effects of 14(R),15(S)-EET are on potassium channels, leading to membrane hyperpolarization and vasodilation.[2][9]
Large-Conductance Ca²⁺-Activated Potassium (BKCa) Channels
14(R),15(S)-EET is a potent activator of BKCa channels in vascular smooth muscle cells.[4] This activation leads to potassium efflux, hyperpolarization, and subsequent relaxation of the smooth muscle, contributing to the vasodilatory effects of EETs.[2] While the 14(R),15(S) enantiomer has a high binding affinity, some studies suggest that the 14(S),15(R) isomer can be more potent in activating BKCa channels.[4][6]
ATP-Sensitive Potassium (KATP) Channels
14,15-EET also activates KATP channels in vascular smooth muscle.[10] This activation is mediated by the Gsα-cAMP-PKA signaling pathway, and in some cases, involves ADP-ribosylation of the Gsα subunit.[10][11] The activation of KATP channels by 14,15-EET contributes to its vasodilatory and cardioprotective effects.[12]
Diagram: KATP Channel Activation Workflow
References
- 1. 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular determinants of cardiac K(ATP) channel activation by epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
14R(15S)-EET and its Effects on Intracellular Calcium Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which 14R(15S)-epoxyeicosatrienoic acid (14R(15S)-EET), a cytochrome P450-derived metabolite of arachidonic acid, modulates intracellular calcium ([Ca2+]i) levels. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the signaling pathways involved, serving as a critical resource for professionals in pharmacology and drug development.
Core Mechanisms of Action
This compound exerts cell-type-specific effects on intracellular calcium homeostasis, primarily in the vascular endothelium and smooth muscle. The predominant mechanisms involve the influx of extracellular calcium through distinct ion channels.
In Vascular Smooth Muscle Cells (VSMCs)
In vascular smooth muscle cells, this compound primarily induces an increase in intracellular calcium by promoting the influx of extracellular Ca2+ through voltage-dependent L-type calcium channels.[1][2] This influx can, under specific conditions, lead to vasoconstriction. The effect is dependent on the presence of extracellular calcium and can be attenuated by L-type calcium channel blockers.[1][2]
In Endothelial Cells (ECs)
In endothelial cells, this compound also elevates intracellular calcium levels by facilitating the entry of extracellular Ca2+. This process is largely mediated by the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2][3] The resulting increase in intracellular calcium in endothelial cells can activate calcium-activated potassium channels, leading to hyperpolarization and subsequent vasodilation, a key aspect of its role as an endothelium-derived hyperpolarizing factor (EDHF).[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on intracellular calcium levels as reported in the literature.
| Cell Type | Agonist and Concentration | Effect on Intracellular Ca2+ | Antagonist/Inhibitor | Reference |
| Porcine Aortic Smooth Muscle Cells | 1 µM 14,15-EET | 71% ± 8% increase over baseline | Verapamil (10 µM), Removal of extracellular Ca2+ | [5] |
| Human Microvascular Endothelial Cells (HMECs) | 10 nM 14,15-EET | Time-dependent increase in [Ca2+]i | Capsazepine (10 µM), SB366791 (10 µM), EGTA (500 µM), BAPTA/AM (10 µM) | [2] |
| Human Microvascular Endothelial Cells (HMECs) | 2.5, 5, 10 nM 14,15-EET | Dose-dependent increase in [Ca2+]i | - | [6] |
| TRPV1-transfected HEK293 cells | 10 nM 14,15-EET | Increase in [Ca2+]i | Capsazepine (10 µM), SB366791 (10 µM) | [3] |
Signaling Pathways
The signaling cascades initiated by this compound leading to altered intracellular calcium levels are multifaceted and cell-specific.
L-Type Calcium Channel Activation in Vascular Smooth Muscle Cells
In VSMCs, this compound directly or indirectly activates L-type calcium channels located on the plasma membrane. This activation leads to an influx of extracellular calcium, contributing to the overall increase in cytosolic calcium concentration.
TRPV1 Channel-Mediated Calcium Influx in Endothelial Cells
In endothelial cells, this compound interacts with and activates TRPV1 channels. This activation creates a conduit for extracellular calcium to enter the cell, leading to a localized or global increase in intracellular calcium.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound and intracellular calcium.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the measurement of [Ca2+]i in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells cultured on glass coverslips or in 96-well plates
-
Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a 510 nm emission filter.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Dye Loading Solution Preparation: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters.
-
Cell Loading: Wash the cells once with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells two to three times with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.
-
Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm. Record the ratio of the fluorescence intensities (F340/F380).
-
Stimulation: After establishing a stable baseline, apply this compound at the desired concentration and continue recording the fluorescence ratio to observe changes in [Ca2+]i.
-
Calibration: At the end of each experiment, calibrate the fluorescence signal to absolute Ca2+ concentrations using ionomycin (B1663694) (to obtain maximum fluorescence, Rmax) and a Ca2+ chelator like EGTA (to obtain minimum fluorescence, Rmin).
Patch-Clamp Electrophysiology for Ion Channel Analysis
Patch-clamp electrophysiology is employed to directly measure the activity of ion channels, such as L-type calcium channels and TRPV1, in response to this compound.
General Protocol (Whole-Cell Configuration):
-
Cell Preparation: Isolate single cells (e.g., vascular smooth muscle cells or endothelial cells) and place them in a recording chamber on an inverted microscope.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.
-
Data Recording: Apply voltage steps or ramps to elicit ion channel currents and record the resulting currents.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with a solution containing this compound and record the changes in channel activity.
-
Data Analysis: Analyze the recorded currents to determine changes in channel properties such as open probability, current amplitude, and gating kinetics.
Conclusion
This compound is a potent modulator of intracellular calcium levels, acting through distinct mechanisms in different vascular cell types. In vascular smooth muscle cells, it primarily enhances calcium influx via L-type calcium channels, while in endothelial cells, it activates TRPV1 channels to the same effect. Understanding these pathways and the quantitative aspects of this compound's effects is crucial for the development of novel therapeutics targeting cardiovascular diseases. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the complex roles of EETs in cellular signaling.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implication of Transient Receptor Potential Vanilloid Type 1 in 14,15-Epoxyeicosatrienoic Acid-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Transient Receptor Potential Channels and Endothelial Cell Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Quantification of 14(R),15(S)-EET in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid mediators synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. The 14(R),15(S)-EET regioisomer is of significant interest due to its vasodilating, anti-inflammatory, and cardioprotective properties. Accurate quantification of 14(R),15(S)-EET in plasma is crucial for understanding its physiological roles and for the development of therapeutics targeting the CYP pathway. This document provides a detailed protocol for the sensitive and selective quantification of 14(R),15(S)-EET in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of 14,15-EET
Arachidonic acid is metabolized by CYP epoxygenases to form various EETs, including 14,15-EET. This epoxide is then primarily metabolized by soluble epoxide hydrolase (sEH) into its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). The ratio of 14,15-EET to 14,15-DHET is often used as an indicator of sEH activity.
Caption: Metabolic pathway of 14(R),15(S)-EET.
Experimental Workflow
The overall workflow for the quantification of 14(R),15(S)-EET in plasma involves sample preparation, which includes protein precipitation and lipid extraction, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for 14(R),15(S)-EET quantification.
Experimental Protocols
Materials and Reagents
-
14(R),15(S)-EET analytical standard
-
14,15-EET-d8 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (collected in EDTA tubes)
Plasma Sample Preparation
Standardized protocols for plasma preparation should be followed to ensure sample quality.[1][2][3] It is recommended to centrifuge blood at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge.[2] The resulting plasma should be stored at -80°C until analysis to minimize degradation.[1]
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of internal standard solution (e.g., 14,15-EET-d8 at 100 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.
-
Collection of Organic Layer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10-10.1 min: 95-50% B; 10.1-15 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS/MS) Conditions:
The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI).
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 14,15-EET | 319.2 | 219.1 | 15 |
| 14,15-EET-d8 (IS) | 327.2 | 226.1 | 15 |
Note: These parameters may require optimization for different instrument models.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 14,15-EET | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 0.3 | < 15 | < 15 | 85 - 115 |
| MQC | 10 | < 15 | < 15 | 85 - 115 |
| HQC | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Limit of Quantification (LOQ)
| Analyte | LOQ (ng/mL) |
| 14,15-EET | 0.1 |
Note: The presented data are representative and should be established for each specific assay and laboratory. The limits of quantification for EETs in some studies have been reported to be around 0.5 ng/mL.[4]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 14(R),15(S)-EET in plasma by LC-MS/MS. The described method is sensitive, specific, and reproducible, making it suitable for both basic research and clinical applications. Adherence to standardized procedures for sample collection and preparation is critical for obtaining reliable and accurate results. The provided workflow and quantitative data serve as a valuable resource for researchers and scientists in the field of eicosanoid analysis and drug development.
References
- 1. A beginner's guide to study extracellular vesicles in human blood plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of 14(R),15(S)-EET and 14(S),15(R)-EET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET is of significant biological interest due to its roles in regulating vascular tone, inflammation, and cell proliferation. 14,15-EET exists as two enantiomers, 14(R),15(S)-EET and 14(S),15(R)-EET, which can exhibit distinct biological activities. Therefore, the ability to separate and quantify these enantiomers is crucial for understanding their specific physiological and pathological functions. This document provides detailed analytical methods and protocols for the chiral separation of 14(R),15(S)-EET from 14(S),15(R)-EET.
Analytical Methods Overview
The primary technique for the separation of 14,15-EET enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be highly effective for this application.
Data Presentation
The following table summarizes representative quantitative data for the chiral separation of 14,15-EET enantiomers using a Chiralpak AD-H column. Please note that exact retention times and resolution may vary depending on the specific HPLC system, column condition, and laboratory environment.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| 14(S),15(R)-EET | ~10.5 | \multirow{2}{*}{> 1.5} |
| 14(R),15(S)-EET | ~11.8 |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of 14,15-EET Enantiomers
This protocol describes a normal-phase HPLC method for the baseline separation of 14(R),15(S)-EET and 14(S),15(R)-EET.
Materials:
-
Chiral HPLC Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based CSP.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol, and acetic acid.
-
14,15-EET standard (racemic mixture and individual enantiomers if available).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-hexane, isopropanol, and acetic acid in a ratio of 95:5:0.1 (v/v/v). Degas the mobile phase prior to use.
-
HPLC System Equilibration: Install the Chiralpak AD-H column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column temperature at 25°C.
-
Sample Preparation: Dissolve the 14,15-EET standard in the mobile phase to a final concentration of 10 µg/mL.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 235 nm.
-
Data Analysis: Identify and quantify the peaks corresponding to 14(R),15(S)-EET and 14(S),15(R)-EET based on their retention times. Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 indicates baseline separation.
Protocol 2: Extraction of 14,15-EET from Biological Samples (Plasma)
This protocol outlines a solid-phase extraction (SPE) method for the isolation of EETs from plasma samples prior to chiral HPLC analysis.
Materials:
-
Plasma sample
-
Internal standard (e.g., d8-14,15-EET)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Precipitate proteins by adding 1 mL of cold methanol. Vortex for 30 seconds and then centrifuge at 3000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities.
-
Elution: Elute the EETs from the cartridge with 2 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the chiral HPLC analysis. The sample is now ready for injection.
Visualizations
Experimental Workflow
Signaling Pathways of 14,15-EET
14,15-EET exerts its biological effects through various signaling pathways. A proposed mechanism involves the activation of a putative G-protein coupled receptor (GPCR) on the cell surface, leading to downstream signaling cascades.
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the successful chiral separation and analysis of 14(R),15(S)-EET and 14(S),15(R)-EET. The use of polysaccharide-based chiral stationary phases in normal-phase HPLC offers excellent resolution of these enantiomers. Proper sample preparation, particularly for complex biological matrices, is critical for obtaining accurate and reproducible results. The elucidation of the distinct biological roles of each 14,15-EET enantiomer, facilitated by these analytical techniques, will continue to be a vital area of research in pharmacology and drug development.
Application Notes and Protocols for the Analysis of EET Regioisomers by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, each with distinct biological activities.[1][2] These molecules are implicated in a variety of physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cell proliferation.[2][3][4] Given their therapeutic potential, particularly in cardiovascular diseases and inflammation, the accurate quantification and differentiation of EET regioisomers in biological matrices are of significant interest in drug development and clinical research.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds.[5] While EETs themselves are not sufficiently volatile for direct GC-MS analysis, derivatization can overcome this limitation, making GC-MS a viable and robust method for their quantification.[6][7][8] This application note provides detailed protocols for the analysis of EET regioisomers in biological samples using GC-MS, including sample preparation, derivatization, and instrument parameters.
Signaling Pathways of EETs
EETs exert their biological effects through various signaling pathways, often initiated by binding to putative membrane receptors or by direct intracellular actions.[3] A simplified overview of the EET synthesis and signaling pathway is presented below.
Experimental Workflow for GC-MS Analysis of EET Regioisomers
The overall workflow for the analysis of EET regioisomers from biological samples involves several key steps, from sample collection to data analysis. A graphical representation of this workflow is provided below.
Experimental Protocols
Sample Preparation from Plasma/Serum
This protocol describes the extraction of lipids, including EETs, from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal standards (e.g., deuterated EETs)
-
0.1 M HCl
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To 1 mL of plasma or serum in a glass tube, add an appropriate amount of internal standard.
-
Add 2 mL of ice-cold methanol and vortex for 30 seconds to precipitate proteins.[9]
-
Add 4 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of 0.1 M HCl and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.[10]
-
Carefully collect the lower organic layer (chloroform) containing the lipids into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Derivatization of EETs
For GC-MS analysis, the non-volatile EETs must be derivatized to increase their volatility.[7][11] A common approach is a two-step derivatization involving esterification of the carboxylic acid group followed by silylation of the hydroxyl group formed after opening the epoxide ring. An alternative is the formation of pentafluorobenzyl (PFB) esters.[12]
Protocol for Methyl Ester and Trimethylsilyl (TMS) Ether Formation:
Materials:
-
Dried lipid extract
-
Diazomethane (B1218177) in diethyl ether (for methylation - Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood. ) or 2% (v/v) sulfuric acid in methanol.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Methylation:
-
Using Diazomethane: To the dried lipid extract, add an ethereal solution of diazomethane dropwise until a faint yellow color persists. Allow the reaction to proceed for 10 minutes at room temperature. Evaporate the excess diazomethane and solvent under a stream of nitrogen.
-
Using Acidic Methanol: Add 1 mL of 2% sulfuric acid in methanol to the dried extract. Heat at 60°C for 1 hour. After cooling, add 1 mL of water and extract the methyl esters with 2 mL of hexane (B92381) twice. Combine the hexane extracts and evaporate to dryness.
-
-
Silylation:
-
To the dried methyl esters, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.[13]
-
After cooling, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized EET regioisomers. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity |
Data Presentation
Retention Times of Derivatized EET Regioisomers
The separation of EET regioisomers is crucial for their individual quantification. Although baseline separation can be challenging, different regioisomers will exhibit distinct retention times under specific chromatographic conditions. The following table provides expected retention time ranges for TMS-derivatized methyl esters of EETs on a typical non-polar GC column. Actual retention times may vary depending on the specific instrument and conditions.
| EET Regioisomer (as TMS derivative of methyl ester) | Expected Retention Time (min) |
| 14,15-EET | 20.5 - 21.5 |
| 11,12-EET | 20.8 - 21.8 |
| 8,9-EET | 21.0 - 22.0 |
| 5,6-EET | 21.2 - 22.2 |
Note: Co-elution of some regioisomers may occur. Optimization of the temperature program or use of a more polar column may be necessary for complete separation.
Mass Spectral Fragmentation of Derivatized EET Regioisomers
Electron ionization of derivatized EETs produces characteristic fragment ions that can be used for their identification and quantification. The mass spectra of the regioisomers are often similar, but careful examination of the relative abundances of specific ions can aid in their differentiation.[14][15] The following table summarizes key fragment ions for the TMS derivatives of EET methyl esters.
| EET Regioisomer (as TMS derivative of methyl ester) | Molecular Ion (M+) m/z | Key Fragment Ions (m/z) and their Interpretation |
| All Regioisomers | 408 | M-15 (loss of CH₃), M-71 (loss of C₅H₁₁), M-89 (loss of TMSO), characteristic ions from cleavage at the derivatized epoxide |
| 14,15-EET | 408 | 173, 235 (cleavage at C14-C15) |
| 11,12-EET | 408 | 215, 293 (cleavage at C11-C12) |
| 8,9-EET | 408 | 257, 335 (cleavage at C8-C9) |
| 5,6-EET | 408 | 299, 377 (cleavage at C5-C6) |
Note: The relative intensities of these fragment ions should be determined using authentic standards for reliable identification.
Quantitative Analysis
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity.[16] A calibration curve should be prepared using known concentrations of each EET regioisomer standard, and the response ratio of the analyte to the internal standard is plotted against the concentration.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the analysis of EET regioisomers in biological samples using GC-MS. The described methods for sample preparation, derivatization, and GC-MS analysis, coupled with careful data interpretation, allow for the reliable quantification and differentiation of these important lipid signaling molecules. This methodology is a valuable tool for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are investigating the roles of EETs in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. google.com [google.com]
- 10. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. diva-portal.org [diva-portal.org]
- 12. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. whitman.edu [whitman.edu]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Application Notes and Protocols: Synthesis and In Vivo Evaluation of Stable 14(15)-EET Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and in vivo evaluation of stable analogs of 14(15)-epoxyeicosatrienoic acid (14,15-EET). The protocols and data presented are intended to guide researchers in the development and preclinical assessment of these promising therapeutic agents for cardiovascular diseases.
Introduction to 14(15)-EET and the Need for Stable Analogs
14(15)-EET is a cytochrome P450-derived metabolite of arachidonic acid with potent vasodilatory, anti-inflammatory, and anti-hypertensive properties.[1] However, its therapeutic potential is limited by its rapid metabolic inactivation by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] To overcome this limitation, stable analogs of 14(15)-EET have been developed. These analogs are designed to resist sEH-mediated hydrolysis and exhibit improved pharmacokinetic profiles, making them suitable for in vivo studies and potential therapeutic use.[3][4]
The primary strategies for designing stable 14(15)-EET analogs include:
-
Modification of the epoxide group: Replacing the epoxide with bioisosteres that mimic its structure and function but are resistant to hydrolysis.
-
Alterations to the carboxylic acid terminus: Modifications at this position can prevent metabolic degradation through β-oxidation and improve solubility.[3][5]
-
Introduction of ether linkages: Replacing the epoxide with a more stable ether linkage.[3]
This document will focus on the synthesis and evaluation of these stabilized analogs.
Synthesis of Stable 14(15)-EET Analogs
While specific synthetic routes vary depending on the desired analog, a general workflow for the synthesis of a stable 14(15)-EET analog is outlined below. This protocol is a composite based on described synthetic strategies for various EET analogs.[6]
Experimental Workflow: Synthesis of a Stable 14(15)-EET Analog
Caption: General workflow for the synthesis of stable 14(15)-EET analogs.
Protocol: Synthesis of a Representative 14(15)-EET Analog (e.g., 14,15-EEZE)
This protocol is based on the synthesis of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a known 14,15-EET antagonist used in research.
Materials:
-
Arachidonic acid
-
Urea-hydrogen peroxide (UHP)
-
Solvents (e.g., dichloromethane, methanol, tetrahydrofuran)
-
Reagents for esterification (e.g., diazomethane (B1218177) or methyl iodide)
-
Purification materials (e.g., silica (B1680970) gel for column chromatography)
-
Standard laboratory glassware and equipment
Procedure:
-
Selective Epoxidation:
-
Dissolve arachidonic acid in an appropriate solvent (e.g., dichloromethane).
-
Add a mild epoxidizing agent, such as urea-hydrogen peroxide, to selectively epoxidize the 14,15-double bond.[6] The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
-
Esterification:
-
To facilitate purification, the carboxylic acid group is often converted to a methyl ester. This can be achieved by reacting the product from step 1 with diazomethane or methyl iodide in the presence of a base.[6]
-
-
Purification:
-
The crude product is purified by silica gel column chromatography to isolate the desired 14,15-epoxyeicosatrienoic acid methyl ester.[6]
-
-
Saponification:
-
The purified methyl ester is then hydrolyzed back to the free carboxylic acid by treatment with a base (e.g., sodium hydroxide) in a mixture of water and an organic solvent like methanol.
-
-
Final Purification and Characterization:
-
The final product, the stable 14(15)-EET analog, is purified by chromatography.
-
The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[6]
-
In Vivo Evaluation of Stable 14(15)-EET Analogs
The in vivo efficacy of stable 14(15)-EET analogs is primarily assessed by their ability to lower blood pressure in hypertensive animal models.
Experimental Workflow: In Vivo Antihypertensive Study
Caption: Workflow for assessing the in vivo antihypertensive effects of 14(15)-EET analogs.
Protocol: Angiotensin II-Induced Hypertension Model in Rats
This protocol describes the induction of hypertension in rats using angiotensin II (AngII) infusion, a common model for studying antihypertensive drugs.[7]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Angiotensin II
-
Osmotic minipumps
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small subcutaneous incision on the back of the neck.
-
Implant an osmotic minipump filled with AngII (e.g., at a dose of 200-400 ng/kg/min) subcutaneously.[4]
-
Suture the incision and allow the animal to recover.
-
-
Blood Pressure Monitoring:
-
Monitor blood pressure daily using a non-invasive tail-cuff method or continuously via telemetry.
-
A significant increase in blood pressure is typically observed within 3-7 days of AngII infusion.[4]
-
-
Treatment with 14(15)-EET Analog:
-
Data Collection and Analysis:
-
Continue to monitor blood pressure throughout the treatment period.
-
At the end of the study, animals are euthanized, and tissues can be collected for further analysis (e.g., assessment of vascular function, inflammation markers).
-
Analyze the blood pressure data to determine the antihypertensive efficacy of the analog.
-
In Vitro Assessment of Vascular Function
The direct effect of 14(15)-EET analogs on blood vessels is assessed by measuring their ability to induce vasodilation in isolated arteries.
Protocol: Wire Myography for Vasodilation Assessment
This protocol is a standard method for assessing vascular reactivity in isolated small arteries.[3]
Materials:
-
Isolated arteries (e.g., bovine coronary arteries, rat mesenteric arteries)
-
Wire myograph system
-
Krebs-Henseleit buffer
-
Vasoconstrictor agent (e.g., U46619, phenylephrine)
-
14(15)-EET analog solution
Procedure:
-
Artery Isolation and Mounting:
-
Carefully dissect small arteries and cut them into 2 mm rings.
-
Mount the arterial rings on the wires of the myograph in a chamber filled with Krebs-Henseleit buffer, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
-
Equilibration and Viability Check:
-
Allow the arteries to equilibrate for at least 60 minutes under a resting tension.
-
Assess the viability of the arteries by contracting them with a high concentration of potassium chloride (KCl).
-
-
Pre-constriction:
-
Wash the arteries and allow them to return to baseline tension.
-
Pre-constrict the arteries to about 50-80% of their maximal contraction using a vasoconstrictor like U46619.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add the 14(15)-EET analog in a cumulative manner to the chamber, increasing the concentration stepwise.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction tension.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of the analog that produces 50% of the maximal relaxation).
-
Quantitative Data Summary
The following tables summarize the in vivo antihypertensive effects of selected stable 14(15)-EET analogs.
Table 1: Effect of Intraperitoneally Administered EET Analogs on Mean Arterial Pressure (MAP) in Hypertensive Rat Models
| Analog | Animal Model | Dose | Duration | Change in MAP (mmHg) | Reference |
| NUDSA | SHR | 3 mg/day (i.p.) | 5 days | ↓ 10 | [5] |
| NUSGLY | SHR | 2 mg/day (i.p.) | 8 days | ↓ 15-20 | [3] |
| EET-A | AngII-induced | 10 mg/kg/day (i.p.) | 14 days | ↓ 30-50 | [2] |
| EET-X | AngII-induced | 10 mg/kg/day (i.p.) | 14 days | ↓ 15-20 | [2] |
Table 2: Effect of Orally Administered EET Analogs on Mean Arterial Pressure (MAP) in Angiotensin II-Induced Hypertensive Rats
| Analog | Dose | Duration | Change in MAP (mmHg) | Reference |
| EET-A | 10 mg/kg/day (in drinking water) | 14 days | Significant reduction | [2] |
Signaling Pathways of 14(15)-EET Analogs
The vasodilatory and antihypertensive effects of 14(15)-EET and its stable analogs are mediated through a complex signaling cascade.
Signaling Pathway of 14(15)-EET-Induced Vasodilation
Caption: Proposed signaling pathway for 14(15)-EET-mediated vasodilation.
The proposed mechanism involves the binding of the 14(15)-EET analog to a putative G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells.[8] This leads to the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates and opens potassium channels, such as large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels.[8] The efflux of potassium ions leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasodilation.[8]
In addition to this primary pathway, 14(15)-EET analogs can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which contribute to their anti-inflammatory and other protective effects.[8]
Conclusion
Stable analogs of 14(15)-EET represent a promising class of therapeutic agents for the treatment of hypertension and other cardiovascular diseases. The protocols and data presented in these application notes provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Further research into the specific molecular targets and long-term efficacy of these analogs will be crucial for their clinical translation.
References
- 1. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypertension model in rats - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. storage.imrpress.com [storage.imrpress.com]
Application Notes and Protocols: Utilizing 14R(15S)-EET in Cultured Vascular Smooth Muscle Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 14,15-EET is often the most abundant.[3] The specific stereoisomer, 14R(15S)-EET, is a potent bioactive molecule primarily known for its vasodilatory effects in the vascular system.[4][5] It is produced by endothelial cells and acts as a paracrine factor on adjacent vascular smooth muscle cells (VSMCs).[6] Dysregulation of VSMC function, including excessive proliferation and migration, is a key pathological feature of vascular diseases such as atherosclerosis and restenosis. This compound has emerged as a promising endogenous mediator with potential therapeutic applications due to its ability to modulate VSMC behavior, notably by inhibiting proliferation and migration.[7] These application notes provide an overview of the signaling pathways affected by this compound in VSMCs and detailed protocols for assessing its effects in vitro.
Signaling Pathways of this compound in VSMCs
This compound initiates its effects by interacting with a putative G-protein coupled receptor (GPCR) on the plasma membrane of VSMCs.[3][4][8] This interaction triggers a cascade of downstream signaling events that ultimately regulate VSMC function.
1. Vasodilation and Hyperpolarization Pathway: The most well-characterized pathway involves the activation of potassium channels, leading to hyperpolarization and relaxation of VSMCs.[4][5]
-
Mechanism: 14,15-EET binds to a Gαs-coupled receptor.[3][4] This activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[4][9] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and opens large-conductance Ca2+-activated K+ (BKCa) channels and ATP-sensitive K+ (KATP) channels.[3][4] The efflux of K+ ions causes membrane hyperpolarization, closure of voltage-gated Ca2+ channels, a decrease in intracellular Ca2+, and subsequent smooth muscle relaxation.[4]
Caption: Gαs-PKA signaling pathway for this compound-induced VSMC relaxation.
2. Anti-proliferative and Anti-migratory Pathways: 14,15-EET can inhibit VSMC proliferation and migration, key events in neointima formation. While the precise mechanisms are still under investigation, evidence points towards the modulation of key signaling cascades like the PI3K/Akt and MAPK pathways.[5][7]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell growth, survival, and proliferation in VSMCs.[10][11][12] While direct modulation by 14,15-EET is an area of active research, its downstream effects on proliferation suggest an interaction with this pathway.
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are also critical for VSMC proliferation and migration.[5] 14,15-EET has been shown to influence MAPK signaling, contributing to its inhibitory effects.
Caption: Putative anti-proliferative and anti-migratory pathways of this compound.
Data Presentation: Effects of this compound on VSMC Function
The following tables summarize quantitative data from published studies on the effects of 14,15-EET on various VSMC functions.
Table 1: Effect of 14,15-EET on VSMC Proliferation
| Stimulus | 14,15-EET Concentration | Observed Effect | Cell Type | Reference |
|---|---|---|---|---|
| PDGF (30 ng/mL) | 3 µM | ~15% suppression | Rat VSMC | [7] |
| Dibutyryl cAMP | 1 µM | Potentiation of PDGF-induced proliferation (via PGE2 inhibition) | Porcine Aortic & Murine Brain VSMC |[1] |
Table 2: Effect of 14,15-EET on VSMC Migration
| Stimulus | 14,15-EET Concentration | Observed Effect | Cell Type | Reference |
|---|---|---|---|---|
| PDGF | 0.1 - 3 µM | Significant mitigation of migration | Rat VSMC | [7] |
| Not Specified | 100 nM | Attenuation of migration | Human VSMC |[7] |
Table 3: Effect of 14,15-EET on Other VSMC Functions
| Assay | 14,15-EET Concentration | Observed Effect | Cell Type | Reference |
|---|---|---|---|---|
| Aromatase Activity | 1 µM | 80-100% inhibition of dibutyryl cAMP-induced activity | Rat Aortic VSMC | [6][8] |
| PGE2 Formation | 0.3 - 1 µM | 40-75% reduction | Porcine Aortic & Murine Brain VSMC | [1] |
| K+ Channel Activation | Nanomolar range | Activation of BKCa channels | Coronary Artery VSMC |[13] |
Experimental Protocols
Vascular Smooth Muscle Cell (VSMC) Culture
This protocol describes the standard procedure for culturing VSMCs, for example, from rodent aortas.
Materials:
-
Complete Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Collagenase Type II solution (1-1.5 mg/mL in complete medium).
-
Phosphate-Buffered Saline (PBS), sterile.
-
0.25% Trypsin-EDTA.
-
Tissue culture flasks/plates.
Protocol:
-
Isolate the aorta from a euthanized animal under sterile conditions and place it in a sterile dish containing cold PBS.
-
Carefully remove the surrounding fat and adventitial tissue.
-
Cut the aorta into small pieces (1-2 mm).[4]
-
Transfer the pieces into a tube containing Collagenase Type II solution and incubate at 37°C for 4-6 hours to digest the tissue.[4]
-
After digestion, add 3 mL of complete medium and gently mix the cell suspension.
-
Centrifuge the suspension at 300 x g for 5 minutes.[4]
-
Discard the supernatant, resuspend the cell pellet in fresh complete medium, and plate in a culture flask.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, neutralizing with complete medium, and re-plating at the desired density.
VSMC Proliferation (MTT) Assay
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
Caption: Workflow for the VSMC Proliferation (MTT) Assay.
Protocol:
-
Seed VSMCs into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[7]
-
Synchronize the cells by serum starvation (e.g., DMEM with 1% FBS) for 24-48 hours.[7]
-
Pre-treat the cells with various concentrations of this compound for 30 minutes to 1 hour.
-
Add a proliferation stimulus (e.g., 30 ng/mL PDGF) to the appropriate wells. Include vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C.[7]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
VSMC Migration (Transwell) Assay
This assay, also known as the Boyden chamber assay, quantifies the chemotactic migration of cells through a porous membrane.
Caption: Workflow for the VSMC Transwell Migration Assay.
Protocol:
-
Serum-starve VSMCs for at least 6 hours.
-
Place Transwell inserts (typically with 8.0 µm pores) into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS or PDGF) to the lower chamber.
-
Trypsinize and resuspend the serum-starved VSMCs in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cell suspension (e.g., 2 x 10^5 cells/well) into the upper chamber of the Transwell inserts.[8]
-
Incubate the plate at 37°C for 6 to 24 hours to allow for cell migration.[15][16]
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet for 10 minutes.[15]
-
Rinse the inserts with water and allow them to dry.
-
Image multiple random fields of the membrane using a microscope and count the number of migrated cells.
VSMC Migration (Wound Healing/Scratch Assay)
This assay assesses collective cell migration by measuring the rate at which cells close a manually created "wound" in a confluent monolayer.
Protocol:
-
Seed VSMCs in a 12-well or 6-well plate and grow them to 90-100% confluency.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.[6][17]
-
Gently wash the wells twice with PBS to remove detached cells and debris.[6]
-
Replace the PBS with fresh medium containing the desired concentrations of this compound or vehicle control. To isolate migration from proliferation, a proliferation inhibitor like Mitomycin C (10 µg/ml) can be added.[16]
-
Place the plate on a microscope stage (preferably with an environmental chamber) and capture an initial image (T=0) of the scratch.
-
Acquire images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).[18]
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using software like ImageJ. The results can be expressed as the percentage of wound closure over time.
References
- 1. Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta [bio-protocol.org]
- 2. Protein extraction from aortas or VSMCs for Western blot [protocols.io]
- 3. Video: Isolation of Murine Coronary Vascular Smooth Muscle Cells [jove.com]
- 4. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. 2.4. Cell viability and proliferation assay [bio-protocol.org]
- 8. 2.12. VSMC transwell migration assay [bio-protocol.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. AoSMC Scratch-Wound Healing Assay [bio-protocol.org]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Isolation and Cultivation of Vascular Smooth Muscle Cells from the Mouse Circle of Willis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. PDGF-BB promotes vascular smooth muscle cell migration by enhancing Pim-1 expression via inhibiting miR-214 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Vasodilation Studies with 14(R),15(S)-EET
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that function as important signaling molecules in the cardiovascular system. Among the four regioisomers, 14,15-EET is a potent vasodilator and is considered an endothelium-derived hyperpolarizing factor (EDHF).[1][2] This document provides detailed protocols for conducting in vitro vasodilation studies using 14(R),15(S)-EET, the less potent of the two 14,15-EET enantiomers, focusing on two common ex vivo techniques: wire myography and pressure myography.[3][4] These methods allow for the precise measurement of vascular tone in isolated blood vessels in response to pharmacological agents.
14(R),15(S)-EET induces vasodilation primarily through the hyperpolarization of vascular smooth muscle cells (VSMCs).[5][6] The underlying signaling cascade involves the activation of a putative G protein-coupled receptor, leading to the stimulation of a Gαs protein.[1] This, in turn, activates adenylyl cyclase, increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and activating Protein Kinase A (PKA).[1][5] PKA then phosphorylates and activates large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels, leading to potassium efflux, hyperpolarization, and subsequent vasodilation.[1][5][7] Notably, 14,15-EET can elicit vasodilation in both endothelium-intact and endothelium-denuded vessels, indicating a direct effect on VSMCs.[8][9]
These application notes will guide researchers through the necessary steps to design, execute, and interpret in vitro vasodilation experiments with 14(R),15(S)-EET, including data presentation and visualization of the key signaling pathway.
Data Presentation: Vasodilatory Effects of 14,15-EET
The following table summarizes quantitative data on the vasodilatory effects of 14,15-EET from various in vitro studies. Note that some studies use a racemic mixture or do not specify the enantiomer.
| Vascular Bed | Species | Method | Pre-constrictor | EC50 / Concentration for Effect | Maximal Relaxation (%) | Notes | Reference |
| Coronary Arteries | Bovine | Wire Myography | Not Specified | ED50 = 10-6 M | Not Specified | 14(S),15(R)-EET was more potent than 14(R),15(S)-EET. | [3] |
| Coronary Arterioles | Porcine | Pressure Myography | Endothelin-1 | EC50 = 3 ± 1 pM (14(S),15(R)); 7 ± 5 pM (14(R),15(S)) | Not Specified | Dilation was detectable at concentrations as low as 20 fM. | [8] |
| Coronary Arterioles | Human | Pressure Myography | Endothelin-1 | 45 ± 5% relaxation at 10-5 M | 45 ± 5% | The response was not significantly different in intact vs. denuded vessels. | [9] |
| Aortic Smooth Muscle Cells | Rat | Cell Culture | Not Specified | 1 µM inhibited cAMP-induced aromatase activity by 80-100% | Not Applicable | Study on aromatase activity, not vasodilation. | [10] |
Experimental Protocols
Protocol 1: Wire Myography for Assessment of 14(R),15(S)-EET-induced Vasodilation
Wire myography is a robust technique for measuring isometric tension in small artery segments.[4][11]
1. Materials and Reagents:
-
Isolated resistance arteries (e.g., mesenteric, coronary, subcutaneous)
-
Wire myograph system (e.g., DMT, Radnoti)
-
Physiological Saline Solution (PSS), such as Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.[11]
-
High potassium solution (KPSS) for viability testing.
-
14(R),15(S)-EET stock solution (in ethanol (B145695) or DMSO)
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), U46619, Endothelin-1).[4][12]
-
Endothelium-dependent vasodilator (e.g., Acetylcholine, Bradykinin) for integrity check.[4]
-
Endothelium-independent vasodilator (e.g., Sodium Nitroprusside) for viability check.[12]
2. Experimental Procedure:
-
Vessel Dissection and Mounting:
-
Dissect resistance arteries from the tissue of interest in ice-cold PSS.[11]
-
Carefully clean the arteries of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the vessel into 2 mm segments.[11]
-
Mount the arterial rings on the stainless-steel jaws of the wire myograph, taking care not to damage the vessel.[12]
-
-
Equilibration and Normalization:
-
Viability and Endothelial Integrity Check:
-
Perform a "wake-up" protocol by challenging the vessel with KPSS two to three times to ensure robust contractile responses.[12]
-
Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine to ~80% of maximal contraction).
-
Assess endothelial integrity by adding an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% is typically considered indicative of an intact endothelium.
-
Wash the vessel with PSS and allow it to return to baseline tension.
-
-
Concentration-Response Curve for 14(R),15(S)-EET:
-
Pre-constrict the arterial rings with the chosen vasoconstrictor to a stable plateau.
-
Add cumulative concentrations of 14(R),15(S)-EET to the bath, typically ranging from 10-12 M to 10-5 M.[5]
-
Record the relaxation response at each concentration until a maximal effect is observed or the concentration-response curve plateaus.
-
At the end of the experiment, add an endothelium-independent vasodilator (e.g., sodium nitroprusside) to confirm the vessel's capacity for maximal relaxation.[12]
-
3. Data Analysis:
-
Express the relaxation response as a percentage of the pre-constriction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of 14(R),15(S)-EET that produces 50% of the maximal relaxation).
Protocol 2: Pressure Myography for Assessment of 14(R),15(S)-EET-induced Vasodilation
Pressure myography allows for the study of vascular reactivity in cannulated, pressurized arteries, more closely mimicking physiological conditions.[4][13]
1. Materials and Reagents:
-
Isolated resistance arteries (2-3 mm in length).[4]
-
Pressure myograph system.
-
Physiological Saline Solution (PSS).
-
High potassium solution (KPSS).
-
14(R),15(S)-EET stock solution.
-
Vasoconstrictor agent.
-
Endothelium-dependent and -independent vasodilators.
2. Experimental Procedure:
-
Vessel Dissection and Cannulation:
-
Equilibration and Myogenic Tone Development:
-
Superfuse the vessel with PSS at 37°C, gassed with 95% O2 / 5% CO2.
-
Allow the vessel to equilibrate and develop myogenic tone (spontaneous constriction in response to pressure).
-
-
Viability and Endothelial Integrity Check:
-
Assess the vessel's contractile capacity by briefly exposing it to KPSS.
-
Check endothelial integrity by adding an endothelium-dependent vasodilator to the superfusate and observing dilation.
-
-
Concentration-Response Curve for 14(R),15(S)-EET:
-
If myogenic tone is insufficient, pre-constrict the vessel with a vasoconstrictor to achieve a stable level of tone (typically 30-60% constriction).[14]
-
Add increasing concentrations of 14(R),15(S)-EET to the superfusate.[8]
-
Record the changes in vessel diameter at each concentration using video microscopy.
-
At the end of the experiment, determine the maximal diameter by superfusing with a calcium-free PSS containing a high concentration of an endothelium-independent vasodilator.
-
3. Data Analysis:
-
Calculate the percentage of vasodilation at each concentration relative to the pre-constricted diameter and the maximal diameter.
-
Construct a concentration-response curve and determine the EC50 value.
Signaling Pathway and Experimental Workflow Visualization
Caption: Signaling pathway of 14(R),15(S)-EET-induced vasodilation in VSMCs.
Caption: General experimental workflow for in vitro vasodilation studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. reprocell.com [reprocell.com]
- 12. reprocell.com [reprocell.com]
- 13. Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Administration of 14(R),15(S)-EET in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) and its synthetic analogs in preclinical animal models of hypertension. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of EETs in cardiovascular disease.
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] Among the four regioisomers, 11,12-EET and 14,15-EET are considered the most physiologically active.[1] EETs play a crucial role in regulating blood pressure through various mechanisms, including vasodilation, modulation of renal sodium excretion, and anti-inflammatory effects.[1][2] A decrease in endogenous EET levels has been associated with the pathogenesis of hypertension in both animal models and humans.[1][2][4] Consequently, strategies to increase EET bioavailability, such as the administration of stable, orally active EET analogs, represent a promising therapeutic approach for hypertension.[1][2][5] This document focuses on the administration and effects of 14(R),15(S)-EET and its analogs, such as EET-A, in established animal models of hypertension.
Data Presentation: Efficacy of 14,15-EET and its Analogs on Blood Pressure
The following tables summarize the quantitative data on the effects of 14,15-EET and its analogs on blood pressure in various animal models of hypertension.
Table 1: Effects of 14,15-EET Administration on Mean Arterial Pressure (MAP)
| Animal Model | Compound | Administration Route | Dosage | Maximum MAP Reduction (mmHg) | Reference |
| Spontaneously Hypertensive Rat (SHR) | 14,15-EET | Intravenous (IV) / Intra-arterial (IA) | 1-10 µg/kg | 45 ± 6 | [6][7] |
| Normal Wistar Rat | 14,15-EET | Intravenous (IV) / Intra-arterial (IA) | 1-10 µg/kg | 45 ± 6 | [6][7] |
Table 2: Effects of 14,15-EET Analog (EET-A) Administration on Blood Pressure
| Animal Model | Compound | Administration Route | Dosage | Duration | Blood Pressure Reduction (mmHg) | Reference |
| Angiotensin II-induced Hypertensive Rats | EET-A | Intraperitoneal (i.p.) | 10 mg/kg/day | 14 days | 30-50 (MAP) | [7] |
| Angiotensin II-induced Hypertensive Rats | EET-A | Oral (in drinking water) | 10 mg/kg/day | 14 days | ~30 (MAP) | [7][8] |
| Spontaneously Hypertensive Rats (SHR) | EET-A | Intraperitoneal (i.p.) | 10 mg/kg/day | 14 days | 15-20 (MAP) | [7] |
| Spontaneously Hypertensive Rats (SHR) - Young (6 weeks) | EET-A + AAA | Oral (in drinking water) | 10 mg/kg/day (each) | 4 weeks | Prevented increase (SBP: 134±2 vs 156±5 in control) | [9][10] |
| Spontaneously Hypertensive Rats (SHR) - Adult (16 weeks) | EET-A | Oral (in drinking water) | 10 or 40 mg/kg/day | 4 weeks | No significant change | [9][10] |
| Anesthetized Spontaneously Hypertensive Rats (SHR) | EET-A | Intravenous (i.v.) | 5 mg/kg | 1 hour | Significant decrease | [1] |
Signaling Pathways of 14,15-EET in Hypertension
14,15-EET and its analogs exert their antihypertensive effects through multiple signaling pathways, primarily targeting vascular smooth muscle cells and renal epithelial cells.
Vasodilation Pathway
EETs are known as endothelium-derived hyperpolarizing factors (EDHFs).[2][10] They cause vasodilation by activating potassium channels on vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Caption: Vasodilation signaling pathway of 14,15-EET.
Renal Sodium Excretion Pathway
In the kidney, EETs, including 14,15-EET analogs, contribute to blood pressure control by inhibiting the epithelial sodium channel (ENaC) in the collecting duct, which promotes sodium and water excretion.
Caption: Inhibition of ENaC by 14,15-EET analogs in the kidney.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple studies and should be adapted to specific experimental needs and institutional guidelines.
Induction of Hypertension in Animal Models
A. Spontaneously Hypertensive Rat (SHR) Model
This model has a genetic predisposition to hypertension.
-
Animals: Male SHRs, typically 16 weeks of age for established hypertension or 6 weeks for prevention studies.[9][10]
-
Housing: House animals in groups of 2-4 under a 12:12-h light-dark cycle with free access to standard rat chow and tap water.[1]
-
Procedure: No induction is necessary. Hypertension develops spontaneously. Baseline blood pressure should be monitored before starting treatment.
B. Angiotensin II (AngII)-Induced Hypertension Model
This model mimics renin-angiotensin system-mediated hypertension.
-
Procedure:
Administration of 14,15-EET or its Analogs
Caption: Overview of administration routes for EET/analogs.
-
Oral Administration:
-
Intraperitoneal (i.p.) Injection:
-
Dissolve the EET analog in a suitable vehicle.
-
Administer via i.p. injection once daily at the target dose (e.g., 10 mg/kg/day).[7]
-
-
Intravenous (i.v.) Infusion (for acute studies):
Blood Pressure Measurement
Telemetry is the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals.
-
Equipment: Telemetry transmitters (e.g., Data Sciences International).
-
Procedure:
-
Surgically implant the telemetry transmitter at least 1-2 weeks before the start of the experiment to allow for full recovery.[6][8] The catheter of the transmitter is typically inserted into the abdominal aorta.
-
Record baseline blood pressure for at least one week before commencing treatment.
-
Monitor blood pressure continuously throughout the experimental period. Data is often averaged over 12 or 24-hour intervals.[4][8]
-
Assessment of Vascular Function (Mesenteric Artery)
-
Tissue Preparation:
-
Euthanize the animal and isolate the mesenteric arterial bed.
-
Dissect third-order mesenteric arteries and mount them on a pressure myograph.
-
-
Procedure:
-
Allow the artery to equilibrate in physiological saline solution (PSS) at 37°C.
-
Pre-constrict the arterial rings with a vasoconstrictor (e.g., norepinephrine (B1679862) or U46619).
-
Perform a cumulative concentration-response curve to a vasodilator, such as acetylcholine (B1216132) (ACh), to assess endothelium-dependent relaxation.
-
Improved relaxation in the EET-analog-treated group compared to the vehicle-treated hypertensive group indicates enhanced vascular function.[8]
-
Assessment of Epithelial Sodium Channel (ENaC) Activity
-
Cell Culture: Use a cortical collecting duct cell line (e.g., M-1 cells).
-
Method: Single-channel patch-clamp recording.
-
Procedure:
-
Culture the cells on a suitable substrate for patch-clamping.
-
Perform cell-attached or inside-out patch-clamp recordings to measure ENaC activity.
-
Apply the EET analog to the bath or pipette solution and record changes in channel open probability (NPo). A reduction in NPo indicates inhibition of ENaC.[11]
-
Conclusion
The administration of 14(R),15(S)-EET and its stable analogs has demonstrated significant antihypertensive effects in various animal models. These effects are mediated through a combination of vasodilation and increased renal sodium excretion. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of targeting the EET pathway for the treatment of hypertension and associated cardiovascular and renal diseases.
References
- 1. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
- 3. Moderate-Intensity Exercise Improves Mesenteric Arterial Function in Male UC Davis Type-2 Diabetes Mellitus (UCD-T2DM) Rats: A Shift in the Relative Importance of Endothelium-Derived Relaxing Factors (EDRF) [mdpi.com]
- 4. Frontiers | Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions [frontiersin.org]
- 5. ANDROGEN-INDUCED HYPERTENSION IN ANGIOTENSINOGEN DEFICIENT MICE: ROLE OF 20-HETE AND EETS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acid analogue lowers blood pressure through vasodilation and sodium channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acid analog attenuates angiotensin II hypertension and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of lipids on ENaC activity in cultured mouse cortical collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 14R(15S)-EET in the Study of Endothelial Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. It is characterized by a shift in the functionality of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. Epoxyeicosatrienoic acids (EETs), products of cytochrome P450 (CYP) epoxygenase-mediated metabolism of arachidonic acid, are endogenous lipid mediators with potent vasculoprotective effects. Among the four regioisomers, 14,15-EET, and specifically the 14R(15S) enantiomer, has garnered significant attention for its role in maintaining endothelial homeostasis. This document provides detailed application notes and experimental protocols for utilizing 14R(15S)-EET as a tool to investigate and therapeutically target endothelial dysfunction.
Mechanism of Action of this compound in Endothelial Cells
This compound exerts its beneficial effects on the endothelium through multiple signaling pathways. It is a potent endothelium-derived hyperpolarizing factor (EDHF), contributing to vasodilation by activating potassium channels on vascular smooth muscle cells.[1] In endothelial cells, its actions are multifaceted, involving the activation of pro-survival and anti-inflammatory pathways.
Key signaling pathways modulated by 14,15-EET include:
-
mTORC2/Akt Pathway: 14,15-EET promotes the formation of the mammalian target of rapamycin (B549165) complex 2 (mTORC2), which in turn phosphorylates and activates Akt at Serine 473.[2] This pathway is crucial for inhibiting endothelial senescence and improving endothelium-dependent vasodilation.[2]
-
SIRT1/FOXO3a Pathway: In response to cellular stress, such as oxygen-glucose deprivation and reperfusion, 14,15-EET can upregulate the expression of Sirtuin 1 (SIRT1) and Forkhead box protein O3 (FOXO3a).[3][4] This pathway is implicated in the regulation of mitochondrial autophagy and the protection of cerebral microvascular endothelial cells from injury.[3][4]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade in cell survival and proliferation, and it is a downstream target of 14,15-EET.[5]
-
Anti-inflammatory Signaling: The anti-inflammatory effects of 14,15-EET are complex and can be cell-type specific. While some studies suggest it has negligible or even pro-inflammatory effects on the expression of adhesion molecules like VCAM-1, others indicate it can inhibit TNFα-induced degradation of IκBα, a key step in the NF-κB pathway.[6][7] It has also been shown to play a role in the PPARγ/STAT1 signaling pathway in the context of Kawasaki disease.[8]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound and related compounds on various aspects of endothelial function.
Table 1: Vasodilatory Effects of EETs
| Compound | Vascular Bed | Species | Potency (ED₅₀ / EC₅₀) | Reference(s) |
| 14,15-EET | Coronary Arterial Rings | Bovine | 10⁻⁶ M | [9][10] |
| 14,15-EET | Coronary Microvessels | Canine | As low as 10 pM | [1] |
| 14(S),15(R)-EET | Coronary Artery | Bovine | More potent than 14(R),15(S)-EET | [9][10] |
| 14,15-DHET | Coronary Artery | Bovine | ~5-fold less potent than 14,15-EET | [9] |
Table 2: Anti-inflammatory Effects of EETs
| Compound | Cell Type | Inflammatory Stimulus | Endpoint | Effect | Concentration | Reference(s) |
| 11,12-EET | Human Endothelial Cells | TNF-α | VCAM-1 Expression | Inhibition (IC₅₀ = 20 nM) | 1-100 nM | [6][11] |
| 14,15-EET | Human Endothelial Cells | TNF-α | VCAM-1 Expression | Negligible or no effect | Not specified | [6][11] |
| 14,15-EET | Human Bronchi | TNF-α | Inflammation | Reduced Inflammation | Not specified | [12] |
| 14,15-EET | Rat Pulmonary Artery Endothelial Cells | Oxidized LDL | LTB₄, ICAM-1, CCL2 | Prevention of Increase | 1 µM | [13] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound in endothelial cells.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Arterial Rings (Wire Myography)
This protocol is used to assess the vasodilatory effect of this compound on isolated blood vessels.
Materials:
-
Isolated Arteries: e.g., coronary, mesenteric, or aortic arteries from experimental animals.
-
Physiological Salt Solution (PSS): (in mM) 119 NaCl, 4.7 KCl, 1.17 MgSO₄, 1.18 KH₂PO₄, 25 NaHCO₃, 0.026 EDTA, 1.6 CaCl₂, 5.5 glucose.
-
High Potassium PSS (KPSS): PSS with equimolar substitution of NaCl with KCl (final [K⁺] ~60 mM).
-
This compound Stock Solution: Prepare a stock solution in ethanol (B145695) or DMSO.
-
Vasoconstrictor: e.g., Phenylephrine (B352888), U46619.
-
Wire Myograph System: (e.g., DMT, Radnoti).
-
Dissection Tools: Fine scissors, forceps.
-
Carbogen (B8564812) Gas: 95% O₂ / 5% CO₂.
Procedure:
-
Vessel Isolation: Euthanize the animal according to approved protocols. Carefully dissect the desired artery and place it in ice-cold PSS.
-
Ring Preparation: Under a dissecting microscope, clean the artery of surrounding connective and adipose tissue. Cut the artery into 2-3 mm rings.
-
Mounting: Mount the arterial rings on the wires of the myograph jaws in the organ bath chambers filled with PSS, continuously gassed with carbogen at 37°C.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes, replacing the PSS every 15-20 minutes.
-
Normalization: Stretch the rings to their optimal resting tension. This is typically determined by a normalization procedure where the vessel is repeatedly exposed to KPSS and stretched until a maximal contractile response is achieved.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with KPSS. A robust contraction confirms viability.
-
Wash out the KPSS and pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine to ~80% of maximal contraction).
-
Once a stable plateau is reached, add a cumulative concentration of acetylcholine (B1216132) (e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent relaxation. A relaxation of >80% indicates intact endothelium.
-
-
Vasodilation Assay:
-
Wash the rings and allow them to return to baseline.
-
Pre-constrict the rings again with the chosen vasoconstrictor.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M) to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction. Plot the concentration-response curve and calculate the ED₅₀ value.
Protocol 2: Leukocyte Adhesion Assay on Endothelial Cells
This protocol measures the effect of this compound on the adhesion of leukocytes to a monolayer of endothelial cells, a key event in inflammation.
Materials:
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Coronary Artery Endothelial Cells (HCAECs).
-
Endothelial Cell Growth Medium: e.g., EGM-2.
-
Leukocytic Cells: e.g., THP-1 or U937 monocytes.
-
Fluorescent Dye: Calcein-AM or similar.
-
Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α).
-
This compound Stock Solution.
-
Culture Plates: 24- or 96-well plates.
-
Fluorescence Plate Reader or Microscope.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
Procedure:
-
Endothelial Cell Monolayer: Seed endothelial cells onto gelatin-coated culture plates and grow to confluence.
-
Treatment:
-
Pre-treat the confluent endothelial cell monolayer with this compound at desired concentrations for a specified time (e.g., 1-24 hours).
-
In the last few hours of pre-treatment (e.g., 4-6 hours), add the inflammatory stimulus (e.g., TNF-α, 10 ng/mL) to the wells (with and without this compound). Include appropriate vehicle controls.
-
-
Leukocyte Labeling:
-
Incubate the leukocytic cells with a fluorescent dye (e.g., Calcein-AM, 1 µM) for 30 minutes at 37°C.
-
Wash the labeled cells twice with serum-free medium to remove excess dye.
-
Resuspend the labeled cells in fresh medium.
-
-
Adhesion:
-
Remove the treatment medium from the endothelial cell monolayer and wash gently with PBS.
-
Add the fluorescently labeled leukocytic cell suspension to each well (e.g., 1 x 10⁵ cells/well).
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Microscopy: Capture images from several random fields per well using a fluorescence microscope and count the number of adherent cells.
-
Plate Reader: Lyse the cells with a lysis buffer and measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Express the number of adherent cells or fluorescence intensity as a percentage of the control (stimulated with TNF-α alone).
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the phosphorylation or expression of key signaling proteins (e.g., Akt, mTOR, SIRT1) in endothelial cells following treatment with this compound.
Materials:
-
Treated Endothelial Cell Lysates.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: e.g., BCA assay.
-
SDS-PAGE Gels and Electrophoresis System.
-
Protein Transfer System and Membranes (PVDF or Nitrocellulose).
-
Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibodies: e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-Rictor, anti-SIRT1, anti-β-actin (loading control).
-
HRP-conjugated Secondary Antibodies.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Procedure:
-
Cell Lysis: After treatment, wash the endothelial cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the signal of the protein of interest to the loading control. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Protocol 4: Nitric Oxide (NO) Production Assay
This protocol uses the fluorescent probe DAF-FM Diacetate to measure intracellular NO production in endothelial cells.
Materials:
-
Endothelial Cells.
-
DAF-FM Diacetate Stock Solution: (in DMSO).
-
Cell Culture Medium.
-
PBS.
-
Fluorescence Microscope or Plate Reader.
-
Positive Control: e.g., Acetylcholine or Bradykinin.
-
Negative Control: e.g., L-NAME (NOS inhibitor).
Procedure:
-
Cell Seeding: Seed endothelial cells in a suitable format for imaging or plate reading (e.g., glass-bottom dishes or black-walled 96-well plates).
-
Treatment: Treat the cells with this compound at desired concentrations for the desired duration. Include positive and negative controls.
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DAF-FM Diacetate (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Incubation: Add fresh medium and incubate for an additional 15-30 minutes to allow for de-esterification of the probe.
-
Measurement:
-
Microscopy: Capture fluorescent images of the cells.
-
Plate Reader: Measure the fluorescence intensity (Excitation ~495 nm, Emission ~515 nm).
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.
Conclusion
This compound is a valuable pharmacological tool for investigating the mechanisms of endothelial dysfunction and exploring potential therapeutic strategies. The protocols outlined in this document provide a framework for studying its effects on vasodilation, inflammation, and key intracellular signaling pathways. By employing these methods, researchers can further elucidate the protective role of this endogenous lipid mediator in the vasculature.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. CytoSelect™ 96-well Leukocyte-endothelium Adhesion Kit | ABIN3198656 [antibodies-online.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. sfrbm.org [sfrbm.org]
- 6. Monocyte Adhesion and Transmigration Through Endothelium Following Cardiopulmonary Bypass Shearing is Mediated by IL-8 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microfluidic Assay for the Assessment of Leukocyte Adhesion to Human Induced Pluripotent Stem Cell-derived Endothelial Cells (hiPSC-ECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of 14(R),15(S)-EET in Cardiac Ischemia-Reperfusion Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] Among the four regioisomers, 14,15-EET has demonstrated significant cardioprotective effects in preclinical models of cardiac ischemia-reperfusion (I/R) injury.[4][5][6] These effects are attributed to its ability to modulate various signaling pathways, leading to reduced infarct size, preserved mitochondrial function, and decreased apoptosis.[7][8] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of 14(R),15(S)-EET in cardiac I/R injury.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of 14,15-EET in cardiac I/R injury models.
Table 1: Effect of 14,15-EET on Myocardial Infarct Size
| Animal Model | Treatment Protocol | Control Infarct Size (% of Area at Risk) | 14,15-EET Treated Infarct Size (% of Area at Risk) | Reference |
| Canine | 14,15-EET (0.155 mg/kg) 15 min before 60 min ischemia | 22.1 ± 1.8 | 8.4 ± 2.4 | [4][6] |
| Canine | 14,15-EET (0.155 mg/kg) 5 min before 3 hr reperfusion | 22.1 ± 1.8 | 9.7 ± 1.4 | [4][6] |
| Rat | 14,15-EET (2.5 mg/kg, IV) 15 min before 30 min ischemia | 61.5 ± 1.6 | 40.9 ± 1.2 | [5] |
Table 2: Effect of 14,15-EET on Post-Ischemic Cardiac Function
| Animal Model | Ischemia/Reperfusion Duration | Parameter Measured | Control | 14,15-EET Treated | Reference |
| Mouse (Langendorff) | 20 min global ischemia / 20 min reperfusion | Left Ventricular Developed Pressure (LVDP) Recovery | Improved with EET perfusion | Data not quantified in abstract | [8] |
| Rat (Post-CAL) | 4 weeks sustained coronary artery ligation | Ejection Fraction | 57.48 ± 2.18% | 72.75 ± 2.19% | [9] |
| Rat (Post-CAL) | 4 weeks sustained coronary artery ligation | Fractional Shortening | 34.03 ± 2.07% | 44.55 ± 1.00% | [9] |
Signaling Pathways
14,15-EET exerts its cardioprotective effects through a complex network of signaling pathways. The diagram below illustrates the key molecular mechanisms involved.
Caption: Signaling pathways activated by 14,15-EET leading to cardioprotection.
Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion
This protocol is based on methodologies described for canine and rat models.[4][5][6]
1. Animal Preparation:
- Species: Male Sprague-Dawley rats (250-300g) or Mongrel dogs (10-15kg).
- Anesthesia: Anesthetize with sodium pentobarbital (B6593769) (50 mg/kg, IP for rats; 30 mg/kg, IV for dogs).
- Ventilation: Intubate and ventilate with room air using a rodent ventilator or a larger animal ventilator.
- Instrumentation: Catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Perform a left thoracotomy to expose the heart.
2. Ischemia-Reperfusion Procedure:
- Place a suture around the left anterior descending (LAD) coronary artery.
- Induce regional ischemia by tightening the suture. Ischemia is confirmed by ST-segment elevation on the ECG and regional cyanosis.
- Ischemia Duration: 30 minutes for rats, 60 minutes for dogs.[4][5][6]
- Reperfusion: Release the snare to allow reperfusion.
- Reperfusion Duration: 2 hours for rats, 3 hours for dogs.[4][5][6]
3. 14,15-EET Administration:
- Pre-treatment: Administer 14,15-EET (2.5 mg/kg for rats, 0.155 mg/kg for dogs) intravenously 15 minutes before coronary artery occlusion.[4][5][6]
- Post-treatment: Alternatively, administer 14,15-EET (0.155 mg/kg for dogs) 5 minutes before the onset of reperfusion.[4][6]
- Vehicle Control: Administer an equivalent volume of the vehicle (e.g., saline or ethanol) to the control group.
4. Infarct Size Measurement:
- At the end of reperfusion, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk (AAR).
- Excise the heart, freeze, and slice the ventricles.
- Incubate the slices in 1% triphenyl tetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
- Quantify the infarct size (IS) and AAR using planimetry software. Express IS as a percentage of the AAR.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
animal_prep [label="Animal Preparation\n(Anesthesia, Ventilation, Instrumentation)"];
thoracotomy [label="Left Thoracotomy"];
suture [label="Suture around LAD"];
treatment [label="Administer 14,15-EET or Vehicle", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ischemia [label="Induce Ischemia\n(Tighten Suture)"];
reperfusion [label="Initiate Reperfusion\n(Release Suture)"];
measurement [label="Measure Hemodynamics"];
end_protocol [label="End of Reperfusion"];
aar_delineation [label="Delineate Area at Risk\n(Evans Blue)"];
infarct_staining [label="Stain for Infarct\n(TTC)"];
quantification [label="Quantify Infarct Size"];
finish [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> animal_prep;
animal_prep -> thoracotomy;
thoracotomy -> suture;
suture -> treatment;
treatment -> ischemia [label="15 min post-treatment"];
ischemia -> reperfusion [label="30-60 min ischemia"];
reperfusion -> measurement [style=dashed];
measurement -> end_protocol [style=dashed];
reperfusion -> end_protocol [label="2-3 hr reperfusion"];
end_protocol -> aar_delineation;
aar_delineation -> infarct_staining;
infarct_staining -> quantification;
quantification -> finish;
}
Caption: Experimental workflow for in vivo cardiac ischemia-reperfusion studies.
In Vitro Cardiomyocyte Hypoxia-Reoxygenation Model
This protocol is adapted from studies on isolated cardiomyocytes and H9c2 cells.[8][10]
1. Cell Culture:
- Culture neonatal rat ventricular myocytes (NRVMs) or H9c2 cells in appropriate media (e.g., DMEM with 10% FBS).
2. Hypoxia-Reoxygenation (H/R) Protocol:
- Induce hypoxia by placing cell cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) with glucose-free, serum-free medium for a specified duration (e.g., 4-6 hours).
- Initiate reoxygenation by returning the cells to a normoxic incubator (95% air, 5% CO₂) with complete culture medium for a specified period (e.g., 12-24 hours).
3. 14,15-EET Treatment:
- Treat cells with 14,15-EET (e.g., 1 µM) at the onset of reoxygenation.[8]
- Include a vehicle-treated control group.
4. Assessment of Cell Viability and Apoptosis:
- Cell Viability: Use assays such as MTT or LDH release to quantify cell death.
- Apoptosis: Measure caspase-3 activity or use TUNEL staining to assess apoptosis.
5. Mitochondrial Function Assessment:
- Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like JC-1 or TMRE to measure changes in ΔΨm. A decrease in the red/green fluorescence ratio of JC-1 indicates mitochondrial depolarization.
- Mitochondrial Permeability Transition Pore (mPTP) Opening: Assess mPTP opening using the calcein-AM/cobalt quenching method.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="Culture Cardiomyocytes\n(e.g., H9c2, NRVMs)"];
hypoxia [label="Induce Hypoxia\n(Hypoxic Chamber, Glucose-free media)"];
treatment [label="Add 14,15-EET or Vehicle", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reoxygenation [label="Initiate Reoxygenation\n(Normoxic Incubator, Complete Media)"];
incubation [label="Incubate for 12-24 hours"];
assessment [label="Assess Outcomes", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
viability [label="Cell Viability (MTT/LDH)"];
apoptosis [label="Apoptosis (Caspase-3/TUNEL)"];
mitochondria [label="Mitochondrial Function (ΔΨm)"];
finish [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> hypoxia;
hypoxia -> treatment;
treatment -> reoxygenation;
reoxygenation -> incubation;
incubation -> assessment;
assessment -> viability;
assessment -> apoptosis;
assessment -> mitochondria;
viability -> finish;
apoptosis -> finish;
mitochondria -> finish;
}
Caption: Workflow for in vitro hypoxia-reoxygenation experiments.
Logical Relationships in Cardioprotection
The cardioprotective effects of 14,15-EET are a consequence of its ability to intervene at critical points in the I/R injury cascade.
Caption: Logical flow from 14,15-EET administration to cardioprotective outcomes.
Conclusion
14(R),15(S)-EET is a promising therapeutic agent for mitigating cardiac ischemia-reperfusion injury. The protocols and data presented herein provide a framework for researchers to design and execute experiments to further elucidate its mechanisms of action and evaluate its clinical potential. Careful attention to experimental detail, including animal model selection, timing of administration, and choice of endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of epoxyeicosatrienoic acids in protecting the myocardium following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mechanisms by which Epoxyeicosatrienoic Acids (EETs) Elicit Cardioprotection in Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acids in cardioprotection: ischemic versus reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acids limit damage to mitochondrial function following stress in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Cardioprotective effect of a dual acting epoxyeicosatrienoic acid analogue towards ischaemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Measuring 14R(15S)-EET-Induced cAMP Production: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(R),15(S)-epoxyeicosatrienoic acid (14R(15S)-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It plays a crucial role in various physiological processes, including vasodilation, anti-inflammation, and cellular signaling. A key mechanism of action for this compound involves the stimulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) production. This second messenger, in turn, activates downstream effectors like Protein Kinase A (PKA) to elicit a cellular response. Understanding the techniques to accurately measure this compound-induced cAMP production is therefore critical for research in cardiovascular diseases, inflammation, and drug discovery.
This document provides detailed application notes and protocols for the principle techniques used to quantify cAMP levels in response to this compound stimulation. It includes an overview of the signaling pathway, a summary of quantitative data from relevant studies, and step-by-step experimental procedures.
Signaling Pathway of this compound-Induced cAMP Production
This compound is known to interact with G protein-coupled receptors (GPCRs) on the cell surface.[1] Specifically, it has been shown to act as an agonist for certain Gs-coupled prostaglandin (B15479496) receptors, such as EP2 and EP4.[2] Upon binding of this compound to these receptors, the alpha subunit of the Gs protein is activated. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cAMP. The subsequent rise in intracellular cAMP levels activates PKA, which then phosphorylates various downstream target proteins, leading to a physiological response.[3]
References
- 1. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Effect of 14(R),15(S)-EET on Gene Expression
References
- 1. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic Acids Inhibit the Activation of Murine Fibroblasts by Blocking the TGF-β1-Smad2/3 Signaling in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. researchhub.com [researchhub.com]
- 18. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. An evaluation of RNA-seq differential analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Statistical Methods for RNA Sequencing Data Analysis - Computational Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 14R(15S)-EET Binding to Cellular Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(R),15(S)-epoxyeicosatrienoic acid (14R,15S-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It functions as a signaling molecule involved in a variety of physiological processes, including vasodilation, anti-inflammation, and cellular proliferation. The biological effects of 14,15-EET are initiated by its interaction with specific cellular receptors. Elucidating the binding characteristics of 14,15-EET to these receptors is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting the EET signaling pathway.
These application notes provide detailed protocols for several key methods used to evaluate the binding of 14R(15S)-EET to its cellular receptors. The methodologies described include direct binding assays using radiolabeled ligands, competition binding assays to determine the affinity of unlabeled compounds, photoaffinity labeling for receptor identification, and functional assays to measure downstream signaling events. Additionally, protocols for Surface Plasmon Resonance (SPR) are included as a potential method for real-time binding analysis.
Data Presentation: Quantitative Binding Data for 14,15-EET and Related Ligands
The following tables summarize quantitative data from various studies, providing key binding parameters for 14,15-EET and its analogs with their putative receptors.
Table 1: Radioligand Binding Affinity (Kd) and Receptor Density (Bmax) for EETs
| Radioligand | Cell Type/Tissue | Kd (nM) | Bmax (pmol/mg protein or per 10^6 cells) | Reference |
| [3H]-14,15-EET | U-937 monocytes | 13.84 ± 2.58 | 3.54 ± 0.28 pmol/10^6 cells | [1][2][3] |
| [3H]-14,15-EET | Guinea pig mononuclear cells | 5.7 | 2.4 pmol/mg protein | [4][5] |
| 20-125I-14,15-EE5ZE | U937 cell membranes | 1.11 ± 0.13 | 1.13 ± 0.04 pmol/mg protein | [6] |
Table 2: Competitive Binding Affinities (Ki and IC50) of EETs and Analogs
| Competing Ligand | Radioligand | Cell Type/Tissue | Ki (nM) | IC50 (nM) | Reference |
| 14(R),15(S)-EET | [3H]-14,15-EET | Guinea pig mononuclear cells | 226.3 | - | [7] |
| 11(R),12(S)-EET | [3H]-14,15-EET | Guinea pig mononuclear cells | - | - | [7] |
| 14(S),15(R)-EET | [3H]-14,15-EET | Guinea pig mononuclear cells | - | - | [7] |
| 14,15-EET | 20-125I-14,15-EE5ZE | U937 cell membranes | - | - | [6] |
| 11,12-EET | 20-125I-14,15-EE5ZE | U937 cell membranes | - | - | [6] |
| 8,9-EET | 20-125I-14,15-EE5ZE | U937 cell membranes | - | - | [6] |
| 14,15-EET | 20-125I-14,15-EE8ZE-APSA | U937 cell membranes | 2.73 | 8.28 | [8] |
| 11,12-EET | 20-125I-14,15-EE8ZE-APSA | U937 cell membranes | - | 11.7 | [8] |
| 8,9-EET | 20-125I-14,15-EE8ZE-APSA | U937 cell membranes | - | 444 | [8] |
| 11,12-EET | TAK-875 | HEK-GPR40 cells | 2700 | - | [1] |
| 14,15-EET | TAK-875 | HEK-GPR40 cells | 6400 | - | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by 14,15-EET and the general workflows for the experimental protocols described in this document.
References
- 1. molecular-interactions.si [molecular-interactions.si]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for the Use of Radiolabeled 14R,15S-EET in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 epoxygenases. Among the various regioisomers, 14(R),15(S)-EET has garnered significant interest due to its diverse physiological roles, including vasodilation, anti-inflammatory effects, and modulation of cell proliferation.[1][2][3] These biological activities are mediated, at least in part, through interaction with specific cell surface receptors. The use of radiolabeled 14R,15S-EET, particularly [³H]-14R,15S-EET, has been instrumental in the characterization of its binding sites and the elucidation of its signaling pathways.
This document provides detailed application notes and experimental protocols for the use of radiolabeled 14R,15S-EET in binding assays. It is intended to guide researchers in the setup and execution of experiments to identify and characterize 14R,15S-EET binding proteins, screen for novel ligands, and investigate the downstream signaling events.
Signaling Pathway
Current evidence suggests that 14R,15S-EET interacts with a putative G protein-coupled receptor (GPCR) on the cell surface.[1][4][5] Binding of 14R,15S-EET to its receptor, likely a Gs-coupled GPCR, initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, resulting in various cellular responses.[4][5][6] Interestingly, this signaling pathway also appears to be involved in a negative feedback loop, as an increase in intracellular cAMP and PKA activation can lead to the downregulation of the 14,15-EET receptor binding.[6]
Caption: Signaling pathway of 14R,15S-EET.
Quantitative Data Summary
The following tables summarize the binding affinities of radiolabeled 14R,15S-EET and its analogs to receptors in different cell types.
Table 1: Binding Affinity of [³H]-14R,15S-EET
| Cell Type | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| U-937 Human Monocytes | 13.84 ± 2.58 nM | 3.54 ± 0.28 pmol/10⁶ cells | [5][6][7] |
| Guinea Pig Mononuclear Cells | 5.7 x 10⁻⁹ M (5.7 nM) | 2.4 pmol/mg membrane protein | [8] |
| Primary Pig Monocytes | 35 nM | Not Reported | [1] |
Table 2: Binding Affinity of Other Radiolabeled 14,15-EET Analogs
| Radioligand | Cell Type | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| 14,15-EET-P¹²⁵ISA | U-937 Cell Membranes | 148.3 ± 36.4 nM | 3.3 ± 0.5 pmol/mg protein | [5][7] |
Table 3: Competitive Binding of Unlabeled Ligands
| Radioligand | Competitor | Cell Type | Inhibition Constant (Ki) | Reference |
| [³H]-14(R),15(S)-EET | 14(S),15(R)-EET | Guinea Pig Mononuclear Cells | 6.3 nM | [8] |
| [³H]-14(R),15(S)-EET | 8,9-EET | Guinea Pig Mononuclear Cells | 8.8 nM | [8] |
| [³H]-14(R),15(S)-EET | 12(S)-HETE | Guinea Pig Mononuclear Cells | 2 - 20 µM | [8] |
| [³H]-14(R),15(S)-EET | 5,6-EET | Guinea Pig Mononuclear Cells | 2 - 20 µM | [8] |
| 20-¹²⁵I-14,15-EE5ZE | Miconazole | Not Specified | 350 nM | [9] |
| 20-¹²⁵I-14,15-EE5ZE | MSPPOH | Not Specified | 1558 nM | [9] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay using [³H]-14R,15S-EET
This protocol describes a saturation binding experiment to determine the Kd and Bmax of [³H]-14R,15S-EET binding to cell membranes.
Caption: Workflow for a radioligand binding assay.
Materials:
-
[³H]-14R,15S-EET
-
Unlabeled 14R,15S-EET
-
U-937 cells (or other cells of interest)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
96-well plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture U-937 cells to the desired density.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up a 96-well plate for total binding, nonspecific binding, and a range of radioligand concentrations.
-
Total Binding: To each well, add a specific amount of membrane protein (e.g., 50-100 µg), varying concentrations of [³H]-14R,15S-EET, and binding buffer to a final volume.
-
Nonspecific Binding: To a parallel set of wells, add the same components as for total binding, plus a 100-fold excess of unlabeled 14R,15S-EET.
-
Incubate the plate at a defined temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the nonspecific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of free radioligand.
-
Perform Scatchard analysis or use non-linear regression to determine the Kd and Bmax values.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the functional consequence of 14R,15S-EET binding to its receptor by quantifying the production of intracellular cAMP.
Materials:
-
14R,15S-EET
-
Cells expressing the putative EET receptor (e.g., U-937)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well plates
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period to prevent cAMP degradation.
-
-
Compound Stimulation:
-
Prepare serial dilutions of 14R,15S-EET in stimulation buffer.
-
Add the diluted 14R,15S-EET to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP produced in each sample based on the standard curve.
-
Plot the cAMP concentration versus the log of the 14R,15S-EET concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 3: PKA Activation Assay
This protocol assesses the activation of PKA, a downstream effector of the cAMP pathway, in response to 14R,15S-EET stimulation.
Materials:
-
14R,15S-EET
-
Cells expressing the putative EET receptor
-
PKA activity assay kit (e.g., using a fluorescent or colorimetric substrate)
-
Cell lysis buffer
-
Protein assay reagent
Procedure:
-
Cell Treatment:
-
Culture and treat cells with different concentrations of 14R,15S-EET as described in the cAMP accumulation assay.
-
-
Cell Lysis and Lysate Preparation:
-
After stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
PKA Activity Measurement:
-
Perform the PKA kinase activity assay according to the manufacturer's protocol. This typically involves incubating the cell lysate with a PKA-specific substrate and ATP.
-
Measure the phosphorylation of the substrate using the detection method provided in the kit (e.g., fluorescence or absorbance).
-
-
Data Analysis:
-
Normalize the PKA activity to the total protein concentration in each sample.
-
Plot the normalized PKA activity against the concentration of 14R,15S-EET to assess the dose-dependent activation of PKA.
-
Conclusion
The use of radiolabeled 14R,15S-EET in binding assays has been pivotal in identifying and characterizing its specific binding sites on various cell types. The protocols outlined in this document provide a framework for researchers to investigate the interaction of 14R,15S-EET with its putative receptor and to explore the downstream signaling events. These assays are valuable tools for the discovery and development of novel therapeutic agents targeting the EET signaling pathway.
References
- 1. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 2. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
Troubleshooting & Optimization
stability and proper storage of 14R(15S)-EET solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 14R(15S)-Epoxyeicosatrienoic acid (14R(15S)-EET) solutions. It includes troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
A1: For long-term storage, it is recommended to store this compound solutions at -80°C. For short-term storage, -20°C is acceptable. Always refer to the manufacturer's product data sheet for specific recommendations.
Q2: How long can I store this compound solutions?
A2: The stability of this compound solutions depends on the storage temperature and solvent. When stored properly at -20°C or -80°C in a suitable organic solvent and protected from air and light, solutions are generally stable for at least one to two years. However, once diluted in aqueous buffers for experiments, the solution should be used immediately due to the compound's instability in aqueous environments.
Q3: In what solvents should I dissolve this compound?
A3: this compound is typically supplied in an organic solvent such as ethanol (B145695), methyl acetate, or acetonitrile (B52724). For experimental use, a stock solution in an organic solvent like ethanol or DMSO can be prepared and then further diluted into your aqueous experimental medium. Minimize the amount of organic solvent in the final working solution to avoid solvent effects on your experimental system.
Q4: Is this compound sensitive to light and air?
A4: Yes, this compound is susceptible to auto-oxidation due to its polyunsaturated structure.[1][2] It is crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[2] Solutions should be stored in tightly sealed vials.
Q5: What are the main degradation pathways for this compound?
A5: The two primary degradation pathways for this compound are:
-
Chemical Degradation: Auto-oxidation of the double bonds and hydrolysis of the epoxide ring, which can be accelerated by acidic conditions.[2][3]
-
Metabolic Degradation: In biological systems, the enzyme soluble epoxide hydrolase (sEH) rapidly converts 14,15-EET to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no biological activity observed in experiments. | 1. Degradation of this compound: The compound may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. 2. Metabolic Inactivation: Rapid conversion to 14,15-DHET by soluble epoxide hydrolase (sEH) in the experimental system. 3. Incorrect Concentration: Errors in dilution of the stock solution. | 1. Verify Compound Integrity: Use a fresh aliquot of this compound. Prepare fresh working solutions immediately before each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. 2. Inhibit sEH: Consider co-incubating with a soluble epoxide hydrolase inhibitor (sEHi) to prevent metabolic degradation. 3. Confirm Concentration: Double-check all calculations and dilutions. If possible, analytically verify the concentration of the stock solution. |
| Precipitation of this compound in aqueous buffer. | Low Solubility: this compound is a lipid and has limited solubility in aqueous solutions. The concentration may be too high for the buffer system. | Improve Solubility: Ensure the final concentration of the organic solvent from the stock solution is low but sufficient to maintain solubility. Gentle vortexing or sonication may help. Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA). |
| High background signal in analytical measurements (e.g., LC-MS). | Contamination: Contamination of solvents, glassware, or the analytical instrument. | Use High-Purity Materials: Use high-purity solvents and meticulously clean all glassware. Run solvent blanks on the analytical instrument to check for background contamination. |
| Variability between experimental replicates. | 1. Inconsistent Handling: Differences in the timing of solution preparation and addition to the experimental system. 2. Pipetting Errors: Inaccurate pipetting of the lipid solution. | 1. Standardize Workflow: Develop and adhere to a strict, standardized workflow for solution preparation and experimental procedures. 2. Use Proper Pipetting Techniques: Use calibrated pipettes and appropriate techniques for handling viscous organic solvents. |
Data on Storage and Stability
| Parameter | Recommendation | Rationale | Reference |
| Storage Temperature (Long-term) | -80°C | Minimizes chemical degradation and solvent evaporation. | N/A |
| Storage Temperature (Short-term) | -20°C | Suitable for frequently used aliquots. | N/A |
| Solvent for Stock Solution | Anhydrous Ethanol, Acetonitrile, or DMSO | Good solubility and compatibility with further dilutions. | N/A |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents auto-oxidation of the polyunsaturated fatty acid chain. | [2] |
| Light Exposure | Protect from light (use amber vials) | Prevents light-induced degradation. | N/A |
| Freeze-Thaw Cycles | Minimize (aliquot stock solutions) | Repeated temperature changes can accelerate degradation. | N/A |
| Aqueous Solution Stability | Use immediately | Prone to rapid hydrolysis and metabolic degradation. | [2] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
This compound stock solution (e.g., in ethanol)
-
Anhydrous ethanol or DMSO
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound stock solution and all other reagents to room temperature.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution of the stock solution in serum-free cell culture medium if a large dilution factor is required.
-
Prepare the final working concentrations by diluting the stock or intermediate solution into the appropriate cell culture medium. The final concentration of the organic solvent should typically be less than 0.1% to avoid toxicity to the cells.
-
Prepare a vehicle control with the same final concentration of the solvent used for the stock solution.
-
Gently vortex the final working solution to ensure homogeneity.
-
Use the prepared solutions immediately. Do not store aqueous solutions of this compound.
-
Protocol for Assessing the Stability of this compound Solutions by LC-MS/MS
-
Objective: To quantify the degradation of this compound and the formation of its primary metabolite, 14,15-DHET, over time under specific storage conditions.
-
Materials:
-
This compound solution to be tested
-
Internal standards (e.g., deuterated 14,15-EET-d11 and 14,15-DHET-d11)
-
High-purity solvents (e.g., methanol, acetonitrile, water, ethyl acetate)
-
Formic acid
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the this compound solution.
-
Spike the sample with internal standards.
-
Perform a liquid-liquid extraction to isolate the lipids. A common method is the Bligh and Dyer extraction or a simple extraction with ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up the mass spectrometer to operate in negative ion mode with selected reaction monitoring (SRM) for the specific mass transitions of 14,15-EET, 14,15-DHET, and their respective internal standards.[5][6]
-
-
Data Analysis:
-
Quantify the concentrations of 14,15-EET and 14,15-DHET by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
-
-
Visualizations
Caption: Experimental workflow for this compound solution handling.
Caption: Key signaling pathways of this compound.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
common challenges in quantifying endogenous 14R(15S)-EET levels
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the common challenges in quantifying endogenous 14R,15S-EET levels.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for 14R,15S-EET quantification.
Problem: Low or Undetectable 14,15-EET Signal
Possible Causes & Solutions
| Possible Cause | Recommended Action | Explanation |
| Analyte Degradation | Immediately after collection, add an antioxidant like triphenylphosphine (B44618) (TPP) to biological samples. Keep samples on ice and process them quickly at low temperatures to minimize enzymatic activity.[1] For long-term storage, keep samples at -80°C under an inert atmosphere. | 14,15-EET is chemically and metabolically unstable and can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to 14,15-DHET or undergo auto-oxidation.[2][3] |
| Insufficient Sample Amount | Increase the starting volume of the biological sample (e.g., plasma, tissue homogenate) if possible. | Endogenous EET levels are typically very low, so a larger sample volume may be necessary to obtain a detectable signal.[4] |
| Inefficient Extraction | Use a validated lipid extraction method, such as a modified Bligh and Dyer method or solid-phase extraction (SPE). Ensure the pH of the solvent is optimized for acidic lipids like EETs. | Inefficient extraction will lead to poor recovery of the analyte from the complex biological matrix. |
| Suboptimal LC-MS/MS Parameters | Optimize mass spectrometry parameters, including ionization source settings (e.g., capillary voltage, source temperature) and selected reaction monitoring (SRM) transitions for both the analyte and internal standard.[5] | Sensitivity of detection is highly dependent on the instrument settings. Using established SRM transitions for 14,15-EET can maximize signal intensity.[5] |
| Instrumental Carry-Over | Implement a rigorous wash sequence for the autosampler and column between sample injections. This may include strong organic solvents. | Lipids like EETs can adhere to surfaces in the LC system, leading to carry-over between runs and affecting the quantification of subsequent samples. |
Problem: Poor Chromatographic Peak Shape or Resolution
Possible Causes & Solutions
| Possible Cause | Recommended Action | Explanation |
| Inadequate Separation of Isomers | Use a high-resolution column (e.g., UPLC BEH C18) and optimize the mobile phase gradient to ensure baseline separation of 14,15-EET from its regioisomers (8,9-EET, 11,12-EET) and potential interfering lipids.[5] | Co-elution with other isomers or matrix components can interfere with accurate peak integration and quantification. |
| Matrix Effects | Incorporate a sample clean-up step like solid-phase extraction (SPE) prior to LC-MS/MS analysis. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for ion suppression or enhancement. | Components of the biological matrix can co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification. |
| Column Degradation | If peak shape deteriorates over time, flush the column or replace it. Use a guard column to protect the analytical column from contaminants in the sample. | The performance of the analytical column can degrade with repeated injections of complex biological samples. |
Problem: Inability to Distinguish 14R,15S-EET from 14S,15R-EET
Possible Causes & Solutions
| Possible Cause | Recommended Action | Explanation |
| Use of Achiral Chromatography | Employ a chiral stationary phase (CSP) column, such as a Chiralcel OD or OB column, for the HPLC separation.[6][7] | Standard reverse-phase columns cannot separate enantiomers. Chiral chromatography is essential for resolving the R/S stereoisomers of 14,15-EET.[8] |
| Enantiomer Interconversion | For certain types of stereoisomers (atropisomers), preventing interconversion may require maintaining low temperatures during sample preparation and analysis.[9] | Although less common for EETs under standard conditions, the potential for isomerization should be considered, especially if harsh chemical derivatization steps are used. |
| Lack of Enantiomer-Specific Standards | Purchase certified reference standards for both 14R,15S-EET and 14S,15R-EET to confirm retention times and validate the chiral separation method. | Without individual enantiomer standards, it is impossible to definitively identify the peaks corresponding to each stereoisomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in quantifying endogenous 14,15-EET?
The primary challenges include:
-
Low Physiological Concentrations: Endogenous levels are extremely low, demanding highly sensitive analytical methods.[4]
-
Chemical and Metabolic Instability: 14,15-EET is readily converted to its less active diol, 14,15-DHET, by the enzyme soluble epoxide hydrolase (sEH). It is also susceptible to auto-oxidation.[2][3]
-
Presence of Stereoisomers and Regioisomers: Accurately quantifying the specific 14R,15S-EET enantiomer requires separation from its 14S,15R-EET counterpart and other regioisomers (e.g., 11,12-EET), all of which have identical masses.[6][7]
-
Complex Biological Matrices: Lipids and other molecules in samples like plasma can interfere with the analysis, a phenomenon known as the matrix effect.
Q2: Which analytical method is best for quantifying 14,15-EET?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most widely used and recommended method. It offers a combination of high sensitivity, specificity, and the ability to resolve different isomers when coupled with appropriate chromatography.[10][11] While gas chromatography-mass spectrometry (GC-MS) has also been used, it often requires derivatization of the EETs.[4] Immunoassays like ELISA are available but may lack the specificity to distinguish between different EET regioisomers and their metabolites.[4][12]
Q3: How can I prevent the degradation of 14,15-EET during sample collection and preparation?
To minimize degradation:
-
Collect samples in tubes containing antioxidants and sEH inhibitors.
-
Keep samples on ice at all times.
-
Perform extraction procedures at low temperatures (e.g., 4°C).[1]
-
Saponify lipid extracts to release EETs that may be esterified into complex lipids, which can also protect them from degradation during initial processing.[10]
-
Store extracts at -80°C under an inert gas (e.g., argon or nitrogen) until analysis.
Q4: What is the importance of quantifying 14,15-DHET alongside 14,15-EET?
Quantifying the ratio of 14,15-EET to its metabolite 14,15-DHET can provide an indirect measure of the in vivo activity of the soluble epoxide hydrolase (sEH) enzyme.[11] An increased EET/DHET ratio can indicate inhibition of sEH, which is a therapeutic strategy being explored for various diseases.[11]
Q5: What type of internal standard should be used for accurate quantification?
A stable isotope-labeled internal standard (e.g., 14,15-EET-d11) is the gold standard for LC-MS/MS quantification.[5] This type of internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thus providing the most accurate correction for sample loss and ionization variability.
Q6: How is an analytical method for 14,15-EET quantification typically validated?
Method validation ensures the method is suitable for its intended purpose.[13] Key parameters to evaluate, following guidelines like those from the ICH, include:[14][15][16]
-
Specificity/Selectivity: The ability to measure the analyte without interference from other substances.
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The table below summarizes typical performance characteristics for LC-MS/MS methods used to quantify EETs and DHETs in human plasma.
| Parameter | 14,15-EET | 14,15-DHET | Reference |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.25 ng/mL | [10] |
| Intra-assay Variation (%RSD) | 1.6 - 13.2% | 1.6 - 13.2% | [10] |
| Inter-assay Variation (%RSD) | 1.6 - 13.2% | 1.6 - 13.2% | [10] |
| Measured Plasma Concentration | 10.7 ng/mL | Not Reported | [5] |
Note: Values can vary significantly based on the specific protocol, instrumentation, and sample population.
Visualizations
Experimental Workflow for EET Quantification
Caption: A typical experimental workflow for the quantification of endogenous 14,15-EET.
Simplified 14,15-EET Metabolic Pathway
Caption: Simplified metabolic pathway of 14,15-EET from arachidonic acid.
Troubleshooting Logic: Low Signal Intensity
Caption: Logical diagram connecting the problem of low signal to potential causes and solutions.
References
- 1. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct resolution of epoxyeicosatrienoic acid enantiomers by chiral-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution of epoxyeicosatrienoate enantiomers by chiral phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. molnar-institute.com [molnar-institute.com]
- 10. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of 14,15-epoxyeicosatrienoic acid and 14,15-dihydroxyeicosatrienoic acid by fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. fda.gov [fda.gov]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Optimizing 14R(15S)-EET for Primary Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and application of 14R(15S)-Epoxyeicosatrienoic acid (14,15-EET) in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for 14R(15S)-EET in primary cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. A broad range of effective concentrations has been reported, from picomolar to micromolar. For initial experiments, it is advisable to perform a dose-response study. Based on published literature, a starting range of 10 nM to 1 µM is recommended for many primary cell types.
Q2: How should I prepare a stock solution of this compound?
This compound is typically supplied in an organic solvent like ethanol (B145695) or acetonitrile. To prepare a stock solution, dissolve the compound in an anhydrous organic solvent such as ethanol, DMSO, or DMF to a high concentration (e.g., 1-10 mM). Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles and store at -80°C.
Q3: What is the appropriate vehicle control for this compound experiments?
The vehicle control should be the same solvent used to dissolve the this compound, diluted to the same final concentration in the cell culture medium as the highest concentration of the compound being tested. It is critical to keep the final solvent concentration low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.
Q4: How stable is this compound in cell culture medium?
This compound is relatively stable in cell culture media without cells. However, in the presence of cells, its stability can be significantly reduced due to metabolism by soluble epoxide hydrolase (sEH), which converts EETs to their less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][3] The rate of degradation depends on the sEH activity of the specific primary cell type being used. For longer incubation times, consider using an sEH inhibitor to maintain the concentration of this compound.
Q5: At what concentrations does this compound become cytotoxic?
Cytotoxicity of this compound is cell-type dependent. While it is generally considered non-toxic at effective signaling concentrations (nM to low µM range), higher concentrations may induce cytotoxicity. It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific primary cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Degradation of this compound: Primary cells may have high soluble epoxide hydrolase (sEH) activity, converting 14,15-EET to the less active 14,15-DHET.[1][2][3] | - Co-incubate with a specific sEH inhibitor (e.g., AUDA, TPPU) to prevent degradation. - Reduce incubation time. - Replenish 14,15-EET in the media during long-term experiments. |
| Suboptimal concentration: The effective concentration can be very narrow and cell-type specific. | - Perform a comprehensive dose-response curve (e.g., from 1 pM to 10 µM) to identify the optimal concentration. | |
| Poor solubility: this compound is a lipid and may not be fully soluble in aqueous media at higher concentrations. | - Ensure the stock solution is properly dissolved in an organic solvent before diluting in media. - The final concentration of the organic solvent should be kept minimal (≤ 0.1%). - For higher concentrations, consider using a carrier protein like fatty acid-free BSA. | |
| High background or off-target effects in control group. | Vehicle (solvent) toxicity: The organic solvent used to dissolve this compound may have cytotoxic or other biological effects at higher concentrations. | - Use the lowest possible final concentration of the solvent (ideally ≤ 0.1%). - Test multiple solvents (e.g., ethanol, DMSO) to find the one with the least effect on your cells. - Always include a vehicle-only control group. |
| Observed effects are opposite to expected. | Activation of alternative signaling pathways: In some cell types, 14,15-EET can have paradoxical effects depending on the receptor expression and downstream signaling cascades. | - Thoroughly characterize the signaling pathways activated in your specific primary cell type using specific inhibitors for pathways like EGFR, PI3K, ERK, and PKA. |
Quantitative Data Summary
Table 1: Effective Concentrations of 14,15-EET in Various Cell Types
| Cell Type | Biological Effect | Effective Concentration | Citation |
| Canine Coronary Arterioles | Vasodilation | EC₅₀ = 0.2 pM | [4] |
| U-937 Cells (Monocyte Cell Line) | Binding Affinity (Kd) | 13.84 ± 2.58 nM | [1] |
| Guinea Pig Mononuclear Cells | Binding Affinity (Ki) | 226.3 nM | [2] |
| Tca-8113 Cells (Carcinoma Cell Line) | Stimulation of Cell Proliferation | 100 nM | [5][6][7] |
| Rat Pulmonary Artery Endothelial Cells | Prevention of ox-LDL induced effects | 1 µM | [4] |
| Primary Astrocyte Cultures | Promotion of Aβ uptake | 0-10 µM | [8] |
| PC12 Cells | Enhancement of Neurite Outgrowth | 100 nM | [9] |
| NIH3T3 Fibroblasts | Inhibition of TGF-β1 induced proliferation | 1 µM | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution:
-
If this compound is provided as a solid, dissolve it in anhydrous ethanol or DMSO to create a 10 mM stock solution. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 320.48 g/mol ), dissolve it in 31.2 µL of solvent.
-
If provided as a solution in an organic solvent, use that as the stock.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of the organic solvent in the culture medium is below 0.1% to prevent solvent-induced effects. Prepare a vehicle control with the same final solvent concentration.
-
Protocol 2: General Primary Cell Culture and Treatment
-
Cell Seeding:
-
Culture primary cells in the appropriate complete growth medium to the desired confluency (typically 70-80%) in multi-well plates or flasks.
-
For many experiments, it is recommended to serum-starve the cells for 12-24 hours prior to treatment to synchronize the cell cycle and reduce background signaling.
-
-
Treatment:
-
Remove the serum-starvation medium and replace it with fresh serum-free or low-serum medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 15 minutes for signaling studies, 24-72 hours for proliferation or apoptosis assays).
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Treatment:
-
Seed primary cells in a 96-well plate and treat with a range of this compound concentrations and the vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Signaling Pathways and Experimental Workflows
References
- 1. pnas.org [pnas.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. abcam.cn [abcam.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxyeicosatrienoic Acids Inhibit the Activation of Murine Fibroblasts by Blocking the TGF-β1-Smad2/3 Signaling in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 14R(15S)-EET during sample preparation
Welcome to the Technical Support Center for the analysis of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 14,15-EET during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 14,15-EET degradation in biological samples?
A1: The main cause of 14,15-EET degradation is enzymatic hydrolysis. The enzyme soluble epoxide hydrolase (sEH) rapidly converts 14,15-EET to its less biologically active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] This enzymatic action is the most significant factor leading to the loss of 14,15-EET during sample collection and preparation.
Q2: How can I prevent the enzymatic degradation of 14,15-EET during sample collection?
A2: To prevent enzymatic degradation, it is crucial to inhibit sEH activity immediately upon sample collection. This can be achieved by collecting blood or tissue samples directly into a solution containing a potent sEH inhibitor. Additionally, keeping the sample at a low temperature (e.g., on ice) will help to reduce enzymatic activity.
Q3: What are the optimal storage conditions for samples containing 14,15-EET?
A3: For long-term stability, samples should be stored at ultra-low temperatures, such as -80°C.[2] It is also advisable to store samples under an inert atmosphere (e.g., argon or nitrogen) to minimize auto-oxidation, as 14,15-EET is susceptible to oxidation due to its polyunsaturated structure.[3][4] Minimize freeze-thaw cycles as this can also contribute to degradation.
Q4: What type of solid-phase extraction (SPE) cartridge is recommended for 14,15-EET purification?
A4: A C18 reversed-phase SPE cartridge is commonly used and effective for the extraction and purification of 14,15-EET and other eicosanoids from biological matrices.[2]
Q5: Why is the pH of the sample important during SPE?
A5: The pH of the sample is critical for efficient retention of 14,15-EET on a reversed-phase SPE cartridge. 14,15-EET is a carboxylic acid, and acidifying the sample to a pH of approximately 3-4.5 ensures that it is in its protonated, less polar form.[2] This increases its affinity for the nonpolar C18 sorbent, leading to better retention and recovery.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of 14,15-EET.
Low Recovery of 14,15-EET after Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Step |
| Analyte found in the flow-through (load) fraction | Sample solvent is too strong, preventing retention on the SPE sorbent. | Dilute the sample with a weaker solvent (e.g., water or buffer) before loading. |
| Incorrect sample pH; the analyte is in its ionized, more polar form. | Acidify the sample to pH ~4.5 with a suitable acid (e.g., acetic acid) before loading.[2] | |
| SPE cartridge was overloaded with too much sample. | Reduce the amount of sample loaded onto the cartridge or use a cartridge with a higher sorbent capacity. | |
| Analyte found in the wash fraction | The wash solvent is too strong and is prematurely eluting the analyte. | Decrease the organic solvent concentration in the wash solution. For a C18 cartridge, use a wash solvent with a lower percentage of methanol (B129727) or acetonitrile. |
| No or very low analyte in the elution fraction | The elution solvent is too weak to displace the analyte from the sorbent. | Increase the strength of the elution solvent. For a C18 cartridge, increase the percentage of organic solvent (e.g., methanol or ethyl acetate).[2] |
| Insufficient volume of elution solvent was used. | Increase the volume of the elution solvent and consider a second elution step to ensure complete recovery. | |
| Analyte degraded during the SPE process. | Minimize the time the sample is on the SPE cartridge and ensure all solutions are kept cold. | |
| Inconsistent recovery between samples | The SPE cartridge dried out between steps. | Ensure the sorbent bed remains wet throughout the conditioning, loading, and washing steps. |
| Inconsistent flow rates during sample loading or elution. | Use a vacuum manifold with a flow controller or an automated SPE system to maintain consistent flow rates. |
High Variability in 14,15-EET Measurements
| Symptom | Potential Cause | Troubleshooting Step |
| Large standard deviation between replicate samples | Incomplete inhibition of sEH activity, leading to variable degradation. | Ensure immediate and thorough mixing of the sample with an sEH inhibitor upon collection. |
| Oxidation of 14,15-EET during sample handling. | Add an antioxidant, such as butylated hydroxytoluene (BHT), to the collection and extraction solvents. Handle samples under an inert atmosphere where possible. | |
| Adsorption of the analyte to plasticware. | Use silanized glass or polypropylene (B1209903) tubes to minimize non-specific binding. | |
| Inconsistent evaporation of the final extract. | Evaporate the solvent under a gentle stream of nitrogen at a controlled, low temperature. Avoid overheating. |
Data Presentation
Stability of 14,15-EET Under Various Conditions
| Condition | Expected Stability | Primary Degradation Pathway | Recommendations |
| Acidic pH (<4) | Moderate | Acid-catalyzed epoxide ring opening | While necessary for SPE, prolonged exposure should be avoided. |
| Neutral pH (~7.4) | Low (in biological samples) | Enzymatic hydrolysis by sEH | Immediate addition of sEH inhibitors is critical. |
| Alkaline pH (>8) | Low | Base-catalyzed hydrolysis of the epoxide | Avoid basic conditions during sample preparation. |
| Room Temperature (~25°C) | Low | Enzymatic degradation and auto-oxidation | Process samples on ice or at 4°C whenever possible. |
| Refrigerated (4°C) | Moderate (short-term) | Slowed enzymatic activity and oxidation | Suitable for short-term storage (hours to a few days). |
| Frozen (-20°C) | Good (short to medium-term) | Minimized enzymatic activity | Recommended for storage up to a few weeks. |
| Ultra-low (-80°C) | Excellent (long-term) | Greatly reduced enzymatic and chemical degradation | Optimal for long-term storage of samples.[2] |
Experimental Protocols
Protocol for Blood Sample Collection and Plasma Preparation
Objective: To collect and process blood samples to ensure the stability of 14,15-EET for subsequent analysis.
Materials:
-
Vacutainer tubes containing EDTA as an anticoagulant.
-
sEH inhibitor cocktail (e.g., containing AUDA - 12-(3-adamantan-1-yl-ureido)dodecanoic acid).
-
Refrigerated centrifuge.
-
Polypropylene cryovials.
Procedure:
-
Collect whole blood directly into pre-chilled EDTA-containing tubes.
-
Immediately after collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
To inhibit enzymatic degradation, add the sEH inhibitor cocktail to the whole blood.
-
Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.[2]
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Transfer the plasma to clearly labeled polypropylene cryovials.
-
Immediately snap-freeze the plasma samples in liquid nitrogen or a dry ice/ethanol slurry.
-
Store the frozen plasma samples at -80°C until analysis.[2]
Protocol for Solid-Phase Extraction (SPE) of 14,15-EET from Plasma
Objective: To extract and purify 14,15-EET from plasma samples for analysis by LC-MS/MS.
Materials:
-
C18 SPE cartridges.
-
Internal standard (e.g., d11-14,15-EET).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Acetic acid.
-
SPE vacuum manifold.
-
Nitrogen evaporator.
Procedure:
-
Thaw the frozen plasma samples on ice.
-
Spike the plasma samples with an internal standard solution.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a new tube and acidify with acetic acid to a pH of approximately 4.5.[2]
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 column volume of methanol.
-
Equilibrate the cartridges with 1 column volume of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 column volume of an aqueous organic solvent mixture (e.g., 15% methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the 14,15-EET and other lipids with 1 column volume of methanol or ethyl acetate (B1210297) into a clean collection tube.[2]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase for your LC-MS/MS analysis.
-
Visualizations
Signaling Pathway of 14,15-EET
Caption: Signaling pathways activated by 14,15-EET.
Experimental Workflow for 14,15-EET Analysis
Caption: Workflow for 14,15-EET analysis from plasma.
Troubleshooting Logic for Low SPE Recovery
Caption: Troubleshooting decision tree for low SPE recovery.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in 14R(15S)-EET experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving 14R(15S)-Epoxyeicosatrienoic acid (14R(15S)-EET).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] It is an important signaling molecule involved in various physiological processes, including regulation of vascular tone, inflammation, and cell proliferation.[2][3] Its role in these pathways makes it a subject of interest for drug development in cardiovascular diseases and other conditions.
Q2: What are the main sources of variability in experiments with this compound?
A2: The primary sources of variability include:
-
Chemical Instability: this compound is chemically labile and can be easily hydrolyzed to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by soluble epoxide hydrolase (sEH) present in tissues and cells.[4] It is also prone to auto-oxidation.[5]
-
Enantiomeric Purity: The biological activity of EETs can be highly stereospecific. The presence of the 14S(15R)-EET enantiomer can lead to different or weaker effects compared to the this compound enantiomer in some systems.[6][7]
-
Handling and Storage: Improper storage and handling can lead to degradation of the compound.
-
Experimental System: The expression and activity of sEH in the cell or tissue model used can significantly impact the local concentration and effects of exogenously applied this compound.[8][9]
Q3: How should I store and handle my this compound stock solutions?
A3: this compound is typically supplied in a solvent like ethanol (B145695) or methyl acetate. It should be stored at -20°C or lower for long-term stability (≥ 2 years).[10] For experiments, it is recommended to prepare fresh dilutions from a concentrated stock solution. Avoid repeated freeze-thaw cycles. When preparing aqueous solutions, it is important to use a carrier solvent like ethanol or DMSO, and to be aware of the final solvent concentration in your experiment, as it may have its own biological effects.
Q4: What is the difference in activity between 14,15-EET and 14,15-DHET?
A4: Generally, 14,15-DHET is considered to be less biologically active than 14,15-EET in many systems, such as in vasodilation.[11] However, in some contexts, 14,15-DHET can have significant biological activity, for instance, as a potent activator of PPARα.[12] The relative activity can be system-dependent.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify Storage: Ensure the compound has been stored correctly at -20°C or below. 2. Prepare Fresh Solutions: Always prepare fresh dilutions from your stock solution for each experiment. 3. Minimize Exposure: Keep the compound on ice when not in use and minimize its time in aqueous buffers before adding to your experimental system. 4. Consider sEH Activity: If using cells or tissues with high sEH activity, consider using an sEH inhibitor to prevent rapid metabolism of the EET. |
| Incorrect Enantiomer or Impure Compound | 1. Check Certificate of Analysis: Verify the enantiomeric purity of your this compound. 2. Source from a Reputable Supplier: Ensure you are using a high-purity compound from a trusted source. |
| Sub-optimal Concentration | 1. Perform a Dose-Response Curve: The effective concentration of this compound can vary significantly between different experimental systems (from pM to µM).[10] 2. Review Literature: Check published studies using similar experimental models for typical effective concentrations. |
| Issues with the Experimental System | 1. Cell Health: Ensure cells are healthy and within a low passage number. 2. Receptor Expression: Confirm that your cells or tissues express the putative receptors or signaling molecules for EETs. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Solvent Effects | 1. Run a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., ethanol, DMSO) used to dissolve the this compound. 2. Minimize Solvent Concentration: Keep the final concentration of the organic solvent in your experiment as low as possible (typically <0.1%). |
| Non-specific Binding | 1. Use a Carrier Protein: In some assays, including a carrier protein like BSA can help to reduce non-specific binding of the lipid to plasticware. |
| Contamination of Reagents | 1. Use Fresh Reagents: Prepare fresh buffers and media for your experiments. |
Data Presentation
Table 1: Comparison of Vasodilatory Potency of EETs and DHETs in Canine Coronary Arterioles
| Compound | EC50 (log[M]) |
| 14,15-EET | -12.7 to -10.1 |
| 11,12-EET | -12.7 to -10.1 |
| 8,9-EET | -12.7 to -10.1 |
| 5,6-EET | -12.7 to -10.1 |
| 14,15-DHET | -15.8 to -13.1 |
| 11,12-DHET | -15.8 to -13.1 |
| 8,9-DHET | -15.8 to -13.1 |
Data extracted from studies on isolated canine coronary arterioles.[13][14]
Table 2: PPARα Activation by 14,15-EET and 14,15-DHET
| Compound (10 µM) | Fold Increase in PPARα Activity |
| 14,15-EET | ~3-fold |
| 14,15-DHET | ~12-fold |
Data from a COS-7 cell expression system.[12]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
This compound is typically supplied in an organic solvent (e.g., ethanol) at a concentration of 100 µg/mL.
-
Store the stock solution at -20°C or -80°C in a tightly sealed vial.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution on ice.
-
Prepare serial dilutions of the stock solution in an appropriate solvent (e.g., ethanol or DMSO) to create a concentrated intermediate stock.
-
Further dilute the intermediate stock into your aqueous experimental buffer or cell culture medium to achieve the final desired concentration.
-
Important: Vortex gently after each dilution. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (e.g., <0.1%) and a vehicle control should always be included in the experiment.
-
Protocol 2: General Cell Culture Experiment with this compound
-
Cell Seeding: Plate cells at a desired density in appropriate cell culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Serum Starvation (if necessary): Depending on the signaling pathway being investigated, you may need to serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling activity.
-
Treatment:
-
Prepare fresh working solutions of this compound and vehicle control in serum-free or complete medium.
-
Remove the old medium from the cells and replace it with the treatment or control medium.
-
Incubate the cells for the desired time period (this can range from minutes for rapid signaling events to hours or days for changes in gene expression or proliferation).
-
-
Downstream Analysis: After incubation, harvest the cells for your desired downstream analysis, such as Western blotting for protein phosphorylation, qPCR for gene expression, or a cell viability assay.
Protocol 3: Quantification of 14,15-EET/DHET by ELISA
This is a general protocol for a competitive ELISA. Always refer to the specific manufacturer's instructions for your kit.
-
Sample Preparation:
-
Collect biological samples (e.g., plasma, cell culture supernatant).
-
To measure total 14,15-EET (free and esterified), samples may require a hydrolysis step (e.g., with KOH) to release esterified EETs.[8]
-
To measure 14,15-EET, it is often necessary to first convert it to the more stable 14,15-DHET by acid hydrolysis, as most antibodies are raised against the DHET form.[8]
-
Follow the kit's instructions for sample extraction and purification, which may involve solid-phase extraction.
-
-
ELISA Procedure:
-
Prepare standards and samples according to the kit protocol.
-
Add standards and samples to the antibody-coated microplate wells.
-
Add the HRP-conjugated 14,15-DHET to the wells (except the blank).
-
Incubate for the recommended time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the TMB substrate and incubate to allow for color development.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 14,15-DHET in your samples by interpolating their absorbance values on the standard curve.
-
If you measured total DHET (from both endogenous DHET and converted EET), you will need to subtract the amount of endogenous DHET (measured in a separate, non-hydrolyzed sample) to determine the concentration of 14,15-EET.[8]
-
Visualizations
Caption: General experimental workflow for studying the effects of this compound.
Caption: Simplified signaling pathways of 14,15-EET.
References
- 1. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fn-test.com [fn-test.com]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Technical Support Center: Improving the Solubility of 14(R),15(S)-EET for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) in in vitro assays. Proper dissolution and delivery of this lipophilic compound are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of 14(R),15(S)-EET in aqueous cell culture media?
A1: 14(R),15(S)-EET is a lipid mediator derived from arachidonic acid, making it inherently hydrophobic. The low polarity of the molecule leads to poor solubility in aqueous solutions like cell culture media. This can result in the compound precipitating out of solution, forming micelles, or adsorbing to plasticware, which reduces its effective concentration and bioavailability to the cells.
Q2: What are the visual signs of 14(R),15(S)-EET precipitation in my cell culture?
A2: Precipitation can manifest as a fine, crystalline powder, a cloudy or hazy appearance in the culture medium, or an oily film on the surface. These precipitates may be visible to the naked eye or require microscopic examination for detection. It is crucial to differentiate this from microbial contamination.
Q3: What is the recommended solvent for preparing a stock solution of 14(R),15(S)-EET?
A3: High-purity, anhydrous organic solvents are recommended for preparing a concentrated stock solution. Ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are commonly used. The choice of solvent may depend on the specific requirements of your assay and the tolerance of your cell line.
Q4: What is the maximum concentration of organic solvent that is safe for my cells?
A4: The final concentration of the organic solvent in the cell culture medium should be minimized to avoid cytotoxicity. Generally, a final concentration of ≤ 0.5% (v/v) for DMSO and ≤ 1% (v/v) for ethanol is considered safe for most cell lines.[1][2][3] However, it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q5: Can serum in the culture medium affect the solubility of 14(R),15(S)-EET?
A5: Yes, serum components, particularly albumin, can bind to lipophilic compounds like 14(R),15(S)-EET and enhance their solubility. However, the presence of other serum components or high concentrations of the compound can still lead to precipitation. In some cases, interactions with media components can reduce solubility.[4]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid dilution of a concentrated organic stock solution into the aqueous medium causes the compound to "crash out" of solution. | Perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed (37°C) serum-free medium, then add this intermediate dilution to the final volume of complete medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersal. |
| High Final Concentration | The desired experimental concentration exceeds the solubility limit of 14(R),15(S)-EET in the culture medium. | Determine the maximum soluble concentration by performing a solubility test. If the required concentration is too high, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA). |
| Low Temperature of Media | The solubility of many lipophilic compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions. |
Issue 2: Precipitation Observed After Incubation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | 14(R),15(S)-EET can be metabolized by cells, primarily through soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[5] While this doesn't directly cause precipitation of the parent compound, it reduces its effective concentration over time. | Be aware of the metabolic stability of 14(R),15(S)-EET in your cell system. For longer incubation times, replenishing the medium with freshly prepared compound may be necessary. |
| Interaction with Media Components | Over time, interactions with salts, proteins, or other components in the medium can lead to the formation of insoluble complexes.[6] | If using serum-free media, the lack of carrier proteins can exacerbate precipitation. Consider adding fatty acid-free BSA. If precipitation persists in serum-containing media, reducing the serum concentration or testing a different media formulation might be beneficial. |
| Evaporation | Evaporation of water from the culture vessel can increase the concentration of all components, including 14(R),15(S)-EET, leading to precipitation. | Ensure proper humidification of the incubator and use appropriate lids on culture plates or flasks to minimize evaporation. |
Data Presentation
Table 1: Solubility of 14(R),15(S)-EET in Common Solvents
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | ~50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL |
| Ethanol | ~50 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL |
Data sourced from Cayman Chemical product information.
Experimental Protocols
Protocol 1: Preparation of 14(R),15(S)-EET Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution in ethanol.
Materials:
-
14(R),15(S)-EET
-
Anhydrous ethanol (200 proof)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of 14(R),15(S)-EET to equilibrate to room temperature before opening.
-
Weigh the appropriate amount of 14(R),15(S)-EET. The molecular weight is 320.5 g/mol .
-
Add the calculated volume of anhydrous ethanol to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.205 mg of 14(R),15(S)-EET in 1 mL of ethanol.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of 14(R),15(S)-EET Complexed with Fatty Acid-Free BSA
This protocol is adapted for lipophilic compounds and enhances their stability and delivery in cell culture.[7]
Materials:
-
10 mM 14(R),15(S)-EET stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile tubes
-
Water bath at 37°C
Procedure:
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Gently agitate to dissolve without generating foam. Sterilize by passing through a 0.22 µm filter.
-
Complexation: In a sterile tube, add the desired volume of the 10% BSA solution.
-
While gently vortexing the BSA solution, add the required volume of the 10 mM 14(R),15(S)-EET ethanol stock solution to achieve the desired final concentration and molar ratio. A common molar ratio of EET to BSA is between 1:1 and 5:1.
-
Incubate the mixture in a 37°C water bath for at least 30-60 minutes to allow for complex formation.
-
This EET:BSA complex can now be added to your cell culture medium to achieve the final desired experimental concentration. Remember to include a BSA-only vehicle control in your experiments.
Mandatory Visualizations
Signaling Pathways of 14(R),15(S)-EET
14(R),15(S)-EET can elicit its biological effects through multiple signaling pathways. One proposed mechanism involves the activation of a G-protein coupled receptor (GPCR), leading to downstream signaling cascades. Additionally, it can influence other pathways such as the EGFR signaling cascade.
Caption: Signaling pathways activated by 14(R),15(S)-EET.
Experimental Workflow for Improving Solubility
The following workflow outlines the steps to troubleshoot and optimize the solubility of 14(R),15(S)-EET for in vitro experiments.
Caption: Troubleshooting workflow for 14(R),15(S)-EET solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Technical Support Center: Vehicle Selection for 14R(15S)-EET Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14R(15S)-Epoxyeicosatrienoic acid (14,15-EET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution, with a specific focus on the critical step of selecting an appropriate vehicle control.
Frequently Asked questions (FAQs)
Q1: Why is the choice of vehicle control so critical for 14,15-EET studies?
A1: 14,15-EET, like other lipid signaling molecules, is hydrophobic and has poor solubility in aqueous solutions. Therefore, an organic solvent is typically required to create a stock solution, which is then diluted into the experimental medium. The vehicle control, which is the same solvent without 14,15-EET, is essential to distinguish the biological effects of 14,15-EET from any effects of the solvent itself. An inappropriate vehicle or concentration can lead to cytotoxicity, altered cell signaling, or other artifacts that can confound experimental results.
Q2: What are the most common vehicle controls for 14,15-EET?
A2: The most commonly used vehicle controls for 14,15-EET are ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). The choice of solvent depends on the experimental system (in vitro vs. in vivo), the required final concentration of 14,15-EET, and the sensitivity of the cells or organism to the solvent.
Q3: What are the recommended maximum concentrations for these vehicles in cell culture experiments?
A3: It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible to avoid off-target effects. While the tolerance can vary between cell lines, general guidelines are as follows:
-
Ethanol: Typically well-tolerated at final concentrations up to 0.5% (v/v).[1] Some studies suggest that concentrations up to 1.0% may be acceptable for certain cell lines and short exposure times, but a dose-response experiment is always recommended.[2]
-
DMSO: Generally considered safe for most cell lines at final concentrations of 0.1% (v/v) or lower.[3] Some robust cell lines may tolerate up to 0.5%, but higher concentrations can induce cellular stress and affect membrane permeability.[3][4][5][6][7][8]
-
DMF: Due to its higher potential for toxicity compared to ethanol and DMSO, the final concentration of DMF should be kept at a maximum of 0.1% (v/v).[1]
Always perform a vehicle-only control to assess the impact of the solvent on your specific experimental model.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of 14,15-EET upon dilution in aqueous buffer. | The aqueous solubility of 14,15-EET has been exceeded. | - Increase the concentration of the organic solvent in the final solution (while staying within tolerated limits).- Prepare a fresh, more dilute stock solution of 14,15-EET.- Use a carrier protein such as fatty acid-free bovine serum albumin (BSA) in the aqueous buffer to enhance solubility. |
| Inconsistent or no biological effect of 14,15-EET. | - Incomplete solubilization of 14,15-EET.- Degradation of 14,15-EET.- The vehicle itself is interfering with the biological assay. | - Visually inspect the final solution for any signs of precipitation.- Prepare fresh stock solutions of 14,15-EET regularly and store them properly at -80°C under an inert atmosphere.[9]- Run a vehicle control to determine if the solvent has any independent effects on your assay. |
| Observed cytotoxicity in both 14,15-EET-treated and vehicle control groups. | The concentration of the organic solvent is too high for the experimental system. | - Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific cells or organism.- Reduce the final concentration of the vehicle in your experiments. |
Data Presentation: Vehicle Suitability for 14,15-EET
| Vehicle | Solubility of 14,15-EET | Recommended Max. Concentration (In Vitro) | Advantages | Disadvantages |
| Ethanol | 50 mg/ml | ≤ 0.5% (v/v)[1] | - Less toxic than DMSO and DMF for many cell types.[10][11]- Readily available and relatively inexpensive. | - Can affect cellular metabolism and signaling pathways at higher concentrations.[12]- More volatile than DMSO. |
| DMSO | 50 mg/ml | ≤ 0.1% (v/v)[3] | - Excellent solubilizing power for a wide range of compounds.- Well-characterized effects on cell membranes.[4][6][7][8] | - Can be toxic to some cell types, especially primary cells, even at low concentrations.[3]- Can induce cell differentiation and other off-target effects. |
| DMF | 50 mg/ml | ≤ 0.1% (v/v)[1] | - High solubilizing capacity. | - Higher potential for toxicity compared to ethanol and DMSO.[1] |
Experimental Protocols
Preparation of a 1 mM Stock Solution of 14,15-EET in Ethanol
Materials:
-
1 mg 14,15-EET (Molecular Weight: 320.48 g/mol )
-
Anhydrous Ethanol (200 proof)
-
Inert gas (Argon or Nitrogen)
-
Glass vial with a Teflon-lined cap
-
Micropipettes
Protocol:
-
Allow the vial containing 1 mg of 14,15-EET to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, add 3.12 ml of anhydrous ethanol to the vial.
-
Cap the vial tightly and vortex thoroughly until the 14,15-EET is completely dissolved.
-
Aliquot the 1 mM stock solution into smaller, single-use volumes in glass vials.
-
Blanket the headspace of each aliquot with inert gas before capping.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture Experiments
Protocol:
-
Thaw a single-use aliquot of the 1 mM 14,15-EET stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 1 µM working solution in 10 ml of medium, add 10 µl of the 1 mM stock solution to the medium. This will result in a final ethanol concentration of 0.1%.
-
For the vehicle control, add the same volume of anhydrous ethanol to an equal volume of cell culture medium.
-
Gently mix the working solutions by inverting the tubes. Do not vortex vigorously as this can cause the lipid to come out of solution.
-
Add the working solutions to the cells immediately after preparation.
Mandatory Visualizations
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
accounting for the metabolic conversion of 14R(15S)-EET to 14,15-DHET
Welcome to the Technical Support Center for the analysis of 14,15-EET metabolic conversion. This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the conversion of 14(15)-epoxyeicosatrienoic acid (14,15-EET) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the conversion of 14R(15S)-EET to 14,15-DHET?
The metabolic conversion of 14,15-EET to 14,15-DHET is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH) , also known as EPHX2.[1][2] This enzyme facilitates the addition of a water molecule to the epoxide group of 14,15-EET, resulting in the formation of the corresponding vicinal diol, 14,15-DHET.[3][4]
Q2: Why is monitoring the 14,15-EET to 14,15-DHET conversion important?
Monitoring this conversion is crucial because 14,15-EET and 14,15-DHET often have different biological activities. 14,15-EET is a potent signaling molecule involved in processes like vasodilation and anti-inflammation.[5][6] The conversion to 14,15-DHET by sEH is considered a primary route of inactivation, as DHETs are generally less biologically active.[1][7][8] Therefore, the ratio of 14,15-EET to 14,15-DHET can be an important indicator of sEH activity and the overall signaling status of this pathway in various physiological and pathological conditions.[9]
Q3: What are the common methods for quantifying 14,15-EET and 14,15-DHET?
The most common and sensitive methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying EETs and DHETs, allowing for the separation and specific detection of different regioisomers.[10][11][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the specific detection of 14,15-DHET (and by extension, 14,15-EET after chemical conversion).[13][14][15] This method is often used for higher-throughput screening.
-
Fluoroimmunoassay (FIA): A sensitive and specific immunoassay technique that has been developed for 14,15-EET and 14,15-DHET.[15]
Q4: How can I inhibit the conversion of 14,15-EET to 14,15-DHET in my experiment?
To inhibit the conversion, you can use a soluble epoxide hydrolase inhibitor (sEHI). Several potent and selective sEHIs have been developed, such as AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) and TPPU (N-[1-(oxopropyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy) phenyl)-urea).[5][7] These inhibitors block the active site of the sEH enzyme, preventing the hydrolysis of 14,15-EET and increasing its local concentration and biological effects.[16][17][18]
Troubleshooting Guides
Issue 1: Low or No Detectable 14,15-DHET Production
Q: I've incubated my cells/tissue homogenate with 14,15-EET, but I can't detect any 14,15-DHET. What could be the problem?
A: This issue can arise from several factors related to enzyme activity, substrate stability, or the detection method. Follow this troubleshooting workflow:
-
Potential Cause 1: Inactive sEH Enzyme. The enzyme in your cell or tissue preparation may have low activity due to improper storage, repeated freeze-thaw cycles, or degradation.[19]
-
Solution: Use freshly prepared cell lysates or tissue homogenates. Include a positive control, such as recombinant sEH, to confirm that the assay conditions support enzyme activity.
-
-
Potential Cause 2: Presence of Inhibitors. Your sample or buffer may contain unintended sEH inhibitors.
-
Solution: Review all components of your reaction buffer and cell culture media for known inhibitors. If possible, perform the assay in a simplified buffer system.
-
-
Potential Cause 3: Substrate Degradation. 14,15-EET is an epoxide and can be unstable, susceptible to hydrolysis or auto-oxidation, especially if stored improperly.[18]
-
Solution: Use a fresh aliquot of 14,15-EET for your experiments. Store stock solutions under an inert gas (argon or nitrogen) at -80°C.
-
-
Potential Cause 4: Insufficient Incubation Time or Substrate Concentration. The reaction may not have proceeded long enough, or the substrate concentration might be too low to generate a detectable amount of product.
-
Solution: Perform a time-course and concentration-response experiment to determine optimal conditions. Porcine aortic endothelial cells, for example, show maximum uptake of 14,15-EET within 15-30 minutes.[20]
-
-
Potential Cause 5: Poor Analyte Recovery. The extraction procedure may not be efficient for DHETs.
-
Solution: Optimize your lipid extraction protocol. Solid-phase extraction (SPE) is often used for cleanup, but the choice of solvent is critical. An acetonitrile-based extraction has been shown to improve recovery of EETs and DHETs compared to some C18 column methods.[21]
-
Issue 2: High Variability in EET/DHET Measurements
Q: My replicate measurements of 14,15-EET and 14,15-DHET are highly variable. What can I do to improve precision?
A: High variability often points to issues in sample handling, extraction, or analytical procedures.
-
Potential Cause 1: Inconsistent Sample Handling. Lipids are prone to enzymatic degradation and oxidation upon thawing.[19] Inconsistent timing between thawing and extraction can lead to variability.
-
Solution: Standardize all sample handling steps. Thaw samples on ice and immediately add antioxidants and proceed with extraction. Flash-freeze samples in liquid nitrogen if they cannot be processed immediately.[19]
-
-
Potential Cause 2: Inefficient or Variable Extraction. Lipid extraction efficiency can vary between samples, especially with complex matrices like plasma or tissue.[22][23]
-
Solution: Use a robust extraction method like a modified Bligh and Dyer or Folch procedure.[12][24] Crucially, spike all samples with a deuterated internal standard (e.g., 14,15-DHET-d11) before extraction. [11][25] This will normalize for variable recovery during sample prep and for matrix effects during LC-MS/MS analysis.
-
-
Potential Cause 3: Chemical Instability. 14,15-EET can hydrolyze to 14,15-DHET under acidic conditions during extraction.
-
Solution: Avoid acidifying the sample during extraction if possible. Some protocols recommend specific ethanol (B145695) concentrations to achieve good extraction without acidification.[26]
-
-
Potential Cause 4: Matrix Effects in LC-MS/MS. Co-eluting substances from the sample matrix can suppress or enhance the ionization of your analytes, leading to inconsistent quantification.
-
Solution: Improve sample cleanup using solid-phase extraction (SPE). Ensure chromatographic separation of your analytes from major interfering compounds like phospholipids. The use of an internal standard is essential to correct for these effects.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for DHET Analysis
| Parameter | Setting | Reference |
| Column | Waters Acquity UPLC BEH shield C18 (1.7 µm, 2.1 ×150 mm) | [10] |
| Mobile Phase A | Water with 10 mM formic acid | [10] |
| Mobile Phase B | Acetonitrile (B52724) with 10 mM formic acid | [10] |
| Flow Rate | 0.325 mL/min | [10] |
| Ionization Mode | Positive Ionization (ESI+) | [10] |
| Capillary Voltage | 3.1 kV | [10] |
| MRM Transition (14,15-DHET) | m/z 337 -> 207 | [21] |
| MRM Transition (14,15-DHET-d11 IS) | m/z 348 -> 167 | [21] |
Table 2: Comparison of Lipid Extraction Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| Bligh & Dyer / Folch | Liquid-liquid extraction with chloroform/methanol/water | Well-established, good recovery for a broad range of lipids. | Uses chlorinated solvents, can be labor-intensive. | [12][24] |
| Acetonitrile Precipitation | Protein precipitation and lipid extraction with acetonitrile | Can offer superior recovery for EETs/DHETs over some SPE methods. | May be less effective at removing certain interferences. | [21] |
| Solid-Phase Extraction (SPE) | Chromatographic separation on a solid support (e.g., C18) | Excellent for sample cleanup and reducing matrix effects. | Recovery can be low if protocol is not optimized. | [21][25] |
Experimental Protocols
Protocol 1: General sEH Activity Assay in Cell Lysate
This protocol describes a general method to measure the conversion of 14,15-EET to 14,15-DHET in a cellular lysate.
-
Cell Lysate Preparation: Harvest cells and lyse them in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) via sonication or homogenization on ice. Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like a BCA assay to normalize enzyme activity. Dilute the lysate to a consistent concentration (e.g., 1-2 mg/mL).[27]
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (e.g., 98 µL) with the 14,15-EET substrate (e.g., 2 µL of a stock solution to reach a final concentration of 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination & Internal Standard Spiking: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a known amount of deuterated internal standard (e.g., 14,15-DHET-d11). This precipitates proteins and halts enzymatic activity.
-
Lipid Extraction: Vortex the mixture vigorously, then centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a new tube. The sample can be further purified using solid-phase extraction (SPE) if necessary.
-
Analysis: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent (e.g., 50:50 methanol:water) for analysis by LC-MS/MS.[28]
Protocol 2: Analysis of 14,15-DHET by ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[13][14]
-
Sample Preparation: Prepare samples (cell culture supernatant, plasma, etc.) as described in the kit manual. This may involve extraction, purification, and dilution. For total EET+DHET measurement, an acid hydrolysis step is required to convert all EET to DHET prior to the assay.[13][14]
-
Standard Curve Preparation: Prepare a serial dilution of the 14,15-DHET standard provided in the kit to create a standard curve.
-
Assay Procedure:
-
Add standards and prepared samples to the appropriate wells of the antibody-coated 96-well plate.
-
Add the 14,15-DHET-HRP (Horseradish Peroxidase) conjugate to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, allowing the sample/standard DHET and the DHET-HRP conjugate to compete for binding to the coated antibody.
-
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add TMB substrate to each well. The HRP enzyme on the bound conjugate will catalyze a color change. Incubate for 15-30 minutes.
-
Stop Reaction: Add the stop solution (typically a strong acid) to each well. This will stop the reaction and change the color from blue to yellow.
-
Read Plate: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: The intensity of the color is inversely proportional to the concentration of 14,15-DHET in the sample. Calculate the concentration of 14,15-DHET in your samples by comparing their absorbance to the standard curve.
Signaling Pathway Overview
The conversion of 14,15-EET to 14,15-DHET is a key step in the metabolism of arachidonic acid.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Reactome | 14,15-EET is hydrolysed to 14,15-DHET by EPHX2 [reactome.org]
- 3. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acid administration or soluble epoxide hydrolase inhibition attenuates renal fibrogenesis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eaglebio.com [eaglebio.com]
- 14. abcam.cn [abcam.cn]
- 15. Determination of 14,15-epoxyeicosatrienoic acid and 14,15-dihydroxyeicosatrienoic acid by fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. bosterbio.com [bosterbio.com]
- 28. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
strategies to minimize non-specific binding of 14R(15S)-EET
Welcome to the technical support center for researchers working with 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing high background noise in my 14,15-EET binding assay. What are the most common causes?
High background is a frequent issue and typically stems from non-specific binding (NSB) of 14,15-EET to experimental surfaces (e.g., microplates, membranes) or other proteins. The primary causes include:
-
Insufficient Blocking: The blocking step may be too short, or the blocking agent may be inappropriate for the experimental system, leaving sites open for non-specific adherence.[1][2]
-
Inadequate Washing: Washing steps may be too brief or not stringent enough to remove all unbound 14,15-EET or detection reagents.[3][4]
-
Excessive Concentration of Ligand: Using too high a concentration of labeled 14,15-EET can lead to increased non-specific interactions.[4][5]
-
Contaminated Reagents: Buffers or other solutions may be contaminated, contributing to background signal.[1]
-
Inappropriate Membrane Choice: For blotting applications, some membranes, like PVDF, can have a higher binding affinity that may increase non-specific interactions compared to nitrocellulose.[3]
Q2: How do I select the most appropriate blocking agent for my experiment?
The choice of blocking agent is critical and depends on the specifics of your assay. The most common agents are Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[3]
-
Bovine Serum Albumin (BSA): A highly purified protein that provides consistent and effective blocking. It is a good general-purpose blocking agent.[3] However, since albumin can bind fatty acids, its concentration must be optimized.[6][7]
-
Non-fat Dry Milk: A cost-effective and widely used option. However, it should be avoided in studies involving phosphoproteins, as milk contains the phosphoprotein casein, which can be recognized by phospho-specific antibodies, leading to high background.[3][4] Milk also contains biotin, which will interfere with avidin-biotin-based detection systems.
-
Casein: A milk-derived protein that is particularly useful when working with phosphoproteins.[3]
A summary of these agents is provided in the table below.
Q3: How can I definitively confirm that the binding I'm observing is specific to a receptor?
To differentiate between specific and non-specific binding, a competition binding assay is the gold standard. This involves measuring the binding of a fixed concentration of labeled 14,15-EET in the presence of increasing concentrations of an unlabeled competitor.
-
Specific Binding: Is displaced by an unlabeled version of the same ligand (e.g., "cold" 14,15-EET).[8]
-
Non-Specific Binding: Is not displaced by the unlabeled ligand.
-
Control for Specificity: Use an inactive analog or metabolite, such as 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which should not compete for binding at the specific receptor site.[8][9]
If binding is specific, you will observe a dose-dependent decrease in the signal from the labeled 14,15-EET as the concentration of the unlabeled competitor increases.
Q4: Can the presence of serum or albumin in my cell culture medium affect my results?
Yes. Serum albumin is a known carrier of fatty acids and other lipids in the blood and in culture media.[7][10] It can bind to 14,15-EET, effectively reducing its free concentration and availability to interact with its target receptor. For quantitative binding or activity assays, it is highly recommended to:
-
Wash cells thoroughly with a serum-free buffer before starting the experiment.
-
Conduct the experiment in serum-free media or a defined buffer.
-
If serum is required, ensure its concentration is kept constant across all experimental and control conditions.
Troubleshooting Guides
Guide 1: Optimizing Blocking Conditions
Incomplete blocking is a leading cause of non-specific binding.[2] Use the following information to optimize your blocking protocol.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in TBS or PBS[3][4] | Highly purified, consistent performance.[3] | Can bind lipids; concentration may need optimization.[6] More expensive than milk. |
| Non-fat Dry Milk | 3-5% in TBS or PBS[3] | Cost-effective, widely available.[3] | Contains phosphoproteins (casein) and biotin; interferes with phospho-protein and avidin-biotin detection.[4] |
| Casein | 1-3% in TBS or PBS | Useful for assays with phospho-specific antibodies.[3] | Can be less effective than BSA or milk for general blocking. |
| Normal Serum | 5-10% | Can reduce NSB from secondary antibodies by blocking Fc receptors.[11] | Must not be from the same species as the primary antibody.[11] |
Experimental Protocol: Optimizing Blocking Agent Concentration
-
Preparation: Prepare a series of blocking buffers with varying concentrations of your chosen agent (e.g., 1%, 3%, and 5% BSA in TBS with 0.1% Tween-20).
-
Application: Coat your microplate wells or membranes with the different blocking solutions. Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the surfaces thoroughly (e.g., 3-5 times) with a wash buffer (e.g., TBST) to remove excess blocking agent.[3]
-
Assay: Perform your binding assay in wells/on membranes treated with each blocking concentration, including a "no-ligand" control for each.
-
Analysis: Determine which concentration provides the lowest background signal in the control wells without significantly diminishing the specific signal in your experimental wells.
Guide 2: Performing a Competition Binding Assay
This guide outlines the procedure to validate the specificity of 14,15-EET binding.
Table 2: Example Data from a [³H]-14,15-EET Competition Binding Assay
| Condition | Total Binding (CPM) | Non-Specific Binding (CPM)¹ | Specific Binding (CPM)² |
| Total Binding (No Competitor) | 2500 | 500 | 2000 |
| + 10x Unlabeled 14,15-EET | 1650 | 500 | 1150 |
| + 100x Unlabeled 14,15-EET | 720 | 500 | 220 |
| + 1000x Unlabeled 14,15-EET | 515 | 500 | 15 |
| + 1000x Unlabeled 14,15-DHET | 2450 | 500 | 1950 |
¹ Non-Specific Binding is determined in the presence of a saturating concentration (e.g., 1000x excess) of unlabeled 14,15-EET. ² Specific Binding = Total Binding - Non-Specific Binding.
Experimental Protocol: Competition Binding Assay
-
Prepare Membranes/Cells: Prepare cell membrane homogenates or seed cells in a microplate as required by your assay.
-
Block: Block with an optimized blocking buffer as determined previously.
-
Set Up Reactions: In triplicate, prepare tubes or wells for the following conditions:
-
Total Binding: Add buffer, a fixed concentration of radiolabeled 14,15-EET (e.g., [³H]-14,15-EET), and your membrane/cell preparation.
-
Competition: Add buffer, radiolabeled 14,15-EET, membrane/cell prep, and increasing concentrations of unlabeled ("cold") 14,15-EET (e.g., 1x, 10x, 100x, 1000x molar excess).
-
Non-Specific Binding Control: Add buffer, radiolabeled 14,15-EET, membrane/cell prep, and a saturating concentration of unlabeled 14,15-EET (e.g., 1000x excess).
-
Negative Control: Add buffer, radiolabeled 14,15-EET, membrane/cell prep, and a high concentration of an inactive analog like 14,15-DHET.[8]
-
-
Incubation: Incubate all reactions under defined conditions (e.g., 30 minutes at 37°C).
-
Termination & Washing: Terminate the binding reaction, typically by rapid filtration over a filter mat, followed by several washes with ice-cold buffer to remove unbound radioligand.
-
Detection: Quantify the bound radioactivity for each sample using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting the non-specific binding counts from all other conditions. Plot the results to determine the binding affinity (Kᵢ) of the competitor.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows and concepts for minimizing and validating binding specificity.
Caption: Workflow for minimizing non-specific binding in a typical binding assay.
Caption: Logical diagram of a competition binding assay to confirm specificity.
Caption: A putative signaling pathway for 14,15-EET involving a Gs-coupled receptor.
References
- 1. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. biossusa.com [biossusa.com]
- 5. arp1.com [arp1.com]
- 6. Non-specific interactions between soluble proteins and lipids induce irreversible changes in the properties of lipid bilayers - Soft Matter (RSC Publishing) DOI:10.1039/C3SM27769K [pubs.rsc.org]
- 7. Fatty acid binding sites of serum albumin as membrane receptor analogs for streptococcal lipoteichoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Sensitive Detection of 14(15)-EET by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the sensitive detection of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 14,15-EET, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Signal Intensity for 14,15-EET
Question: I am not seeing a peak for 14,15-EET, or the signal is very weak. What are the possible causes and how can I troubleshoot this?
Answer: Low signal intensity is a frequent challenge due to the low endogenous concentrations of eicosanoids.[1] Several factors could be contributing to this issue:
-
Improper Ionization Mode: 14,15-EET is an acidic lipid and is typically analyzed in negative ion mode, detecting the [M-H]⁻ ion.[1][2] Ensure your mass spectrometer is set to the correct polarity. For enhanced sensitivity, derivatization with a pyridinium (B92312) analog can allow for detection in the positive ion mode, which can improve sensitivity by 50–1500 fold.[3]
-
Suboptimal MS/MS Parameters: The declustering potential and collision energy are critical for sensitive detection and need to be optimized for 14,15-EET.[1][4] Infuse a standard solution of 14,15-EET directly into the mass spectrometer to determine the optimal values for your specific instrument.
-
Inefficient Sample Extraction: The recovery of 14,15-EET from the biological matrix (e.g., plasma, tissue) is crucial.[1] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used methods.[5][6][7] Ensure your extraction protocol is validated for high recovery of EETs. Saponification may be necessary to release EETs esterified in phospholipids.[3][5]
-
Sample Degradation: EETs can be unstable. It is important to handle samples quickly, keep them on ice, and store them at -80°C.[6] The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can help prevent degradation.[6]
-
Matrix Effects: Components of the biological matrix can co-elute with 14,15-EET and suppress its ionization.[8] To mitigate this, improve chromatographic separation or use a more rigorous sample cleanup method. The use of a deuterated internal standard, such as 14,15-EET-d8 or 14,15-EET-d11, is highly recommended to compensate for matrix effects and extraction losses.[2][6]
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Question: The chromatographic peak for my 14,15-EET standard or sample is not sharp. What could be the cause?
Answer: Poor peak shape can compromise resolution and quantification.[8] Consider the following:
-
Column Contamination or Overload: Contaminants from the sample matrix can accumulate on the column, and injecting too much sample can lead to peak distortion.[9] A guard column can help protect your analytical column. Regularly flushing the column according to the manufacturer's instructions is recommended.
-
Inappropriate Sample Solvent: The solvent used to dissolve the extracted sample for injection should be compatible with the initial mobile phase conditions.[9] A solvent that is too strong can cause peak fronting.
-
Secondary Interactions: The acidic nature of 14,15-EET can lead to interactions with active sites on the column packing material, causing peak tailing. The addition of a small amount of a weak acid, like formic acid (typically 0.1%), to the mobile phase can help to improve peak shape.[2]
Issue 3: Retention Time Shifts
Question: The retention time for 14,15-EET is inconsistent between injections. What should I check?
Answer: Fluctuations in retention time can make peak identification and integration difficult.[8] Common causes include:
-
Changes in Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. For gradient elution, ensure the pump is delivering the correct proportions of solvents.[8]
-
Column Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible chromatography. Use a column oven to ensure a stable temperature.[10]
-
Insufficient Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.[9] A general rule is to allow at least 10 column volumes to pass through.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for 14,15-EET?
A1: In negative ion mode, the precursor ion for 14,15-EET is m/z 319 ([M-H]⁻).[11] Common product ions for fragmentation include m/z 219 and 257.[12] However, it is essential to optimize these transitions on your specific instrument.
Q2: What type of LC column is recommended for 14,15-EET analysis?
A2: Reversed-phase C18 columns are most commonly used for the separation of EETs.[2][3] For separating the enantiomers of 14,15-EET, a chiral column, such as a Chiralcel OD, is required.[13]
Q3: Should I use an internal standard? If so, which one?
A3: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification to correct for sample loss during preparation and for matrix effects.[14] Deuterated forms of 14,15-EET, such as 14,15-EET-d8 or 14,15-EET-d11, are excellent choices.[2][6]
Q4: How can I improve the sensitivity of my assay to detect very low concentrations of 14,15-EET?
A4: To enhance sensitivity, consider the following:
-
Derivatization: As mentioned, derivatizing the carboxylic acid group of 14,15-EET can significantly improve ionization efficiency in positive ion mode.[3]
-
Sample Concentration: Concentrate your sample by evaporating the solvent after extraction and reconstituting in a smaller volume of a suitable solvent.[1]
-
Optimize MS Parameters: Fine-tuning parameters like capillary voltage, source temperature, and gas flows can improve signal intensity.[3]
Q5: My sample contains both 14,15-EET and its metabolite, 14,15-DHET. Can I detect both in the same run?
A5: Yes, it is possible to detect both 14,15-EET and 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) in the same chromatographic run.[5][15] You will need to set up separate MRM transitions for each analyte. For 14,15-DHET in negative ion mode, the precursor ion is m/z 337.[11]
Experimental Protocols & Data
Table 1: Example LC Parameters for 14,15-EET Analysis
| Parameter | Setting | Reference |
| Column | Waters Acquity UPLC BEH shield C18 (1.7 µm, 2.1 ×150 mm) | [3] |
| Mobile Phase A | Water with 10 mM formic acid | [3] |
| Mobile Phase B | Acetonitrile with 10 mM formic acid | [3] |
| Flow Rate | 0.325 mL/min | [3] |
| Column Temp. | 60 °C | [3] |
| Injection Vol. | 25 µL | [3] |
| Gradient | 0–1 min 70% A, 1–4 min 79–69% A, 4–14.5 min 69–65% A, 14.5–16 min 10% A, 16–18 min 70% A | [3] |
Table 2: Example MS Parameters for 14,15-EET Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Positive (with derivatization) | [3] |
| Capillary Voltage | 3.1 kV | [3] |
| Cone Voltage | 25 V | [3] |
| Collision Voltage | 35 V | [3] |
| Source Temp. | 150 °C | [3] |
| Desolvation Temp. | 400 °C | [3] |
| MRM Transition | Precursor > Product (specific to derivatized EET) | [3] |
Detailed Method: Sample Preparation from Plasma
This protocol is a summary of a liquid-liquid extraction method.[3]
-
Spiking: To 100 µL of plasma, add 10 µL of a deuterated internal standard mix (e.g., 25 ng/mL).
-
Initial Extraction: Add 340 µL of 0.9% NaCl, 0.1% acetic acid solution, followed by 560 µL of a 2:1 methanol:chloroform (B151607) mixture.
-
Mixing: Mix vigorously by pipetting and shake for 10 minutes at 500 RPM.
-
Phase Separation: Add 190 µL of chloroform and another 190 µL of 0.9% NaCl with 0.1% acetic acid solution.
-
Centrifugation: Centrifuge to separate the layers.
-
Collection: Collect the lower organic layer containing the lipids.
-
Saponification (Optional but recommended): To release esterified EETs, the lipid extract can be treated with a base like KOH.
-
Derivatization (Optional): For positive mode analysis, derivatize the extracted EETs.
-
Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS/MS injection.
Visualizations
Signaling Pathway
Caption: Metabolism of Arachidonic Acid to 14,15-EET and 14,15-DHET.
Experimental Workflow
Caption: General workflow for 14,15-EET analysis by LC-MS/MS.
Troubleshooting Logic
Caption: Troubleshooting logic for low signal intensity of 14,15-EET.
References
- 1. benchchem.com [benchchem.com]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. zefsci.com [zefsci.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Direct resolution of epoxyeicosatrienoic acid enantiomers by chiral-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
addressing the auto-oxidation potential of 14R(15S)-EET
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET). Due to its susceptibility to auto-oxidation, proper handling and experimental design are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 14(R),15(S)-EET and why is it prone to auto-oxidation?
14(R),15(S)-EET is a biologically active lipid signaling molecule, a regio- and stereoisomer of epoxyeicosatrienoic acid derived from arachidonic acid. Its chemical structure contains 1,4-dienyl moieties, which are susceptible to a non-enzymatic, free-radical-driven process called auto-oxidation when exposed to oxygen.[1][2] This degradation can lead to a loss of biological activity and the formation of various oxidation products, compromising experimental results.
Q2: How should I properly store and handle 14(R),15(S)-EET to minimize auto-oxidation?
To ensure the stability of 14(R),15(S)-EET, it is crucial to minimize its exposure to oxygen, light, and reactive metals.
-
Storage: For long-term storage, 14(R),15(S)-EET should be stored at -20°C or lower in a solution of an organic solvent such as ethanol (B145695), under an inert atmosphere (e.g., argon or nitrogen).[3] When stored correctly, it can be stable for at least two years.[3]
-
Handling: When preparing solutions, use high-purity solvents that have been deoxygenated by bubbling with an inert gas. Prepare working solutions fresh for each experiment and minimize the time the compound is in aqueous solutions, especially at room temperature or higher.
Q3: Can I use antioxidants to prevent the auto-oxidation of 14(R),15(S)-EET?
Yes, incorporating antioxidants can help protect 14(R),15(S)-EET from degradation. Butylated hydroxytoluene (BHT) is a common antioxidant used to prevent lipid peroxidation. For cell culture experiments, a final concentration in the low micromolar range (e.g., 1-10 µM) is often sufficient. However, it is essential to run appropriate vehicle controls to ensure the antioxidant itself does not affect the experimental outcome. Another antioxidant, triphenylphosphine (B44618) (TPP), has also been used in sample collection for analysis.
Q4: What are the signs of 14(R),15(S)-EET degradation in my experiments?
Degradation of 14(R),15(S)-EET can manifest in several ways:
-
Inconsistent or reduced biological activity: If you observe a weaker or more variable effect than expected in your bioassays, it could be due to the degradation of the compound.
-
Appearance of unknown peaks in LC-MS analysis: The presence of unexpected peaks in your chromatogram may indicate the formation of oxidation products.
-
High background or low signal in ELISA: Degradation of the analyte can lead to poor performance in immunoassays.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Degradation of 14(R),15(S)-EET stock solution | - Ensure the stock solution was stored correctly at -20°C or -80°C under an inert atmosphere.- Prepare fresh stock solutions if there is any doubt about the stability of the current stock. |
| Degradation in experimental medium | - Prepare working solutions of 14(R),15(S)-EET immediately before use.- Minimize the incubation time in aqueous buffers, especially at 37°C.- Consider the use of a suitable antioxidant (e.g., BHT) in your experimental medium, with appropriate controls. |
| Suboptimal solubilization | - 14(R),15(S)-EET is a lipid and has low solubility in aqueous buffers. Ensure it is fully dissolved in a suitable organic solvent (e.g., ethanol, DMSO) before preparing the final aqueous dilution. The final concentration of the organic solvent should be kept low and consistent across all experimental groups, including controls. |
Issue 2: Problems with Analytical Quantification (ELISA & LC-MS/MS)
| Analytical Method | Problem | Possible Cause & Solution |
| ELISA | High Background | - Insufficient washing: Increase the number and duration of wash steps.- Non-specific binding: Increase the blocking time or try a different blocking agent.- Contaminated reagents: Use fresh, high-quality reagents. |
| Low Signal | - Degraded analyte: Prepare fresh standards and samples. Ensure proper storage and handling to prevent degradation.- Incorrect antibody concentration: Optimize the concentration of the primary or secondary antibody. | |
| LC-MS/MS | Poor Peak Shape or Splitting | - Column overload: Reduce the injection volume or sample concentration.- Contamination: Flush the column or use a guard column.- Improper solvent composition: Ensure the sample solvent is compatible with the mobile phase. |
| Appearance of Unexpected Peaks | - Auto-oxidation: This may indicate the presence of degradation products. Review handling and storage procedures. Use of an antioxidant during sample preparation may be necessary. |
Data Presentation
Table 1: Storage and Stability of 14(R),15(S)-EET
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C or -80°C | [3] |
| Storage Solvent | Ethanol | [3] |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen) | |
| Long-term Stability | ≥ 2 years (under recommended conditions) | [3] |
Table 2: Solubility of 14(R),15(S)-EET
| Solvent | Solubility | Reference |
| Ethanol | ≥ 50 mg/mL | [3] |
| DMSO | ≥ 50 mg/mL | [3] |
| DMF | ≥ 50 mg/mL | [3] |
| PBS (pH 7.2) | Approx. 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of 14(R),15(S)-EET Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of 14(R),15(S)-EET (typically supplied in an organic solvent) to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) in a high-purity organic solvent such as ethanol or DMSO.
-
Overlay the headspace of the stock solution vial with an inert gas (e.g., argon), seal tightly, and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or buffer immediately before use.
-
Vortex gently to ensure homogeneity.
-
The final concentration of the organic solvent in the working solution should be minimized (typically ≤ 0.1%) and be consistent in all experimental and control groups.
-
Protocol 2: Sample Preparation for 14(R),15(S)-EET Analysis
This protocol is a general guideline for extracting 14(R),15(S)-EET from biological samples for subsequent analysis.
-
Sample Collection:
-
Collect biological samples (e.g., plasma, cell lysates) and immediately place them on ice to minimize enzymatic activity.
-
To prevent auto-oxidation, consider adding an antioxidant such as BHT (to a final concentration of ~10-100 µM) or TPP to the sample.
-
-
Acidification and Extraction:
-
Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., acetic acid or formic acid). This helps in the extraction of the acidic lipid.
-
Perform a liquid-liquid extraction using a non-polar organic solvent like ethyl acetate. Add an equal volume of the solvent to the sample, vortex thoroughly, and centrifuge to separate the phases.
-
Collect the upper organic phase. Repeat the extraction process two more times to ensure complete recovery.
-
-
Drying and Reconstitution:
-
Pool the organic extracts and evaporate the solvent under a gentle stream of nitrogen or argon gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol (B129727) for LC-MS/MS or the assay buffer for ELISA).
-
Visualizations
Caption: Simplified pathway of 14(R),15(S)-EET auto-oxidation.
References
Technical Support Center: In Vivo Delivery and Bioavailability of 14(R),15(S)-EET
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using 14(R),15(S)-EET in in vivo experiments?
A1: The primary challenge is its inherent chemical and metabolic instability. 14,15-EET has a very short in vivo half-life, estimated to be only a few seconds to minutes.[1] This rapid degradation makes it difficult to achieve and maintain therapeutic concentrations in target tissues.
Q2: What are the main pathways for 14,15-EET degradation in vivo?
A2: The principal metabolic pathway for the inactivation of 14,15-EET is its conversion to the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1][2] Other catabolic processes include β-oxidation, chain elongation, and esterification.[1][2]
Q3: How can the bioavailability of 14,15-EET be improved?
A3: There are two main strategies to enhance the in vivo bioavailability of EETs:
-
Use of Stable Analogs: Synthetically modified analogs of 14,15-EET have been developed to resist metabolic degradation by sEH and improve solubility.[3][4]
-
Inhibition of Soluble Epoxide Hydrolase (sEH): Co-administration of an sEH inhibitor (sEHi) can prevent the breakdown of endogenous and exogenously administered 14,15-EET, thereby increasing its half-life and concentration in tissues.[1][5][6]
Q4: Are there commercially available stable analogs of 14,15-EET?
A4: Yes, a number of stable 14,15-EET analogs have been synthesized and are used in research. For example, disodium (B8443419) (S)-2-(13-(3-pentyl)ureido)-tridec-8(Z)-enamido)succinate (EET-A) is a water-soluble analog that has been used in in vivo studies.[6][7] Researchers have also developed analogs with modifications to the carboxylate group to enhance potency and stability.[4]
Q5: What is the mechanism of action of 14,15-EET?
A5: 14,15-EET is known to be a potent vasodilator. Its effects are often mediated through the activation of a G-protein coupled receptor, which can involve the Gsα subunit.[1] This signaling cascade leads to the opening of calcium-sensitive potassium channels (KCa), causing hyperpolarization and relaxation of vascular smooth muscle cells.[2][8]
Troubleshooting Guides
Issue 1: Lack of Expected Biological Response In Vivo
| Possible Cause | Troubleshooting Step |
| Rapid degradation of 14,15-EET | - Co-administer a potent and specific soluble epoxide hydrolase inhibitor (sEHi) to prevent metabolic breakdown.[1][5] - Consider using a metabolically robust synthetic analog of 14,15-EET.[3][4] |
| Poor solubility and formulation | - Ensure proper solubilization of 14,15-EET. It is often supplied in an organic solvent like ethanol (B145695) and needs to be carefully diluted in a suitable vehicle for in vivo administration, such as saline or PBS, potentially with a carrier like albumin.[9] - Use a water-soluble analog like EET-A if available.[7] |
| Incorrect stereoisomer | - The biological activity of EETs can be stereospecific. Ensure you are using the 14(R),15(S)-enantiomer if that is the active form for your specific application, although in some systems, the 14(S),15(R)-enantiomer is more potent.[2][8] |
| Dose is too low | - Perform a dose-response study to determine the optimal effective dose for your experimental model. |
Issue 2: Difficulty in Measuring 14,15-EET and its Metabolites
| Possible Cause | Troubleshooting Step |
| Sample degradation post-collection | - Collect biological samples (plasma, tissue) in the presence of an antioxidant like triphenylphosphine (B44618) (TPP) to prevent auto-oxidation.[10][11] - Immediately process or freeze samples at -80°C. |
| Low analyte concentration | - Due to its short half-life, measuring 14,15-EET directly can be challenging. Consider measuring its metabolite, 14,15-DHET, as an indicator of EET production and turnover.[10][11] - Use a sensitive analytical method such as LC-MS/MS or a specific ELISA kit. |
| Interference in ELISA | - Ensure proper sample purification and extraction before performing the ELISA to remove interfering substances.[10][11] - Follow the kit protocol carefully, especially regarding sample pH (should be ~7.4).[10][11] |
Data Presentation
Table 1: Comparison of 14,15-EET and its Analogs - Vasorelaxant Activity and sEH Inhibition
| Compound | ED50 for Vasorelaxation (µM) | IC50 for sEH Inhibition (nM) | Reference |
| 14,15-EET | 2.2 | - | [1][4] |
| Unsubstituted Urea Analog (12) | 3.5 | 16 | [1] |
| Oxamide Analog (16) | 1.7 | 59,000 | [1] |
| N-iPr-amide Analog (20) | 1.7 | 19,000 | [1] |
| Tetrazole Analog (19) | 0.18 | 11 | [4] |
| Oxadiazole-5-thione Analog (25) | 0.36 | >500 | [4] |
ED50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Vasorelaxation Bioassay
This protocol is based on methodologies described for testing the vascular effects of 14,15-EET and its analogs.[1][4]
-
Tissue Preparation:
-
Isolate bovine coronary arteries and cut them into rings (e.g., 3-4 mm in length).
-
Suspend the arterial rings in organ baths containing a physiological salt solution (e.g., Krebs buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Pre-contraction:
-
Allow the rings to equilibrate under a resting tension (e.g., 5 g).
-
Induce contraction with a thromboxane-mimetic, such as U46619, to achieve a stable submaximal contraction.
-
-
Compound Administration:
-
Prepare stock solutions of 14,15-EET or its analogs in a suitable solvent (e.g., ethanol).
-
Add cumulative concentrations of the test compound to the organ bath.
-
-
Data Acquisition and Analysis:
-
Measure changes in isometric tension using a force transducer.
-
Express relaxation as a percentage of the pre-contracted tension.
-
Calculate the ED50 value from the concentration-response curve.
-
Protocol 2: In Vitro sEH Inhibition Assay
This protocol is based on a fluorescent-based assay for determining sEH inhibitory potency.[1][4]
-
Reagents:
-
Recombinant human soluble epoxide hydrolase (sEH).
-
A fluorescent substrate for sEH (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate).
-
Test inhibitors (analogs of 14,15-EET).
-
-
Assay Procedure:
-
In a microplate, combine the recombinant sEH enzyme with varying concentrations of the test inhibitor.
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Incubate at a controlled temperature (e.g., 30°C).
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The product of the hydrolysis reaction is fluorescent.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for in vivo evaluation of 14,15-EET delivery.
Caption: Signaling cascade of 14,15-EET leading to vasodilation.
Caption: Decision tree for troubleshooting poor 14,15-EET efficacy.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Soluble Epoxide Hydrolase Inhibition Attenuates Excitotoxicity Involving 14,15-Epoxyeicosatrienoic Acid-Mediated Astrocytic Survival and Plasticity to Preserve Glutamate Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. abcam.cn [abcam.cn]
- 11. eaglebio.com [eaglebio.com]
Technical Support Center: Method Refinement for Chiral Separation of EET Enantiomers
Welcome to the technical support center for the chiral separation of Epoxyeicosatrienoic Acid (EET) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral separation of EET enantiomers, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing poor or no resolution between my EET enantiomers?
A: Poor resolution is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based columns are widely used for EET separation.
-
Incorrect Mobile Phase Composition: The mobile phase composition dictates the interaction between the analytes and the CSP.
-
Solution: Optimize the mobile phase. A common starting point for normal-phase HPLC is a mixture of n-hexane and isopropanol (B130326).[4] Varying the ratio of these solvents can significantly impact resolution. For complex separations, supercritical fluid chromatography (SFC) with CO2 and a modifier like methanol (B129727) can offer faster and more efficient separations.[5][6][7]
-
-
Suboptimal Temperature: Temperature affects the thermodynamics of the separation, influencing retention times and enantioselectivity.
-
Analyte Derivatization: Underivatized EETs may exhibit poor chromatographic behavior and low detection sensitivity.
Q2: My peak shapes are broad or tailing. What can I do to improve them?
A: Poor peak shape can compromise resolution and quantification. Consider the following:
-
Presence of Silanols: Residual free silanols on the silica (B1680970) surface of the CSP can lead to peak tailing, especially for acidic analytes like EETs.
-
Solution: Use mobile phase additives. For acidic compounds, adding a small percentage (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress silanol (B1196071) interactions and improve peak symmetry.[4][12]
-
-
"Memory Effect" of Additives: If the column has been previously used with basic additives for other analyses, residual amines can interfere with the separation of acidic compounds.
-
Sample Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Reduce the sample concentration or injection volume.
-
Q3: I'm having trouble with the reproducibility of my retention times and resolution.
A: Lack of reproducibility can invalidate your results. Here are some potential causes and solutions:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can lead to drifting retention times.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability in results.
-
Solution: Prepare fresh mobile phase for each run and ensure accurate measurement and thorough mixing of the components. Degassing the mobile phase is also crucial to prevent bubble formation.[4]
-
-
Temperature Fluctuations: Variations in ambient temperature can affect the column temperature and, consequently, the chromatography.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
Q4: My detection sensitivity for EETs is very low. How can I improve it?
A: EETs are often present in trace amounts in biological samples, making sensitive detection a challenge.[11]
-
Derivatization: As mentioned earlier, derivatization can enhance detection sensitivity.
-
Mass Spectrometry (MS) Detector: The choice of detector is crucial for sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for chiral separation of EET enantiomers?
A: Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) can be used effectively.[5] Normal-phase HPLC with polysaccharide-based chiral stationary phases is a well-established method.[1] However, SFC is gaining popularity due to its advantages, including faster analysis and equilibration times, reduced organic solvent consumption, and improved coupling with mass spectrometry.[5][6][7]
Q2: Do I need to derivatize my EETs before analysis?
A: While direct separation of underivatized EETs is possible, derivatization is highly recommended.[1] Converting EETs to their methyl or pentafluorobenzyl (PFB) esters can improve chromatographic resolution and significantly enhance detection sensitivity, particularly when using mass spectrometry.[2][11]
Q3: What are the most common chiral stationary phases (CSPs) for EET separation?
A: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most widely used. Specifically, columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OB have demonstrated successful separation of EET enantiomers.[1][2][3]
Q4: How do mobile phase additives work, and which ones should I use?
A: Mobile phase additives are used to improve peak shape and resolution. For acidic analytes like EETs, an acidic additive such as trifluoroacetic acid (TFA) or formic acid is typically added at a low concentration (e.g., 0.1%) to the mobile phase.[12] These additives suppress the interaction of the acidic analytes with any residual basic sites on the stationary phase, reducing peak tailing.[13] Conversely, for basic analytes, a basic additive like diethylamine (B46881) (DEA) would be used.[12]
Q5: Can I use reversed-phase HPLC for chiral separation of EETs?
A: Generally, reversed-phase HPLC is not suitable for the direct chiral separation of enantiomers as they have identical polarities.[17] Chiral separations require a chiral environment, which is typically provided by a chiral stationary phase or a chiral additive in the mobile phase.[17] While some reversed-phase compatible CSPs exist, normal-phase HPLC and SFC are more common for this application.
Data Presentation
Table 1: Typical HPLC Mobile Phase Compositions for EET Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase Components | Typical Ratio (v/v) | Additive (if any) | Reference |
| Chiralcel OD | n-Hexane, Isopropanol | 90:10 | 0.1% Trifluoroacetic Acid | [4] |
| Chiralcel OD | Hexanes, 2-Propanol | 99.1:0.9 | Not specified | [15] |
Table 2: Example SFC Conditions for Chiral Separation of Oxylipins (including EETs)
| Parameter | Value |
| Column | Chiral stationary phases (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |
| Analysis Time | < 13 minutes |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Reference | [5] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of EETs to PFB Esters
This protocol is adapted from methodologies described for enhancing detection sensitivity.[11][15]
-
Extraction: Extract EETs from the biological sample using a suitable solid-phase extraction (SPE) or liquid-liquid extraction method.
-
Drying: Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of a solution containing pentafluorobenzyl bromide (PFB-Br) and N,N-diisopropylethylamine (DIPEA) in acetonitrile.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
-
Solvent Removal: Evaporate the reaction mixture to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried derivative in the initial mobile phase for injection into the HPLC or SFC system.
Protocol 2: General HPLC Method for Chiral Separation of EET-PFB Esters
This protocol provides a starting point for method development.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).
-
Chiral Column: A polysaccharide-based chiral column, such as Chiralcel OD.
-
Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.[4] Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) for at least 30-60 minutes, or until a stable baseline is observed.[4]
-
Injection: Inject the reconstituted derivatized sample (e.g., 10 µL).
-
Data Acquisition: Acquire data for a sufficient time to allow for the elution of all enantiomers.
-
Optimization: If resolution is not optimal, systematically adjust the isopropanol percentage in the mobile phase, the column temperature, and the flow rate.
Visualizations
Caption: General workflow for chiral analysis of EET enantiomers.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. Direct resolution of epoxyeicosatrienoic acid enantiomers by chiral-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of epoxyeicosatrienoate enantiomers by chiral phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 17. Enantiomer Separations | Separation Science [sepscience.com]
Technical Support Center: Analysis of 14(R),15(S)-EET in Biological Samples
Welcome to the technical support center for the bioanalysis of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects in the analysis of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EET and why is its analysis in biological samples challenging?
A1: 14,15-EET is a bioactive lipid epoxide derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. It possesses various physiological functions, including vasodilation and anti-inflammatory effects. The analysis of 14,15-EET in biological matrices is challenging due to its low endogenous concentrations, chemical instability, and susceptibility to matrix effects during analysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Furthermore, it is rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2]
Q2: What are matrix effects and how do they impact the quantification of 14,15-EET?
A2: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to co-eluting components from the biological sample. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of 14,15-EET. Common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous metabolites.
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as 14,15-EET-d11, is the gold standard for correcting matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization of the signal and reliable quantification.
Q4: How can I minimize the hydrolysis of 14,15-EET to 14,15-DHET during sample preparation?
A4: 14,15-EET is susceptible to hydrolysis to 14,15-DHET, especially under acidic conditions.[2][3][4] To minimize this, it is crucial to work quickly at low temperatures, use antioxidants like triphenylphosphine (B44618) (TPP), and avoid prolonged exposure to acidic or basic conditions.[5] Samples should be processed promptly and stored at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No 14,15-EET Signal | 1. Analyte Degradation: 14,15-EET is labile and can be lost during sample collection, storage, or preparation. 2. Inefficient Extraction: The chosen sample preparation method may not be optimal for 14,15-EET. 3. Severe Ion Suppression: Co-eluting matrix components are significantly suppressing the 14,15-EET signal.[6] | 1. Review Sample Handling: Ensure samples were collected with an antioxidant, processed quickly on ice, and stored at -80°C. 2. Optimize Extraction: Evaluate both LLE and SPE methods. Ensure proper solvent selection and pH control. (See Experimental Protocols section). 3. Improve Chromatographic Separation: Modify the LC gradient to separate 14,15-EET from the suppression zone. Dilute the sample extract to reduce the concentration of interfering components. |
| High Signal Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Variable Matrix Effects: The composition of the matrix differs significantly between samples, leading to inconsistent ion suppression or enhancement. | 1. Standardize Protocol: Ensure precise and consistent execution of the sample preparation protocol for all samples. 2. Use a Stable Isotope-Labeled Internal Standard: Incorporate a SIL-IS (e.g., 14,15-EET-d11) to normalize for variations in recovery and matrix effects. |
| Poor Peak Shape or Peak Splitting | 1. Column Overload: Injecting too much sample extract. 2. Incompatible Reconstitution Solvent: The solvent used to redissolve the final extract may be too strong, causing peak distortion. 3. Co-elution of Isomers: Different regioisomers or enantiomers of EETs may be co-eluting. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Optimize Reconstitution Solvent: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase. 3. Enhance Chromatographic Resolution: Use a longer column, a shallower gradient, or a different stationary phase to improve the separation of isomers. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.[7] 2. Carryover from Previous Injections: Residual analyte or matrix components remaining in the autosampler or on the column. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. 2. Implement a Thorough Wash Method: Include a strong solvent wash for the injection needle and port between samples. Run blank injections to confirm the absence of carryover. |
Data Presentation
Table 1: Recovery of Deuterated Eicosanoid Internal Standards from Human Plasma using Solid-Phase Extraction.
| Internal Standard | Average Recovery (%) | Coefficient of Variation (%) |
| 14,15-DHET-d11 | 58.2 | 12.0 |
| 12-HETE-d8 | 54.0 | 10.9 |
| 14,15-EET-d11 | 63.5 | 8.9 |
| 8,9-EET-d11 | 62.7 | 10.0 |
| 5,6-EET-d11 | 47.6 | 9.6 |
Data adapted from a study utilizing a 96-well solid-phase extraction protocol.[5]
Table 2: Typical Concentrations and Limits of Quantification for 14,15-EET in Human Plasma.
| Parameter | Value | Reference |
| Endogenous Concentration | 10.7 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [8] |
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) for 14,15-EET from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw 100 µL of plasma on ice.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 14,15-EET-d11).
-
Add an antioxidant such as triphenylphosphine (TPP) to a final concentration of 0.005 mM to prevent degradation.[5]
-
Acidify the plasma to a pH of approximately 3-4 with dilute acetic acid.[3]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 60 mg) by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 drop/second).[5]
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[5]
-
-
Drying:
-
Dry the cartridge under a stream of nitrogen for 20 minutes.[5]
-
-
Elution:
-
Elute the 14,15-EET and other lipids with 1 mL of ethyl acetate.[5]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Method 2: Liquid-Liquid Extraction (LLE) for 14,15-EET from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a stable isotope-labeled internal standard.
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., acetic acid).[3]
-
-
Extraction:
-
Add 3 volumes of a water-immiscible organic solvent (e.g., 300 µL of ethyl acetate) to the pre-treated plasma.[9]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer containing the lipids to a clean tube.
-
Repeat the extraction process two more times, pooling the organic layers.[3]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | 14,15-EET is hydrolysed to 14,15-DHET by EPHX2 [reactome.org]
- 3. eaglebio.com [eaglebio.com]
- 4. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Technical Support Center: Ensuring the Purity and Quality of Synthetic 14R(15S)-EET
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity and quality of synthetic 14R(15S)-Epoxyeicosatrienoic acid (14R(15S)-EET). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of synthetic this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound: This compound is known to be chemically and metabolically labile.[1] It is susceptible to hydrolysis and auto-oxidation.[1] | Storage and Handling: Ensure the compound is stored at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Solvent Quality: Use high-purity, anhydrous solvents for preparing solutions. Confirm Purity: Before use, verify the purity of your this compound stock using HPLC analysis (see Experimental Protocols). |
| Incorrect Stereoisomer: The biological activity of EETs can be highly stereospecific. The 14R(15S) enantiomer may have different activity compared to the 14S(15R) enantiomer.[3][4] | Verify Supplier Specifications: Confirm the stereochemistry of the supplied compound. If necessary, perform chiral chromatography to verify the enantiomeric purity. | |
| Metabolism in Cell Culture: Cells, particularly those expressing soluble epoxide hydrolase (sEH), can rapidly metabolize this compound to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][5] | Use sEH Inhibitors: Consider co-incubation with a soluble epoxide hydrolase inhibitor (sEHi) to prevent metabolic degradation of this compound in your experimental system. Time-Course Experiments: Perform time-course experiments to determine the stability of this compound in your specific cell culture model. | |
| Precipitation of this compound in aqueous buffers or cell culture media | Low Aqueous Solubility: As a lipid, this compound has limited solubility in aqueous solutions. | Proper Solubilization Technique: Prepare a concentrated stock solution in an organic solvent like ethanol (B145695), DMSO, or DMF. For working solutions, dilute the stock solution in your aqueous buffer or media with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent effects on your cells. Use of Solubilizing Agents: For higher concentrations, consider using a carrier like fatty-acid-free bovine serum albumin (BSA) or a mild, non-ionic surfactant.[6] |
| Discrepancies in quantification results (e.g., by LC-MS/MS) | Sample Degradation During Preparation: this compound can degrade during sample extraction and processing. | Optimized Extraction Protocol: Use a validated lipid extraction method, such as a modified Bligh-Dyer or solid-phase extraction (SPE), and keep samples on ice or at 4°C throughout the process.[7][8] Use of Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP), to your extraction solvents to prevent auto-oxidation.[7][9] |
| Inappropriate Internal Standard: The choice of internal standard is critical for accurate quantification. | Use a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled 14,15-EET is the ideal internal standard for LC-MS/MS analysis as it co-elutes and has similar ionization efficiency to the analyte.[10] |
Frequently Asked Questions (FAQs)
1. How should I store my synthetic this compound?
Synthetic this compound should be stored at -20°C in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2] It is often supplied in an organic solvent like ethanol. For long-term storage, -80°C is recommended.
2. What is the stability of this compound in solution?
In an appropriate organic solvent and stored correctly at -20°C or -80°C, stock solutions can be stable for up to one to six months.[2] However, once diluted in aqueous buffers or cell culture media, its stability decreases significantly due to hydrolysis and potential enzymatic degradation. It is recommended to prepare working solutions fresh for each experiment.
3. How can I confirm the purity of my this compound?
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or, for more detailed analysis, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A typical purity for commercially available synthetic this compound is ≥95%.
4. What are the common degradation products of this compound?
The primary degradation product is 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), formed by the enzymatic or acidic hydrolysis of the epoxide.[1][5] Auto-oxidation can also lead to the formation of various other oxidized products.
5. How do I prepare a working solution of this compound for cell culture experiments?
First, prepare a high-concentration stock solution in a water-miscible organic solvent such as ethanol or DMSO. Then, serially dilute the stock solution into your cell culture medium to achieve the desired final concentration. It is crucial to vortex the solution immediately after dilution to ensure proper dispersion and minimize precipitation. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally below 0.1%) to avoid cytotoxicity.
6. What is the primary signaling pathway activated by this compound?
This compound is known to bind to a putative G-protein coupled receptor (GPCR) on the cell surface.[3][11] This interaction typically involves the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[3][11][12]
Quantitative Data
Table 1: Solubility of (±)14(15)-EET in Various Solvents
| Solvent | Solubility |
| DMF | ~50 mg/mL |
| DMSO | ~50 mg/mL |
| Ethanol | ~50 mg/mL |
| PBS (pH 7.2) | ~1 mg/mL |
Data for the racemic mixture provides a useful reference for the solubility of the 14R(15S) enantiomer.
Table 2: Typical LC-MS/MS Parameters for 14,15-EET Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM formic acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 10 mM formic acid[7] |
| Flow Rate | 0.3-0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) or Positive ESI after derivatization[7] |
| MRM Transition (Analyte) | Varies with instrument and derivatization |
| MRM Transition (Internal Standard) | Varies with labeled standard |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
Objective: To determine the purity of a synthetic this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, water, and formic acid
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 70% A: 30% B).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 205 nm.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Quantification by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in a biological sample.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
This compound standard
-
Deuterated or 13C-labeled 14,15-EET internal standard (IS)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Spike the sample with the internal standard.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the this compound and IS with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Use the parameters outlined in Table 2, with optimization for your specific instrument.
-
Develop a calibration curve using known concentrations of the this compound standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
-
Protocol 3: In Vitro Biological Activity Assay (Vascular Relaxation)
Objective: To confirm the biological activity of synthetic this compound by measuring its vasorelaxant effect on pre-constricted arterial rings.[1][13]
Materials:
-
Isolated bovine coronary artery rings
-
Organ bath system
-
Krebs-Henseleit buffer
-
Thromboxane mimetic (e.g., U46619)
-
This compound stock solution
Procedure:
-
Tissue Preparation:
-
Mount the arterial rings in the organ bath containing Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2 at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
-
Pre-constriction:
-
Constrict the arterial rings with a submaximal concentration of U46619.
-
-
Vasorelaxation Assay:
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension after each addition.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by U46619.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Visualizations
Caption: Experimental workflow for using synthetic this compound.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. abcam.cn [abcam.cn]
- 10. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 14(R),15(S)-EET and 14(S),15(R)-EET
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating cardiovascular and inflammatory processes. The biological actions of EETs are highly dependent on their specific chemical structure, including both the position of the epoxide (regioisomerism) and its orientation in three-dimensional space (stereoisomerism). This guide provides an objective comparison of the biological activities of two specific stereoisomers, 14(R),15(S)-EET and 14(S),15(R)-EET, supported by experimental data to highlight their distinct pharmacological profiles.
Key Biological Activities: Vasodilation and Ion Channel Modulation
The most well-documented difference between 14(R),15(S)-EET and 14(S),15(R)-EET lies in their effects on vascular tone. This distinction is primarily driven by their stereoselective interaction with large-conductance Ca²⁺-activated potassium (BKca) channels in vascular smooth muscle cells.
Activation of BKca channels leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca²⁺ channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation. Experimental evidence from bovine coronary arteries clearly indicates that 14(S),15(R)-EET is the more potent enantiomer for inducing this effect.[1][2][3]
It is critical to note, however, that this stereoselectivity is not universal across all vascular beds or species. Studies on canine and porcine coronary microvessels, for instance, have shown potent vasodilation with EC50 values in the picomolar range but found no significant difference in potency between the two 14,15-EET enantiomers.[1][4]
Data Summary: Vasodilatory and BKca Channel Activity
| Parameter | 14(S),15(R)-EET | 14(R),15(S)-EET | Assay System | Reference |
| Vasodilation | More Potent | Less Potent | Bovine Coronary Arteries | [2][3] |
| BKca Channel Activity | Activator | Inactive/Weak Activator | Bovine Coronary Smooth Muscle Cells | [1][3] |
| Vasodilation EC50 | ~3-120 pM (No stereoselectivity observed) | ~3-120 pM (No stereoselectivity observed) | Canine & Porcine Coronary Microvessels | [4] |
Inflammatory Signaling
While EETs are broadly recognized for their anti-inflammatory properties, direct comparative data on the specific activities of 14(R),15(S)-EET versus 14(S),15(R)-EET in inflammatory pathways is limited. Most studies have focused on regioisomer differences, often highlighting 11,12-EET as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] The NF-κB pathway is a central regulator of inflammation, controlling the expression of genes for cytokines, chemokines, and adhesion molecules.
In contrast to its effects on vascular tone, 14(R),15(S)-EET has been shown to be a better ligand than 14(S),15(R)-EET for binding to guinea pig mononuclear cells, suggesting that the stereochemical requirements for immune cell interactions may differ from those of vascular smooth muscle.[4] This finding implies a potential for stereospecific anti-inflammatory actions, though further research is required to fully elucidate these differences.
Signaling Pathways & Experimental Workflows
To understand how these molecules exert their effects, it is essential to visualize the signaling cascades and the experimental setups used to measure their activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
Protocol 1: Ex Vivo Vascular Ring Assay for Vasodilation
This protocol is a standard method for assessing the vasoactive properties of compounds on isolated arteries.
-
Tissue Preparation: A bovine coronary artery is dissected and immediately placed in cold, oxygenated Krebs physiological salt solution. The artery is cleaned of adherent connective and adipose tissue, and 1-2 mm wide rings are carefully cut.
-
Mounting: The arterial rings are mounted between two L-shaped stainless-steel hooks in a temperature-controlled (37°C) organ bath containing Krebs solution. The bath is continuously aerated with a gas mixture of 95% O₂ and 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. Following equilibration, the rings are pre-constricted to about 80% of their maximal response using a thromboxane (B8750289) A2 mimetic, such as U46619.
-
Compound Administration: Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding 14(R),15(S)-EET or 14(S),15(R)-EET to the organ bath in increasing concentrations.
-
Data Analysis: The relaxation at each concentration is measured and expressed as a percentage of the pre-constriction tension. ED₅₀ values (the concentration required to produce 50% of the maximal relaxation) are calculated to compare the potency of the two enantiomers.[2][6][7]
Protocol 2: Patch-Clamp Electrophysiology of BKca Channels
This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from bovine coronary arteries.
-
Pipette Preparation: Borosilicate glass microelectrodes (pipettes) are fabricated using a micropipette puller to achieve a tip resistance of 3-7 MΩ when filled with intracellular solution.
-
Seal Formation: Using a micromanipulator, the pipette tip is pressed against the membrane of a single smooth muscle cell. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the glass and the cell membrane.
-
Configuration: The "inside-out" patch configuration is often used. After forming a seal, the pipette is retracted to excise the patch of membrane, exposing the intracellular face of the ion channels to the bath solution. This allows for precise control of the solution bathing the inner side of the channel.
-
Recording and Perfusion: The membrane patch is voltage-clamped at a positive potential (e.g., +60 mV) to promote channel opening. The bath solution, containing a known concentration of Ca²⁺ (e.g., 1 µM), is perfused with either a control solution or a solution containing 14(R),15(S)-EET or 14(S),15(R)-EET.
-
Data Analysis: The electrical current passing through the BKca channels is recorded. The channel's open probability (Po) is calculated before, during, and after application of the EET enantiomers to determine their effect on channel activity.[3][4][8]
Protocol 3: NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activation of the NF-κB transcription factor.
-
Cell Culture and Transfection: Human endothelial cells (or a suitable cell line like HEK293) are cultured in 96-well plates. The cells are then transiently transfected with a plasmid vector containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing a constitutively expressed Renilla luciferase gene is often co-transfected to serve as an internal control for transfection efficiency and cell viability.
-
Cell Treatment: After 24 hours, the cells are pre-treated for a short period (e.g., 30 minutes) with either vehicle, 14(R),15(S)-EET, or 14(S),15(R)-EET at various concentrations.
-
Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), for a defined period (e.g., 6 hours) to activate the NF-κB pathway.
-
Cell Lysis: The culture medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferases.
-
Luminescence Measurement: The plate is placed in a luminometer. A firefly luciferase substrate is injected into each well, and the resulting luminescence is measured. Subsequently, a reagent that quenches the firefly reaction and contains the substrate for Renilla luciferase is added, and the second luminescence signal is measured.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The results are expressed as the fold change in NF-κB activity relative to the unstimulated control, allowing for a comparison of the inhibitory potential of the two EET enantiomers.[9][10][11]
Conclusion
The stereochemistry of 14,15-EET plays a definitive role in its biological activity, particularly in the cardiovascular system. Experimental data robustly supports 14(S),15(R)-EET as a more potent vasodilator than 14(R),15(S)-EET in certain vascular beds, an effect mediated by its stereoselective activation of BKca channels. In contrast, preliminary binding data suggests 14(R),15(S)-EET may interact more strongly with immune cells. This highlights the potential for developing highly specific, stereochemically pure EET analogs as targeted therapeutics for cardiovascular or inflammatory diseases. Further research directly comparing the anti-inflammatory effects of these two enantiomers is warranted to fully understand their therapeutic potential.
References
- 1. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aortic ring assay [protocols.io]
- 8. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. bowdish.ca [bowdish.ca]
- 11. resources.amsbio.com [resources.amsbio.com]
Validating the Effects of 14,15-EET: A Comparative Guide to the Specific Antagonist 14,15-EEZE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 14(15)-Epoxyeicosatrienoic acid (14,15-EET), a key signaling lipid, and the validation of these effects using its specific antagonist, 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). The data presented herein is compiled from peer-reviewed studies and is intended to assist researchers in designing experiments and interpreting results related to the physiological and pathological roles of EETs.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key studies, demonstrating the specific antagonistic action of 14,15-EEZE on the effects of 14,15-EET in different biological systems.
Table 1: Cardioprotective Effects of 14,15-EET and Antagonism by 14,15-EEZE in a Canine Model of Myocardial Infarction
| Treatment Group | Myocardial Infarct Size (% of Area at Risk) | Reference |
| Vehicle (Control) | 21.8 ± 1.6 | [1] |
| 14,15-EET | 9.4 ± 1.3 | |
| 14,15-EEZE | 21.0 ± 3.6 | |
| 14,15-EET + 14,15-EEZE | 19.2 ± 2.4 | [2][3][4] |
Data are presented as mean ± SEM.
Table 2: Effect of 14,15-EET and 14,15-EEZE on Cisplatin (B142131) Resistance in Breast Cancer Cells
| Treatment Group | Cell Viability (%) Relative to Untreated Control | Reference |
| Cisplatin | Lowered (Specific % not provided) | [5] |
| Cisplatin + 14,15-EET | Significantly Increased | [5] |
| Cisplatin + 14,15-EET + 14,15-EEZE | Reversed to Cisplatin-only levels | [5] |
Table 3: Antagonism of 14,15-EET-Induced Vascular Relaxation by 14,15-EEZE in Bovine Coronary Arteries
| Treatment Group | Maximal Relaxation (%) | Reference |
| 14,15-EET | ~80% | [6] |
| 14,15-EEZE (alone) | ~21% | [6] |
| 14,15-EET + 14,15-EEZE (10 µmol/L) | ~18% | [6] |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows involved in the validation of 14,15-EET's effects.
Caption: Experimental workflow for validating the cardioprotective effects of 14,15-EET.
Caption: Signaling pathway of 14,15-EET in cancer cells and its inhibition by 14,15-EEZE.
Caption: Mechanism of 14,15-EET-induced vasodilation and its antagonism by 14,15-EEZE.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Myocardial Infarct Size Determination in a Canine Model
-
Animal Model: Adult mongrel dogs are anesthetized, and the left anterior descending (LAD) coronary artery is isolated.
-
Induction of Ischemia/Reperfusion: The LAD artery is occluded for 60 minutes, followed by 3 hours of reperfusion.
-
Treatment Administration:
-
Vehicle, 14,15-EET, 14,15-EEZE, or a combination of 14,15-EET and 14,15-EEZE is administered intravenously before the occlusion period.
-
-
Infarct Size Measurement:
-
At the end of reperfusion, the LAD artery is re-occluded, and the area at risk is delineated by the infusion of a dye (e.g., Evans blue).
-
The heart is excised, and the left ventricle is sliced. The slices are incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
The areas of the infarcted tissue and the area at risk are quantified using planimetry, and the infarct size is expressed as a percentage of the area at risk.[1][2][3]
-
Cancer Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Culture: Human cancer cells (e.g., breast cancer cell line MDA-MB-231) are cultured in appropriate media.
-
Chamber Preparation: The upper compartment of a Boyden chamber is coated with Matrigel to simulate the extracellular matrix.
-
Cell Seeding: Cancer cells are seeded into the upper compartment in a serum-free medium.
-
Treatment Application: The lower compartment is filled with a medium containing a chemoattractant (e.g., fetal bovine serum) and the experimental compounds (14,15-EET, 14,15-EEZE, or both).
-
Incubation: The chambers are incubated for a specified period (e.g., 24 hours) to allow for cell invasion.
-
Quantification:
-
Non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells is an indicator of cell invasion.
-
Vascular Relaxation Assay (Isometric Tension Measurement)
-
Tissue Preparation: Rings of bovine coronary arteries are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., U46619).
-
Treatment Application: Once a stable contraction is achieved, cumulative concentrations of 14,15-EET are added to the bath to generate a concentration-response curve.
-
Antagonist Evaluation: In separate experiments, the arterial rings are pre-incubated with 14,15-EEZE for a specified duration before pre-contraction and the subsequent addition of 14,15-EET.
-
Data Recording and Analysis: Changes in isometric tension are recorded. Relaxation is expressed as a percentage decrease from the pre-contracted tension.[6]
Comparison with Other Alternatives
While 14,15-EEZE is a widely used and effective antagonist for 14,15-EET, other analogs have been developed.
-
14,15-epoxyeicosa-5(Z)-enoic acid 2-[2-(3-hydroxy-propoxy)-ethoxy]-ethyl ester (14,15-EEZE-PEG) and 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI): These are other synthetic EET antagonists that have been shown to inhibit EET-induced cell invasion and migration in prostate cancer cells.[7] Their efficacy relative to 14,15-EEZE in various biological systems requires further comparative studies.
-
14,15-Dihydroxy-eicosa-5(Z)-enoic Acid (14,15-DHE5ZE): This is a metabolite of 14,15-EEZE, formed by the action of soluble epoxide hydrolase (sEH). Interestingly, 14,15-DHE5ZE is a more selective antagonist for 14,15-EET compared to 14,15-EEZE, as it does not inhibit the vascular relaxations induced by other EET regioisomers (5,6-, 8,9-, or 11,12-EET).[8]
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 14R(15S)-EET with other EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET)
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases. The four main regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14(15)-EET—play crucial roles in cardiovascular homeostasis, inflammation, and angiogenesis. While often grouped, these regioisomers exhibit distinct biological activities and potencies, making a comparative understanding essential for targeted therapeutic development. This guide provides an objective comparison of 14(15)-EET with its counterparts, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the differential effects of EET regioisomers on vasodilation, inflammation, and angiogenesis.
Table 1: Comparative Effects on Vasodilation
| Regioisomer | EC50 for Vasodilation | Vascular Bed | Key Mechanistic Features |
| 14(15)-EET | ~1 µM - 2.2 µM[1][2] | Bovine Coronary Arteries | Activates large-conductance Ca2+-activated potassium (BKCa) channels and ATP-sensitive K+ (KATP) channels, leading to hyperpolarization.[3] |
| 11,12-EET | pM to nM range[4][5] | Canine Coronary Microvessels | Potent vasodilator. Activates BKCa, SKCa, and IKCa channels, as well as TRPV4 channels.[3] |
| 8,9-EET | pM to nM range[4][5] | Canine Coronary Microvessels | Potent vasodilator, often equipotent to 11,12-EET in microvasculature. |
| 5,6-EET | pM to nM range[4][5] | Canine Coronary Microvessels | Vasodilatory effects can be dependent on conversion by cyclooxygenase (COX) to vasodilator prostaglandins (B1171923) in some vascular beds.[6][7] |
Table 2: Comparative Effects on Inflammation
| Regioisomer | IC50 for Inhibition of VCAM-1 Expression | Key Anti-inflammatory Mechanisms | Pro-inflammatory Effects |
| 14(15)-EET | Inactive[8][9] | May have anti-inflammatory effects in some contexts by inhibiting NF-κB.[10] | Can increase monocyte adhesion to endothelial cells.[8][9] |
| 11,12-EET | 20 nM[8][9] | Potently inhibits TNF-α-induced VCAM-1 expression by inhibiting IκB kinase (IKK) and subsequent NF-κB activation.[8] | Generally considered anti-inflammatory. |
| 8,9-EET | Less active than 11,12-EET[8][9] | Inhibits NF-κB activation.[8] | |
| 5,6-EET | Less active than 11,12-EET[8][9] | Inhibits NF-κB activation.[8] |
Table 3: Comparative Effects on Angiogenesis
| Regioisomer | Effect on Endothelial Cell Proliferation | Effect on Endothelial Cell Migration & Tube Formation |
| 14(15)-EET | Stimulates proliferation[9] | No significant effect[9] |
| 11,12-EET | Stimulates proliferation[9] | Stimulates migration and tube formation.[11] |
| 8,9-EET | Stimulates proliferation[9] | Stimulates migration and tube formation.[9] |
| 5,6-EET | Most potent in stimulating proliferation[9] | Stimulates migration and tube formation.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Assessment of Vasodilation in Isolated Arterial Rings
This protocol is used to determine the vasodilatory potency (EC50) of EET regioisomers.
1. Tissue Preparation:
- Bovine coronary arteries are obtained from a local abattoir and transported in cold physiological salt solution (PSS).
- The arteries are cleaned of adhering fat and connective tissue, and rings of approximately 3-5 mm in length are prepared.
- The endothelial layer can be removed by gently rubbing the intimal surface with a pair of fine forceps.
2. Isometric Tension Recording:
- Arterial rings are mounted in organ chambers containing PSS, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
- The rings are connected to isometric force transducers to record changes in tension.
- An optimal resting tension is applied to the rings and they are allowed to equilibrate for at least 60 minutes.
3. Experimental Procedure:
- The rings are pre-contracted with a thromboxane (B8750289) A2 mimetic, U46619, to a stable level of tension.
- Once a stable contraction is achieved, cumulative concentrations of the EET regioisomer being tested are added to the organ bath.
- The relaxation response is recorded as a percentage of the pre-contraction induced by U46619.
4. Data Analysis:
- Concentration-response curves are generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated using a sigmoidal dose-response curve fit.
Protocol 2: In Vitro Anti-inflammatory Assay - VCAM-1 Expression
This protocol assesses the ability of EET regioisomers to inhibit cytokine-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in endothelial cells.
1. Cell Culture:
- Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium supplemented with fetal bovine serum and growth factors.
- Cells are grown to confluence in multi-well plates.
2. Treatment:
- HUVECs are pre-treated with various concentrations of the EET regioisomers for a specified period (e.g., 30 minutes).
- The cells are then stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), to induce VCAM-1 expression.
3. Measurement of VCAM-1 Expression:
- ELISA: Cell lysates are collected, and a cell-based ELISA is performed using a primary antibody specific for VCAM-1 and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). The absorbance is read on a plate reader.
- Western Blot: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with a VCAM-1 specific antibody.
- Flow Cytometry: Cells are detached, stained with a fluorescently labeled anti-VCAM-1 antibody, and analyzed by flow cytometry to quantify the percentage of VCAM-1 positive cells and the mean fluorescence intensity.
4. Data Analysis:
- The inhibition of VCAM-1 expression by each EET regioisomer is calculated relative to the cytokine-stimulated control.
- The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal response) is determined from the dose-response curve.
Protocol 3: In Vitro Angiogenesis Assay - Endothelial Cell Tube Formation
This assay evaluates the ability of EET regioisomers to promote the formation of capillary-like structures by endothelial cells.
1. Matrigel Preparation:
- Growth factor-reduced Matrigel is thawed on ice and used to coat the wells of a multi-well plate.
- The plate is incubated at 37°C for 30-60 minutes to allow the Matrigel to solidify.
2. Cell Seeding:
- HUVECs are harvested and resuspended in a basal medium containing a low concentration of serum.
- The cells are then seeded onto the solidified Matrigel in the presence of different concentrations of the EET regioisomers.
3. Tube Formation and Visualization:
- The plate is incubated at 37°C for a period of 4-18 hours.
- The formation of tube-like structures is observed and photographed using an inverted microscope.
4. Quantification:
- The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.
Signaling Pathways
The differential biological activities of EET regioisomers are a consequence of their ability to modulate distinct signaling pathways. The following diagrams illustrate the key signaling cascades activated by each regioisomer.
Caption: Signaling pathway for 14(15)-EET-induced vasodilation.
Caption: 11(12)-EET inhibits NF-κB signaling to reduce inflammation.
Caption: Key signaling pathways in EET-induced angiogenesis.
Caption: 5,6-EET activates TRPV4 channels to promote vasodilation.
Concluding Remarks
The comparative analysis of EET regioisomers reveals a fascinating diversity in their biological functions. While 14(15)-EET is a notable vasodilator, its role in inflammation is complex and can even be pro-inflammatory under certain conditions. In contrast, 11,12-EET emerges as a potent anti-inflammatory agent with significant therapeutic potential. The 5,6- and 8,9-EET regioisomers are particularly effective in promoting angiogenesis. These differences underscore the importance of studying each regioisomer individually to develop targeted therapies for a range of cardiovascular and inflammatory diseases. Future research should continue to elucidate the specific receptors and downstream signaling pathways for each EET to fully harness their therapeutic capabilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Renal vasodilator activity of 5,6-epoxyeicosatrienoic acid depends upon conversion by cyclooxygenase and release of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 14(15)-EET and its Metabolite 14,15-DHET: Functional Divergence in Vascular and Inflammatory Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between the epoxyeicosatrienoic acid (EET) 14(15)-EET and its diol metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is critical for elucidating their roles in cardiovascular and inflammatory diseases. While often considered a less active degradation product, emerging evidence reveals that 14,15-DHET possesses distinct biological activities, setting it apart from its parent compound.
Epoxyeicosatrienoic acids are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[1][2] They are known to have a variety of effects on the vasculature, including promoting the relaxation of vascular tone.[1] The soluble epoxide hydrolase (sEH) enzyme metabolizes EETs by hydrolyzing their epoxide group to form the corresponding diol, in this case, 14,15-DHET.[3][4][5] This conversion is generally considered a step toward inactivation and excretion.[2][3] However, research indicates that both 14(15)-EET and 14,15-DHET play significant, and at times divergent, roles in cellular signaling.
Vasodilation: A Question of Potency
One of the most well-documented functions of 14(15)-EET is its role as a potent vasodilator, contributing to the regulation of blood pressure.[4] It primarily exerts this effect by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[4][6][7] In contrast, 14,15-DHET is generally less potent in inducing vasodilation.[4][7] For instance, in bovine coronary arteries, 14,15-EET was found to be approximately fivefold more potent than 14,15-DHET in causing relaxation.[7] However, in some vascular beds, 14,15-DHET has been shown to be equipotent to 14(15)-EET.[6]
Anti-Inflammatory Effects: A Complex Interplay
Both 14(15)-EET and its metabolite have been implicated in modulating inflammatory responses, although their mechanisms and efficacy can differ. 14(15)-EET has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][4] For example, it has been shown to reduce the expression of adhesion molecules and inflammatory cytokines.[1][8] While 14,15-DHET is often considered less active in this regard, some studies suggest it may have its own anti-inflammatory or at least immunomodulatory roles.[1][9] Interestingly, elevated plasma levels of 14,15-DHET have been positively correlated with the inflammatory marker hs-CRP in patients with coronary heart disease, suggesting a complex relationship in inflammatory conditions.[9][10]
Divergent Signaling Pathways
The functional differences between 14(15)-EET and 14,15-DHET can be attributed to their interactions with distinct signaling pathways. 14(15)-EET is known to act through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.[4][11] Its vasodilatory effects are mediated by the Gαs protein, which stimulates adenylyl cyclase and cyclic AMP production, ultimately leading to the activation of BKCa channels.[4][6]
In contrast, a unique signaling pathway has been identified for 14,15-DHET. It has been shown to be a potent activator of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[12][13] This finding suggests that the conversion of 14(15)-EET to 14,15-DHET is not merely an inactivation step but a switch to a different signaling modality with distinct downstream effects.[12]
Quantitative Comparison of Biological Activities
| Biological Activity | 14(15)-EET | 14,15-DHET | Key Findings | Reference |
| Vasodilation | More potent | Less potent | 14,15-EET is approximately 5-fold more potent than 14,15-DHET in relaxing bovine coronary arteries. | [7] |
| ED50 = 10⁻⁶ M | Less potent | In bovine coronary arterial rings. | [7] | |
| PPARα Activation | Weak activator (indirectly via conversion) | Potent activator | 10 μM 14,15-DHET produced a 12-fold increase in PPARα-mediated luciferase activity, similar to the agonist Wy-14643. 14,15-EET's effect was abrogated by an sEH inhibitor. | [12][13] |
| Anti-inflammatory Marker Regulation | Inhibits NF-κB and reduces inflammatory cytokine secretion (e.g., IL-6, IL-8). | Less active in inhibiting NF-κB. Positively correlated with hs-CRP in some disease states. | 14,15-EET suppressed CSC-induced IL-6, IL-8, and MCP-1 secretion in lung epithelial cells. | [8][9] |
Experimental Protocols
Vasodilation Assay in Bovine Coronary Arteries
Objective: To determine the vasodilatory potency of 14(15)-EET and 14,15-DHET.
Methodology:
-
Bovine hearts are obtained from a local abattoir and the left anterior descending coronary arteries are dissected.
-
Arterial rings (3-4 mm in length) are prepared and mounted in organ chambers containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2-5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
After an equilibration period, the rings are pre-contracted with a thromboxane (B8750289) A2 mimetic, U-46619.
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of 14(15)-EET or 14,15-DHET.
-
Relaxation is expressed as a percentage of the pre-contraction induced by U-46619.
-
The half-maximal effective concentration (EC50) is calculated to determine the potency of each compound.[7]
PPARα Activation Assay
Objective: To assess the ability of 14(15)-EET and 14,15-DHET to activate PPARα.
Methodology:
-
COS-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum.
-
Cells are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element.
-
Following transfection, cells are treated with various concentrations of 14(15)-EET, 14,15-DHET, or a known PPARα agonist (e.g., Wy-14643) for 24 hours.
-
In some experiments, cells are pre-treated with a soluble epoxide hydrolase inhibitor to prevent the conversion of 14(15)-EET to 14,15-DHET.
-
After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
The fold increase in luciferase activity relative to vehicle-treated cells is calculated to determine the level of PPARα activation.[12][13]
Signaling Pathway Diagrams
Caption: 14(15)-EET mediated vasodilation pathway.
Caption: 14,15-DHET activation of PPARα pathway.
References
- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Jorge H. Capdevila - Wikipedia [en.wikipedia.org]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
Validating the Role of PKA Signaling in 14(R),15(S)-EET-Mediated Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and experimental validation of the role of the Protein Kinase A (PKA) signaling pathway in cellular responses mediated by 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET). 14(R),15(S)-EET, a cytochrome P450 metabolite of arachidonic acid, is a significant signaling molecule involved in various physiological processes, including the regulation of vascular tone and inflammation.[1][2] Emerging evidence strongly suggests that many of its effects are channeled through the activation of the cyclic AMP (cAMP)-dependent PKA pathway.[1][3][4]
Overview of the Proposed Signaling Pathway
14(R),15(S)-EET is proposed to initiate its effects by binding to a putative G-protein coupled receptor (GPCR) on the cell surface.[1][3][4] While a specific high-affinity receptor remains elusive, studies have shown that 14,15-EET can interact with several GPCRs, including prostaglandin (B15479496) E2 receptor subtypes EP2 and EP4, which are known to couple to the stimulatory G-protein, Gαs.[5][6][7][8] This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The subsequent rise in cAMP activates PKA, which then phosphorylates downstream target proteins, culminating in a physiological response such as vasodilation or modulation of ion channel activity.[4][9][10]
Comparative Data: Validating PKA Involvement
The following tables summarize key experimental findings that compare the effects of 14(R),15(S)-EET in the presence and absence of PKA pathway modulators.
Table 1: Effect of PKA Pathway Modulators on 14,15-EET Receptor Binding
| Cell Type | Treatment | Effect on 14,15-EET Binding (Bmax) | Implication | Reference |
| Guinea Pig Monocytes | Dibutyryl cAMP (cAMP analog) | ▼ 19.1% decrease | Increased cAMP downregulates receptor binding.[1] | [1] |
| U-937 Monocytes | Dibutyryl cAMP (cAMP analog) | ▼ 34.8% decrease | Increased cAMP downregulates receptor binding.[3] | [3] |
| Guinea Pig Monocytes | Dibutyryl cAMP + H-89 (PKA inhibitor) | Reversed downregulation | PKA is required for cAMP-mediated receptor downregulation.[1] | [1] |
| U-937 Monocytes | Dibutyryl cAMP + H-89 (PKA inhibitor) | Reversed downregulation | PKA mediates the downregulatory effect of cAMP.[3] | [3] |
| U-937 Monocytes | Cholera Toxin (Gαs activator) | ▼ 31.61% decrease | Gαs activation, leading to cAMP increase, downregulates binding.[3] | [3] |
Table 2: Comparison of Vasodilatory Responses to 14,15-EET
| Vascular Bed | Condition | Agonist | Effect on Vasodilation | Implication | Reference |
| Rat Mesenteric Arteries | Control | 14,15-EET | Concentration-dependent relaxation | 14,15-EET is a vasodilator.[8] | [8] |
| Rat Mesenteric Arteries | PKA pathway antagonists | 14,15-EET | Relaxation inhibited | Vasodilation by 14,15-EET is PKA-dependent.[8] | [8] |
| Rat Mesenteric Arteries | EP2 receptor antagonist (AH6809) | 14,15-EET | Relaxation inhibited | The EP2 receptor is involved in the vasodilatory response.[8] | [8] |
| Rat Mesenteric Arteries | BKCa channel inhibitor (Iberiotoxin) | 14,15-EET | Relaxation inhibited | Large-conductance Ca2+-activated K+ channels are downstream effectors.[8] | [8] |
Table 3: PKA-Dependent Enhancement of Synaptic Plasticity
| Experimental Model | Treatment | Measured Effect | Result | Implication | Reference |
| Hippocampal Slices | Forskolin (FSK) -induced LTP | 14,15-EET | Enhanced LTP | 14,15-EET facilitates chemically-induced LTP.[11] | [11] |
| Hippocampal Slices | FSK-LTP + 14,15-EET | PKA inhibitor | Prevented LTP enhancement | The potentiation of LTP by 14,15-EET is PKA-dependent.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
3.1. Radioligand Receptor Binding Assay
This protocol is used to determine the binding characteristics of 14(R),15(S)-EET to its putative receptor.
-
Cell Preparation: Culture cells (e.g., U-937 or guinea pig monocytes) to the desired density. Harvest and wash the cells with a suitable binding buffer.
-
Incubation: Incubate a fixed number of cells with [3H]-14,15-EET in the presence or absence of increasing concentrations of unlabeled 14(R),15(S)-EET or other competitors. For modulation experiments, pre-incubate cells with agents like dibutyryl cAMP, H-89, or cholera toxin for a specified time before adding the radioligand.[1][3]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound ligand. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding. Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).
3.2. Vascular Reactivity Assay (Vasodilation)
This protocol assesses the effect of 14,15-EET on blood vessel tone.
-
Vessel Preparation: Isolate mesenteric arteries from rats and cut them into rings.[8] Mount the rings in an organ bath filled with Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Pre-constriction: After an equilibration period, pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to achieve a stable submaximal contraction.[12]
-
Treatment: Add cumulative concentrations of 14,15-EET to the organ bath to generate a concentration-response curve. To test the signaling pathway, pre-incubate rings with inhibitors (e.g., PKA inhibitors, EP2 antagonists) before pre-constriction and addition of 14,15-EET.[8]
-
Measurement: Record changes in isometric tension. Relaxation is typically expressed as a percentage decrease from the pre-constricted tension.
-
Data Analysis: Plot concentration-response curves and calculate EC50 values to compare the potency of 14,15-EET under different conditions.
3.3. cAMP Measurement Assay
This assay quantifies intracellular cAMP levels in response to stimulation.
-
Cell Culture and Stimulation: Plate cells in multi-well plates. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate cells with 14,15-EET for various time points.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
Detection: Perform the cAMP measurement according to the manufacturer's instructions. Most kits are competitive immunoassays (e.g., ELISA or HTRF) where the signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the cell lysates by interpolating from the standard curve.
Conclusion
The experimental data strongly support a critical role for the cAMP-PKA signaling pathway in mediating the biological effects of 14(R),15(S)-EET. Pharmacological inhibition of PKA consistently attenuates or reverses EET-induced responses, such as vasodilation and receptor downregulation.[1][3][8] Furthermore, agents that directly increase intracellular cAMP mimic or modulate the effects of 14,15-EET, reinforcing the link between this second messenger and EET signaling.[1][3][4] For drug development professionals, targeting components of this Gαs-cAMP-PKA axis represents a viable strategy for modulating the therapeutic actions of EETs and their analogs. Further research to identify the specific high-affinity EET receptor will be crucial for developing more targeted interventions.
References
- 1. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiation of endothelium-dependent relaxation by epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Specificity of 14R(15S)-EET Receptor Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of lipid signaling molecules is paramount. This guide provides a comprehensive comparison of the binding specificity of 14R(15S)-epoxyeicosatrienoenoic acid (14R(15S)-EET) to its potential receptors, supported by experimental data and detailed protocols.
This compound, a cytochrome P450-derived metabolite of arachidonic acid, exhibits a range of biological activities, including vasodilation and anti-inflammatory effects. The specificity of its receptor binding is a critical factor in elucidating its mechanism of action and for the development of targeted therapeutics. Evidence points towards the existence of at least one high-affinity G protein-coupled receptor (GPCR), a low-affinity GPCR (GPR40), and modulation of the transient receptor potential vanilloid 4 (TRPV4) ion channel.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities of this compound and related compounds to various putative receptors, providing a clear comparison of their specificity.
Table 1: Binding Affinity of this compound and Related Ligands to the Putative High-Affinity GPCR in Monocytic Cells
| Ligand | Cell Type | Binding Assay | Affinity (Kd/Ki) | Reference |
| [³H]-14R(15S)-EET | U-937 monocytes | Radioligand Binding | Kd: 13.84 ± 2.58 nM | [1] |
| This compound | Guinea Pig Mononuclear Cells | Radioligand Binding | Ki: 226.3 nM | [2] |
| 14S(15R)-EET | U-937 monocytes | Competitive Binding | Less effective displacement than this compound | [1] |
| 11(R),12(S)-EET | Guinea Pig Mononuclear Cells | Competitive Binding | Ki > 226.3 nM | [2] |
| 14,15-thia(S)-ET | Guinea Pig Mononuclear Cells | Competitive Binding | Ki > 226.3 nM | [2] |
| 14,15-aza(N)-ET | Guinea Pig Mononuclear Cells | Competitive Binding | Ki > 226.3 nM | [2] |
| 20-¹²⁵I-14,15-EE8ZE-APSA | U-937 cell membranes | Competitive Binding | Ki: 3.60 nM | [3] |
| 14,15-EET | U-937 cell membranes | Competitive Binding | Ki: 2.73 nM | [3] |
| 11,12-EET | U-937 cell membranes | Photoaffinity Labeling Inhibition | IC₅₀: 11.7 nM | [3] |
| 8,9-EET | U-937 cell membranes | Photoaffinity Labeling Inhibition | IC₅₀: 444 nM | [3] |
Table 2: Binding and Functional Potency of EETs at the GPR40 Receptor
| Ligand | Assay Type | Cell Line | Potency (EC₅₀/Ki) | Reference |
| 14,15-EET | Calcium Influx | HEK293 + human GPR40 | EC₅₀: 0.58 ± 0.08 µM | [4][5] |
| 11,12-EET | Calcium Influx | HEK293 + human GPR40 | EC₅₀: 0.91 ± 0.08 µM | [4][5] |
| 8,9-EET | Calcium Influx | HEK293 + human GPR40 | Less active than 11,12-EET | [4][5] |
| 5,6-EET | Calcium Influx | HEK293 + human GPR40 | Less active than 11,12-EET | [4][5] |
| GW9508 (synthetic agonist) | Calcium Influx | HEK293 + human GPR40 | EC₅₀: 19 ± 0.37 nM | [4][5] |
| 11,12-EET | [³H]TAK-875 Competitive Binding | HEK293 + GPR40 membranes | Ki: 2.7 µM | [6] |
| 14,15-EET | [³H]TAK-875 Competitive Binding | HEK293 + GPR40 membranes | Ki: 6.4 µM | [6] |
Table 3: Interaction of EETs with the TRPV4 Ion Channel
| Ligand | Effect | System | Note | Reference |
| 14,15-EET | Vasodilation | Human coronary arterioles | Dilation slightly attenuated by EET antagonist 14,15-EEZE | [7] |
| 5,6-EET | Channel Activation | Hamster oviduct ciliated cells | Dose-dependent increase in TRPV4 currents | [8] |
| EETs (general) | Sensitization | Epithelial ciliated cells and heterologous expression systems | IP3 sensitizes TRPV4 to EETs | [4] |
Signaling Pathways
The interaction of this compound with its putative receptors initiates distinct downstream signaling cascades.
Caption: Signaling pathway for the putative Gs-coupled high-affinity EET receptor.
Caption: Signaling pathway for the Gq-coupled GPR40 receptor.
Caption: Modulation of the TRPV4 ion channel by EETs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Radioligand Binding Assay for the Putative High-Affinity GPCR
This protocol is adapted from studies on U-937 cell membranes.[9]
1. Membrane Preparation:
-
Culture U-937 cells to the desired density.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 20-50 µg) to each well.
-
For saturation binding, add increasing concentrations of [³H]-14R(15S)-EET.
-
For competition binding, add a fixed concentration of [³H]-14R(15S)-EET and increasing concentrations of unlabeled competitor ligands.
-
To determine non-specific binding, add a high concentration of unlabeled this compound to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze saturation binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Analyze competition binding data using non-linear regression to determine the IC₅₀ value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Photoaffinity Labeling of the Putative EET Receptor
This method helps in identifying the protein that binds to the ligand.[3][6][10]
1. Synthesis of Photoaffinity Probe:
-
Synthesize a photoactivatable and radiolabeled analog of 14,15-EET, such as 20-¹²⁵I-14,15-EE8ZE-APSA.
2. Labeling Procedure:
-
Incubate the membrane preparation with the photoaffinity probe in the dark.
-
For competition experiments, co-incubate with an excess of unlabeled ligands.
-
Expose the samples to UV light to induce covalent cross-linking of the probe to the binding protein.
-
Quench the reaction.
3. Analysis:
-
Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Visualize the radiolabeled protein band by autoradiography.
-
The molecular weight of the labeled band corresponds to the putative receptor.
Calcium Influx Assay for GPR40
This functional assay measures the increase in intracellular calcium upon receptor activation.[5][11]
1. Cell Culture and Dye Loading:
-
Culture HEK293 cells stably expressing human GPR40.
-
Seed the cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for a specific duration at 37°C.
-
Wash the cells to remove excess dye.
2. Compound Addition and Measurement:
-
Prepare serial dilutions of 14,15-EET and other test compounds.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the compounds to the wells and immediately start recording the fluorescence intensity over time.
3. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for key binding and functional assays.
References
- 1. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IP3 sensitizes TRPV4 channel to the mechano- and osmotransducing messenger 5′-6′-epoxyeicosatrienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implication of Transient Receptor Potential Vanilloid Type 1 in 14,15-Epoxyeicosatrienoic Acid-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. 20-Iodo-14,15-epoxyeicosa-8(Z)-enoyl-3-azidophenylsulfonamide: photoaffinity labeling of a 14,15-epoxyeicosatrienoic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the vasodilatory potency of 14R(15S)-EET with other known vasodilators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 14R,15S-Epoxyeicosatrienoic Acid with Established Vasodilators
This guide provides a comprehensive comparison of the vasodilatory potency of 14R,15S-epoxyeicosatrienoic acid (14R,15S-EET), an endothelium-derived hyperpolarizing factor, with other well-known vasodilators. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Quantitative Comparison of Vasodilator Potency
The vasodilatory potency of a compound is typically quantified by its half-maximal effective concentration (EC₅₀) or half-maximal effective dose (ED₅₀). A lower value indicates higher potency. The following table summarizes the reported potencies of 14R,15S-EET and other common vasodilators, primarily in coronary arteries, to provide a comparative perspective. It is important to note that these values can vary based on the experimental model, species, and specific vascular bed studied.
| Compound | Vasodilator Class | Vessel Type | Species | Potency (EC₅₀/ED₅₀) |
| 14(R),15(S)-EET | Epoxyeicosatrienoic Acid (EET) | Coronary Arterioles | Porcine | 7 ± 5 pM[1] |
| 14,15-EET (racemic) | Epoxyeicosatrienoic Acid (EET) | Coronary Arterioles | Canine | -12.7 to -10.1 log [M][2][3] |
| 14,15-EET (racemic) | Coronary Arterial Rings | Bovine | 1 µM (10⁻⁶ M)[4][5] | |
| Bradykinin (B550075) | Endothelium-Dependent Vasodilator | Coronary Artery Rings | Canine | 2.45 ± 0.51 nM[6][7] |
| Sodium Nitroprusside | Nitric Oxide Donor | Human Umbilical Artery | Human | pEC₅₀: 6.52[8] |
| Acetylcholine | Endothelium-Dependent Vasodilator | Not specified | Not specified | Not specified in searches |
| Iloprost (B1671730) | Prostacyclin Analog | Not specified | Not specified | Not specified in searches |
Note: The potency of 14,15-EET appears to be significantly higher in smaller resistance arterioles compared to larger conduit arteries. The stereochemistry of the epoxide also influences its activity, with 14(S),15(R)-EET reported to be more potent than 14(R),15(S)-EET in one study.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro experiments utilizing isolated vascular rings. This methodology allows for the direct assessment of a compound's effect on vascular tone.
Isolated Artery Ring Vasodilation Assay
This ex vivo technique is a standard method for evaluating the vasoactive properties of pharmacological agents.
Objective: To determine the concentration-response relationship of a vasodilator on a pre-constricted isolated artery.
General Procedure:
-
Tissue Preparation:
-
A blood vessel, such as a coronary artery, is carefully dissected from a subject animal (e.g., bovine, porcine, canine).
-
The artery is cleaned of adhering connective and adipose tissue and cut into rings of a specific length (typically 2-4 mm).
-
For studies investigating endothelium-dependent effects, extreme care is taken to preserve the endothelial layer. In some experiments, the endothelium is intentionally removed to study direct effects on the vascular smooth muscle.
-
-
Mounting:
-
The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂) to maintain physiological pH.
-
The rings are suspended between two hooks or wires, one of which is fixed, and the other is connected to a force transducer to measure isometric tension.
-
-
Equilibration and Pre-constriction:
-
The mounted rings are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
To assess vasodilatory effects, the arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine, U46619, endothelin-1) to induce a stable, submaximal contraction.
-
-
Concentration-Response Curve Generation:
-
Once a stable contraction is achieved, the vasodilator of interest (e.g., 14R,15S-EET) is added to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
The relaxation response at each concentration is recorded as a percentage of the pre-constriction tension.
-
-
Data Analysis:
-
The concentration-response data are plotted, and the EC₅₀ value is calculated using a non-linear regression analysis. The EC₅₀ represents the concentration of the vasodilator that produces 50% of the maximal relaxation.
-
Signaling Pathways of Vasodilation
The mechanisms by which vasodilators elicit their effects are diverse. The following diagrams illustrate the signaling pathways for 14R,15S-EET and other major classes of vasodilators.
Caption: Signaling pathway of 14R,15S-EET in vascular smooth muscle cells.
Caption: Signaling pathway of nitric oxide donors in vascular smooth muscle cells.
References
- 1. Bradykinin-induced dilation of human coronary arterioles requires NADPH oxidase-derived reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Mechanism of coronary vasodilation produced by bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin-(1-7) augments bradykinin-induced vasodilation by competing with ACE and releasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolated perfused rabbit coronary artery and aortic strip preparations: the role of endothelium-derived relaxant factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium nitroprusside as a coronary vasodilator in man. I. Effect of intracoronary sodium nitroprusside on coronary arteries, angina pectoris, and coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin-induced vasodilation is impaired at the atherosclerotic site but is preserved at the spastic site of human coronary arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of intracoronary and intravenous iloprost on coronary blood flow velocity in patients with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 14R(15S)-EET Quantification: LC-MS/MS vs. Immunoassay
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 14R(15S)-epoxyeicosatrienoic acid (14R(15S)-EET), a critical lipid signaling molecule, is paramount for advancing research in cardiovascular disease, inflammation, and drug development. This guide provides an objective comparison of the two predominant analytical methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay (e.g., ELISA). This comparison is based on published validation data for each method and cross-validation studies of similar eicosanoids, offering a comprehensive overview to guide your selection of the most appropriate technique.
Executive Summary
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recognized for its high specificity, accuracy, and sensitivity, establishing it as the gold-standard for this compound quantification. It excels at differentiating between EET regioisomers and their corresponding metabolites, dihydroxyeicosatrienoic acids (DHETs). Immunoassays, such as ELISA, offer a higher throughput and more cost-effective solution, making them suitable for screening large numbers of samples. However, they are more susceptible to cross-reactivity and matrix effects, which can influence data accuracy. The choice of method should be dictated by the specific requirements of the research, with LC-MS/MS being the preferred method for definitive and highly precise quantification.
Quantitative Performance Comparison
While direct head-to-head cross-validation studies for this compound are not extensively available in peer-reviewed literature, the following table summarizes the expected performance characteristics of LC-MS/MS and immunoassays based on individual validation studies and data from commercial ELISA kits.
| Performance Metric | LC-MS/MS | Immunoassay (ELISA) | Key Considerations |
| Specificity | Very High; can distinguish between EET and DHET regioisomers. | Variable; potential for cross-reactivity with other EETs, DHETs, and structurally related fatty acids.[1][2] | LC-MS/MS is superior for studies requiring differentiation of EET isomers. |
| Sensitivity (LLOQ) | Low pg/mL to sub-ng/mL range.[3][4] | Typically in the low pg/mL to ng/mL range.[5] | Both methods can achieve high sensitivity, but LC-MS/MS often reaches lower limits of quantification. |
| Accuracy (% Recovery) | 85-115% (with stable isotope-labeled internal standards).[4] | 80-120% (can be influenced by matrix effects).[6] | The use of internal standards in LC-MS/MS provides higher accuracy. |
| Precision (%CV) | < 15%.[3][4] | < 15-20%.[7] | LC-MS/MS generally offers better precision. |
| Linearity (r²) | > 0.99.[8] | > 0.98. | Both methods demonstrate good linearity over their respective dynamic ranges. |
| Throughput | Lower; sequential sample analysis. | Higher; suitable for 96-well plate format. | ELISA is more amenable to high-throughput screening. |
| Cost | Higher initial instrument cost and per-sample cost. | Lower initial setup and per-sample cost. | Cost-effectiveness of ELISA is a significant advantage for large-scale studies. |
Signaling Pathways of this compound
This compound exerts its biological effects through a complex network of signaling pathways, often initiated by binding to putative G-protein coupled receptors (GPCRs) on the cell surface. This binding can trigger multiple downstream cascades, influencing a wide range of cellular functions.
Caption: this compound signaling cascade.
Experimental Workflows
The experimental workflows for LC-MS/MS and immunoassay differ significantly in their procedures and complexity.
Caption: Quantification workflows.
Detailed Experimental Protocols
LC-MS/MS Quantification of 14,15-EET
This protocol provides a general framework for the quantification of 14,15-EET using LC-MS/MS. Optimization will be required for specific sample matrices and instrumentation.
-
Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., 14,15-EET-d11).
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or a solid-phase extraction using a C18 cartridge.[3][4]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step.[9]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for 14,15-EET (e.g., m/z 319 -> specific fragments) and its internal standard.
-
-
Quantification
-
Generate a calibration curve using known concentrations of a 14,15-EET standard.
-
Quantify the amount of 14,15-EET in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Immunoassay (ELISA) for 14,15-EET Quantification
This protocol is based on a typical competitive ELISA format. Refer to the specific manufacturer's instructions for the chosen kit.
-
Sample Preparation
-
Collect samples (e.g., serum, plasma, cell culture supernatant).
-
Depending on the expected concentration and sample matrix, dilution or purification may be necessary.
-
-
ELISA Procedure
-
Add standards and samples to the wells of a microplate pre-coated with a 14,15-EET antibody or antigen.
-
Add a fixed amount of HRP-conjugated 14,15-EET or anti-14,15-EET antibody. During incubation, the 14,15-EET in the sample will compete with the labeled 14,15-EET for binding to the antibody.[10]
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 14,15-EET in the sample.
-
Stop the reaction with a stop solution.
-
-
Data Analysis
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 14,15-EET in the samples by interpolating their absorbance values from the standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is less commonly used for routine quantification of EETs compared to LC-MS/MS but can be a powerful tool for confirmation. The requirement for derivatization to increase the volatility of the analyte adds complexity to the workflow.[2]
-
Sample Preparation and Derivatization
-
Similar extraction procedures as for LC-MS/MS are used.
-
The extracted EETs must be derivatized, for example, by esterification (e.g., with pentafluorobenzyl bromide) to make them volatile enough for GC analysis.
-
-
Gas Chromatography
-
A capillary column (e.g., DB-5ms) is typically used.
-
The oven temperature is programmed to ramp up to separate the analytes.
-
-
Mass Spectrometry
-
Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.
-
Conclusion
For the quantification of this compound, LC-MS/MS offers the highest level of specificity and accuracy, making it the method of choice for research requiring precise and reliable data. While immunoassays provide a high-throughput and cost-effective alternative, researchers should be aware of the potential for cross-reactivity and validate their findings, ideally with an orthogonal method like LC-MS/MS, particularly when analyzing complex biological matrices. The development of highly specific and thoroughly validated immunoassays will be a valuable asset for large-scale screening studies in the future.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14,15 EET / DHET ELISA Kit (ab175812) | Abcam [abcam.com]
- 6. 14,15 EET/DHET ELISA Kit (A326313) [antibodies.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
Validating the Anti-inflammatory Effects of 14R(15S)-EET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of 14R(15S)-Epoxyeicosatrienoic acid (14R(15S)-EET) in various experimental models. The data presented herein is intended to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules that play a crucial role in regulating inflammation.[1] Among the different regioisomers, this compound has demonstrated significant anti-inflammatory properties in several preclinical models. This guide summarizes the quantitative data from key studies, details the experimental protocols used, and provides visual representations of the signaling pathways involved. The evidence suggests that this compound exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB pathway and activation of PPARγ. However, its potency can vary depending on the specific inflammatory context and in comparison to other EET isomers.
Data Presentation: Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound compared to other agents in different experimental models.
Table 1: In Vitro Inhibition of Inflammatory Markers in Macrophages
| Compound | Model | Inflammatory Marker | Concentration | % Inhibition | Reference |
| This compound | LPS-stimulated RAW 264.7 macrophages | TNF-α | 10 µM | Data not available | |
| This compound | LPS-stimulated RAW 264.7 macrophages | IL-6 | 10 µM | Data not available | |
| Dexamethasone (B1670325) | LPS-stimulated RAW 264.7 macrophages | TNF-α | 1 µM | ~70% | [2] |
| Dexamethasone | LPS-stimulated human monocytes | TNF-α | 1 µM | ~86% | [3] |
Table 2: In Vitro Inhibition of Adhesion Molecule Expression in Endothelial Cells
| Compound | Model | Adhesion Molecule | Concentration | Effect | Reference |
| This compound | TNF-α-stimulated HUVECs | VCAM-1 | Not specified | Negligible effect | [4] |
| 11,12-EET | TNF-α-stimulated HUVECs | VCAM-1 | Not specified | Significant inhibition | [4] |
| 15-HPETE | TNF-α-stimulated HUVECs | VCAM-1, E-selectin, ICAM-1 | Not specified | Significant depression of mRNA | [5] |
Table 3: In Vivo Anti-inflammatory Effects in LPS-Induced Acute Lung Injury (Mouse Model)
| Treatment | Parameter | Measurement | Result | Reference |
| This compound | Lung Injury Score | Histology | Data not available | |
| This compound | TNF-α in BALF | ELISA | Data not available | |
| This compound | IL-6 in BALF | ELISA | Data not available | |
| Dexamethasone | Survival Rate | Observation | Dose-dependent improvement | [6] |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro Anti-inflammatory Assay in Macrophages
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.
-
Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) from E. coli (100 ng/mL) for 24 hours.
2. Measurement of Cytokines:
-
After stimulation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.[7]
In Vivo LPS-Induced Acute Lung Injury Model in Mice
1. Animal Model:
-
C57BL/6 mice (8-10 weeks old) are used for this model.
-
Acute lung injury is induced by intratracheal administration of LPS (1-5 mg/kg body weight) dissolved in sterile saline.[8][9]
2. Administration of this compound:
-
This compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of ethanol (B145695) and albumin).
-
The solution is administered to the mice via a specified route (e.g., intraperitoneal or intravenous injection) at a defined time point relative to the LPS challenge (e.g., 1 hour before or simultaneously).
3. Assessment of Inflammation:
-
At a predetermined time point after LPS administration (e.g., 6 or 24 hours), mice are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with sterile saline.
-
The total and differential cell counts in the BALF are determined.
-
The levels of inflammatory cytokines (TNF-α, IL-6) in the BALF are measured by ELISA.
-
Lung tissues are collected for histological analysis to assess the degree of lung injury.
Signaling Pathways and Mechanisms of Action
NF-κB Signaling Pathway Inhibition
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[10]
References
- 1. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of stimulus-induced endothelial cell intercellular adhesion molecule-1, E-selectin, and vascular cellular adhesion molecule-1 expression by arachidonic acid and its hydroxy and hydroperoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of 14(R),15(S)-EET: Effects Across Species and Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 14(R),15(S)-epoxyeicosatrienoic acid (EET), a cytochrome P450-derived metabolite of arachidonic acid. As a potent signaling molecule, 14,15-EET and its regioisomers play crucial roles in regulating vascular tone, inflammation, cell proliferation, and ion channel activity.[1][2] Understanding the species- and cell-type-specific actions of these molecules is critical for the development of novel therapeutics targeting the epoxyeicosanoid pathway. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling mechanisms.
Quantitative Comparison of EET Effects
The biological activity of EETs often varies significantly depending on the specific regioisomer, enantiomer, species, and vascular bed being examined.[3] The following tables summarize the vasodilatory potency and receptor binding affinity of 14,15-EET and its related compounds in various models.
Table 1: Vasodilatory Potency of EETs and Analogs
| Compound | Species/Vessel | Pre-constrictor | Potency (ED₅₀ or % Relaxation) | Reference |
| 14,15-EET | Bovine Coronary Artery | U46619 | ED₅₀: 2.2 µM | [4] |
| 14,15-EET | Bovine Coronary Artery | U46619 | ~80% max relaxation | [5] |
| 11,12-EET | Bovine Coronary Artery | U46619 | ~80-90% max relaxation | [3][5] |
| 8,9-EET | Bovine Coronary Artery | U46619 | ~80-90% max relaxation | [3][5] |
| 5,6-EET | Bovine Coronary Artery | U46619 | ~80-90% max relaxation | [3][5] |
| 14(S),15(R)-EET | Bovine Coronary Artery | - | More potent than 14(R),15(S)-EET | [3] |
| 11,12-EET | Rat Renal Artery | - | Active | [3] |
| 14,15-EET | Rat Renal Artery | - | Inactive | [3] |
| 5,6-EET | Rat Tail Artery | - | Active | [3] |
| 14,15-EET | Rat Mesenteric Artery | - | Reduced in hypertensive & aged rats | [6] |
| Oxamide 16 (analog) | Bovine Coronary Artery | U46619 | ED₅₀: 1.7 µM | [4] |
| N-iPr-amide 20 (analog) | Bovine Coronary Artery | U46619 | ED₅₀: 1.7 µM | [4] |
| Urea 12 (analog) | Bovine Coronary Artery | U46619 | ED₅₀: 3.5 µM | [4] |
Table 2: Binding Affinity of 14(R),15(S)-EET
| Cell Type | Dissociation Constant (Kᵈ) | Max Binding Sites (Bₘₐₓ) | Reference |
| U-937 Human Monocytes | 13.84 ± 2.58 nM | 3.54 ± 0.28 pmol/10⁶ cells | [7] |
| Guinea Pig Mononuclear Cells | Kᵢ of 226.3 nM for 14(R),15(S)-EET | - | [8] |
Signaling Pathways of 14,15-EET
14,15-EET exerts its effects through multiple signaling pathways, which can vary by cell type. These pathways often involve G-protein coupled receptors, activation of potassium channels leading to hyperpolarization, and modulation of kinase cascades that regulate cell growth and survival.
Vascular Smooth Muscle Cell Signaling
In vascular smooth muscle cells, 14,15-EET primarily induces vasorelaxation. This is achieved through the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization.[9][10] This process is often mediated by a Gs-protein-coupled mechanism involving ADP-ribosylation.[4][11]
Endothelial and Monocyte Signaling
In endothelial cells and monocytes, 14,15-EET can trigger distinct signaling cascades. In human U-937 monocytes, it binds to a high-affinity receptor, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[7] In other cell types, such as human carcinoma cells, 14,15-EET can promote proliferation by activating pathways involving the Epidermal Growth Factor Receptor (EGFR), ERK, and PI3K/AKT.[2]
Experimental Protocols
The following outlines a standard methodology for assessing the vascular effects of EETs, based on commonly cited experimental setups.[4]
Vascular Reactivity Assay Using Bovine Coronary Artery Rings
This in vitro assay measures the ability of a compound to induce relaxation in pre-constricted arterial tissue, providing a functional measure of its vasodilatory activity.
Materials and Reagents:
-
Bovine hearts obtained from a local abattoir.
-
Krebs buffer solution.
-
U46619 (thromboxane A2 mimetic).
-
EETs and synthetic analogs.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Fresh bovine hearts are transported to the lab in cold Krebs buffer. The left anterior descending coronary arteries are dissected and cleaned of surrounding tissue.
-
Ring Mounting: Arteries are cut into rings of 3-5 mm in length. The rings are mounted on wire stirrups in organ baths containing Krebs buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: The rings are gradually stretched to their optimal resting tension and allowed to equilibrate for approximately 90 minutes.
-
Pre-constriction: After equilibration, the arterial rings are pre-constricted with a submaximal concentration of U46619 to induce a stable contraction.
-
Compound Administration: Once a stable plateau of contraction is reached, cumulative concentrations of the test EET or analog are added to the organ bath.
-
Data Recording: Changes in isometric tension are continuously recorded.
-
Analysis: The relaxation induced by the test compound at each concentration is expressed as a percentage of the U46619-induced pre-constriction. Dose-response curves are generated to determine potency (ED₅₀) and efficacy.
Comparative Effects of EET Isomers and Enantiomers
The biological actions of EETs are highly specific to their chemical structure, including the position of the epoxide group (regioisomer) and its stereochemistry (enantiomer).
-
Regioisomer Specificity: In bovine coronary arteries, all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) are generally equipotent in causing vasorelaxation.[12] However, in other vascular beds, striking differences emerge. For example, in the rat renal artery, 11,12-EET induces relaxation while 14,15-EET is inactive.[3] This highlights the presence of distinct receptor populations or signaling mechanisms in different tissues.
-
Enantiomer Selectivity: The stereochemistry of the epoxide is a critical determinant of activity. In bovine coronary arteries, 14(S),15(R)-EET is a more potent vasodilator than 14(R),15(S)-EET.[3] Conversely, studies on mononuclear cells have shown a higher binding affinity for the 14(R),15(S)-EET enantiomer.[9][11] This stereoselectivity strongly suggests a protein-mediated, likely receptor-based, mechanism of action.
Conclusion
The effects of 14,15-EET are multifaceted and demonstrate significant variability across different species, vascular beds, and cell types. Its actions are mediated by specific signaling pathways that are often initiated by a putative cell surface receptor, showing both regioisomer and enantiomer selectivity. The data presented in this guide underscore the importance of considering these variables in the design and interpretation of studies aimed at understanding the physiological roles of EETs and developing them as therapeutic agents. Further research is necessary to fully elucidate the molecular identity of EET receptors and their downstream signaling partners in various tissues.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Endogenous Roles of EETs: A Comparative Guide to Soluble Epoxide Hydrolase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of soluble epoxide hydrolase (sEH) inhibitors as tools to validate the physiological and pathological roles of endogenous epoxyeicosatrienoic acids (EETs). We delve into the experimental data supporting their use, compare them with alternative methods, and provide detailed protocols for key validation experiments.
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They possess a wide array of protective biological effects, including anti-inflammatory, vasodilatory, anti-apoptotic, and analgesic properties.[1][2] However, their in vivo activity is short-lived due to rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1][3] The inhibition of sEH has emerged as a key pharmacological strategy to stabilize endogenous EETs, thereby amplifying their beneficial effects and enabling the study of their function.[1][4]
Mechanism of Action: sEH Inhibitors vs. Alternative Approaches
The primary method to study the function of endogenous EETs is to prevent their degradation. Soluble epoxide hydrolase inhibitors (sEHIs) are small molecules that bind to the active site of the sEH enzyme, blocking its hydrolytic activity.[5] This leads to an accumulation of all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), enhancing their collective physiological actions.[5]
Alternative approaches to studying EETs include:
-
Genetic Knockout of the sEH Gene (EPHX2): This method provides a complete systemic ablation of sEH activity. While useful, it can sometimes lead to compensatory changes in other metabolic pathways, which may complicate the interpretation of results.[6] For instance, EPHX2 gene deletion has been shown to increase the production of certain hydroxyeicosatetraenoic acids (HETEs), which was not observed with pharmacological inhibition.[6]
-
Direct Administration of EETs or EET Analogs: This approach involves introducing exogenous EETs or more stable synthetic analogs.[5] While this can be effective, it bypasses the endogenous regulation of EET synthesis and may not fully recapitulate the physiological effects of locally produced EETs.[5]
The use of sEH inhibitors offers a powerful and titratable method to study the effects of endogenous EETs with high temporal control, which is often not possible with genetic models.
Comparative Performance of sEH Inhibitors
The efficacy of sEH inhibitors can be assessed by their potency (IC50), pharmacokinetic properties, and their ability to modulate relevant biomarkers and disease endpoints in preclinical models.
In Vitro Potency of Common sEH Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values for several commonly used sEH inhibitors against the human enzyme.
| Inhibitor | IC50 (human sEH) | Reference Compound |
| TPPU | 3.7 nM | Yes |
| AS-2586114 | 0.4 nM | No |
| UB-EV-52 | 9.0 nM | No |
| AR9281 | Not specified, in clinical trials | No |
| GSK2256294 | Not specified, in clinical trials | No |
| EC5026 | Not specified, in clinical trials | No |
Data compiled from multiple sources.[7]
In Vivo Efficacy: Pharmacological Inhibition vs. Genetic Deletion
Both pharmacological inhibition and genetic deletion of sEH have demonstrated protective effects in various disease models. However, some studies have revealed important differences in their outcomes.
| Model | sEH Inhibition | sEH Gene Deletion (EPHX2-/-) | Key Findings |
| Myocardial Ischemia-Reperfusion | Cardioprotective | Cardioprotective | Both strategies reduce infarct size.[8] |
| Angiotensin II-Induced Cardiac Fibrosis | Attenuated cardiac dysfunction and fibrosis | Aggravated myocardial fibrosis | Pharmacological inhibition offered superior protection against fibrosis.[6] |
| Neuropathic and Inflammatory Pain | Reduces allodynia | Not directly compared in the same study | sEH inhibitors have consistently shown analgesic effects in various pain models.[9][10] |
| Alzheimer's Disease Models | Improved cognition, reduced neuroinflammation | Not directly compared in the same study | Multiple sEH inhibitors have shown therapeutic potential in preclinical AD models.[7][11] |
These findings highlight that while both approaches validate the importance of the sEH-EET axis, pharmacological inhibition may offer distinct therapeutic advantages in certain contexts.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of sEH inhibitors. Below are outlines for key experimental protocols.
In Vitro sEH Inhibition Assay (Fluorescence-Based)
This assay is used to determine the IC50 of a test compound against purified sEH enzyme.
-
Enzyme Preparation: Recombinant sEH enzyme from the species of interest is purified.
-
Incubation: The enzyme is pre-incubated with various concentrations of the sEH inhibitor for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).[12]
-
Reaction Initiation: A fluorogenic substrate, such as CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate), is added to start the enzymatic reaction.[12]
-
Measurement: The increase in fluorescence, resulting from the hydrolysis of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Evaluation in a Model of Inflammatory Pain
This protocol describes a common method for assessing the analgesic efficacy of sEH inhibitors.
-
Animal Model: A model of inflammatory pain is induced, for example, by injecting lipopolysaccharide (LPS) into the paw of a rat.[10]
-
Drug Administration: The sEH inhibitor or vehicle control is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.[13]
-
Behavioral Testing: Nociceptive thresholds are measured at different time points after drug administration. This can be done using methods like the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.[13]
-
Biomarker Analysis: At the end of the study, blood and tissue samples can be collected to measure EET and DHET levels using liquid chromatography-mass spectrometry (LC-MS/MS) to confirm target engagement.[10] The ratio of EETs to DHETs is a key indicator of sEH inhibition.[3]
-
Data Analysis: The withdrawal thresholds are compared between the inhibitor-treated and vehicle-treated groups to determine the analgesic effect of the compound.[13]
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex biological context and experimental procedures involved in sEH inhibitor research.
Signaling Pathways
General Experimental Workflow
Downstream Signaling of EETs
Conclusion
The use of soluble epoxide hydrolase inhibitors provides a robust and pharmacologically elegant approach to validate the endogenous functions of EETs. Compared to genetic models, sEH inhibitors offer the advantage of temporal control and the ability to model therapeutic interventions more closely. The data consistently show that sEH inhibitors effectively increase the EET/DHET ratio in vivo, leading to beneficial effects in a wide range of preclinical models of disease. This comparative guide provides a foundational resource for researchers seeking to employ sEH inhibitors in their studies and highlights the critical experimental considerations for generating reliable and translatable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer’s disease through GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Opposite Effects of Gene Deficiency and Pharmacological Inhibition of Soluble Epoxide Hydrolase on Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unraveling the Role of Gs-alpha Protein in 14R(15S)-EET Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of signaling pathways activated by 14R(15S)-epoxyeicosatrienoic acid (14R,15S-EET), with a central focus on confirming the involvement of the Gs-alpha (Gαs) protein. We present experimental data, detailed protocols, and visual pathway diagrams to facilitate a deeper understanding of this lipid mediator's complex signaling network.
Gs-alpha Signaling vs. Alternative Pathways: A Data-Driven Comparison
The vasodilatory effects of 14,15-EET have been linked to a Gs-coupled signaling cascade, which leads to an increase in intracellular cyclic AMP (cAMP).[1][2][3] However, the identity of a specific high-affinity Gs-coupled receptor for 14,15-EET remains to be definitively established.[1][3] Research has revealed that 14,15-EET can also activate a variety of other signaling pathways, suggesting a multifaceted regulatory role.
Below is a summary of the key signaling pathways implicated in 14,15-EET action.
| Signaling Pathway | Key Protein Mediators | Experimental Evidence | General Effect of 14,15-EET |
| Gs-alpha (Gαs) Coupled Receptor | Gαs, Adenylyl Cyclase, PKA | Increased cAMP levels, ADP-ribosylation of Gαs, Activation of BKCa channels.[1][2][4] | Vasodilation, Regulation of ion channels. |
| Prostaglandin Receptors (Low Affinity) | PTGER2, PTGER4, PTGFR, PTGDR, PTGER3-IV | Increased cAMP-dependent chloride current in Xenopus oocytes co-expressing receptors and CFTR.[1][3] | Vasodilation, potential for cross-talk with prostanoid signaling. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | PPARα, PPARγ | Luciferase reporter gene assays showing increased PPAR activity.[5][6] | Regulation of gene expression, anti-inflammatory effects. |
| Receptor Tyrosine Kinase (RTK) Transactivation | EGFR, Src, STAT-3 | Western blot analysis showing increased phosphorylation of EGFR and STAT-3.[6][7] | Cell proliferation, anti-apoptosis, angiogenesis. |
| PI3K/Akt Pathway | PI3K, Akt, mTORC2 | Western blot analysis showing increased phosphorylation of Akt; effects attenuated by PI3K/Akt inhibitors.[6][8] | Cell survival, proliferation, anti-senescence effects. |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | ERK1/2 | Western blot analysis showing increased phosphorylation of ERK1/2.[1][6] | Regulation of cell proliferation and differentiation. |
Visualizing the Signaling Networks
To clarify the complex interactions, the following diagrams illustrate the primary signaling pathways associated with 14,15-EET.
Caption: Proposed Gs-alpha signaling pathway for 14R,15S-EET.
Caption: Key alternative signaling pathways for 14R,15S-EET.
Detailed Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Functional Screening for Gs-Coupled Receptors in Xenopus Oocytes
This protocol is adapted from studies aimed at identifying GPCRs that respond to 14,15-EET by increasing cAMP levels.[1]
Objective: To determine if a candidate G protein-coupled receptor (GPCR) is activated by 14,15-EET, leading to a Gs-mediated increase in intracellular cAMP.
Principle: The cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-dependent chloride channel, is co-expressed with a candidate GPCR in Xenopus oocytes. Activation of the Gs pathway by the GPCR leads to cAMP production, which in turn activates CFTR, resulting in a measurable chloride current.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the candidate GPCR
-
cRNA for CFTR
-
14,15-EET
-
Two-electrode voltage clamp setup
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion.
-
Inject oocytes with a mixture of cRNA for the candidate GPCR and CFTR. Incubate the oocytes for 2-4 days to allow for protein expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber perfused with ND96 solution.
-
Using a two-electrode voltage clamp, clamp the oocyte membrane potential at -60 mV.
-
Record the baseline current.
-
Perfuse the chamber with ND96 solution containing the desired concentration of 14,15-EET.
-
Record the change in current. An outward current indicates the activation of the CFTR chloride channel.
-
Data Analysis: Quantify the change in current in response to 14,15-EET. Compare the response to oocytes expressing only CFTR (negative control) and to the application of a known activator of the candidate GPCR (positive control).
Caption: Experimental workflow for oocyte screening.
PPARα Activation Assay
This protocol is based on studies investigating the effect of 14,15-EET and its metabolites on PPARα activity.[5]
Objective: To quantify the activation of PPARα by 14,15-EET in a cell-based reporter assay.
Principle: Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPARα-responsive promoter. Activation of PPARα by a ligand (e.g., 14,15-EET) leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
COS-7 or other suitable mammalian cell line
-
Expression vector for PPARα
-
Luciferase reporter plasmid with a PPAR-responsive element (PPRE)
-
β-galactosidase (β-gal) expression vector (for transfection control)
-
Cell culture medium and reagents
-
14,15-EET
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Plate COS-7 cells in 24-well plates.
-
Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter plasmid, and the β-gal expression vector using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 14,15-EET or a vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Reporter Assay: Wash the cells with PBS and lyse them.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Measure the β-galactosidase activity to normalize for transfection efficiency.
-
Data Analysis: Calculate the fold-change in luciferase activity in 14,15-EET-treated cells relative to the vehicle-treated control cells after normalizing to β-galactosidase activity.
References
- 1. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An essential role for SRC-activated STAT-3 in 14,15-EET–induced VEGF expression and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the gene expression profiles induced by different EET regioisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. The four primary regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—are known to exhibit a range of biological activities, including vasodilation, anti-inflammatory effects, and the promotion of angiogenesis. While it is understood that these regioisomers can elicit distinct cellular responses, comprehensive, side-by-side comparisons of their induced gene expression profiles are limited in the existing scientific literature. This guide synthesizes available experimental data to provide a comparative overview of the signaling pathways and gene expression changes modulated by different EET regioisomers, offering a valuable resource for researchers in cardiovascular and inflammation-related fields.
Comparative Analysis of Biological Effects and Signaling Pathways
The functional differences between EET regioisomers are often attributed to their differential activation of downstream signaling cascades. The following table summarizes key distinctions in their effects on endothelial cell proliferation, migration, and inflammatory responses, as reported in various studies.
| Biological Process | 5,6-EET | 8,9-EET | 11,12-EET | 14,15-EET |
| Endothelial Cell Proliferation | PI3K-dependent[1] | p38 MAPK-dependent[1] | p38 MAPK-dependent[1] | PI3K-dependent[1] |
| Endothelial Cell Migration | Promotes migration (ERK and PI3K-dependent)[1] | Promotes migration (ERK and PI3K-dependent)[1] | No significant effect on migration[1] | No significant effect on migration[1] |
| Inhibition of TNF-α-induced VCAM-1 Expression | Less active | Less active | Most potent inhibitor | Inactive |
| TRPC6 Channel Translocation in Endothelial Cells | Not reported | Not reported | Induces translocation (via Gs-coupled receptor and PKA)[2][3] | Does not induce translocation[2][3] |
Signaling Pathway Diagrams
The differential engagement of signaling pathways is critical to the distinct biological outcomes of EET regioisomer stimulation. The following diagrams illustrate these specific pathways.
Experimental Protocols
To facilitate further research and direct comparison of EET regioisomers, a recommended experimental protocol for RNA-sequencing (RNA-seq) analysis is provided below. This protocol is designed to robustly identify differentially expressed genes in a human endothelial cell line.
Objective: To perform a comparative transcriptomic analysis of human umbilical vein endothelial cells (HUVECs) treated with different EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).
1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), passage 3-6.
-
Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with growth factors.
-
Plating: Seed HUVECs in 6-well plates at a density that allows them to reach 80-90% confluency on the day of treatment.
-
Starvation: Prior to treatment, starve the cells in serum-free endothelial basal medium (EBM-2) for 4-6 hours to reduce basal signaling activity.
-
Treatment: Treat cells with 1 µM of each EET regioisomer (5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET) or vehicle control (e.g., ethanol (B145695) or DMSO, at a final concentration <0.1%) for 6 hours. Perform each treatment in biological triplicate.
2. RNA Extraction and Quality Control:
-
Lysis and Homogenization: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a column-based RNA extraction kit).
-
RNA Isolation: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Quality Control:
-
Assess RNA purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratio of ~2.0 and A260/A230 ratio between 2.0-2.2.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). Aim for an RNA Integrity Number (RIN) ≥ 8.
-
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation: Prepare sequencing libraries from 100-1000 ng of total RNA using a stranded mRNA-seq library preparation kit with poly(A) selection (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Library QC: Validate the quality and quantity of the prepared libraries using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).
-
Sequencing: Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million single-end 75 bp reads per sample.
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using a tool like Trim Galore!
-
Alignment: Align the trimmed reads to the latest human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.
-
Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to normalize the count data and perform differential expression analysis between each EET regioisomer treatment and the vehicle control. Set a significance threshold of a false discovery rate (FDR) < 0.05 and a log2 fold change > |1|.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify enriched biological processes and signaling pathways.
Experimental Workflow Diagram
Conclusion
The available evidence strongly suggests that EET regioisomers possess distinct biological activities, which are mediated by the activation of specific signaling pathways. While 5,6- and 14,15-EET appear to promote endothelial cell proliferation through the PI3K/Akt pathway, 8,9- and 11,12-EET utilize the p38 MAPK pathway. Furthermore, specific stereoisomers, such as 11(R),12(S)-EET, can trigger unique signaling events not shared by other regioisomers. These differences underscore the importance of studying each regioisomer individually to fully understand their therapeutic potential. The lack of direct comparative, genome-wide expression studies represents a significant knowledge gap. The proposed experimental protocol provides a robust framework for future research to comprehensively map the distinct transcriptomic landscapes shaped by each EET regioisomer, which will be invaluable for the development of targeted therapies for cardiovascular and inflammatory diseases.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 14R(15S)-EET's Pro-Angiogenic Properties Against VEGF and bFGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-angiogenic properties of 14R(15S)-Epoxyeicosatrienoic acid (14R(15S)-EET) against two well-established growth factors: Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). This document summarizes key quantitative data, details experimental methodologies for assessing angiogenesis, and visualizes the distinct signaling pathways involved.
Data Presentation: Comparative Pro-Angiogenic Activity
The following tables summarize the pro-angiogenic effects of this compound, VEGF, and bFGF across key in vitro and in vivo angiogenesis assays. Direct quantitative comparisons of this compound with VEGF and bFGF in the same experimental systems are limited in the current literature. The data presented for VEGF and bFGF are derived from various studies and are intended to provide a general benchmark of their potency. The pro-angiogenic effects of 14,15-EET are noted to be mediated, at least in part, through the induction of VEGF expression[1].
Table 1: In Vitro Endothelial Cell Migration (Wound Healing Assay)
| Compound | Cell Type | Effective Concentration | Observed Effect |
| This compound | HDMEC | Not specified | Promotes endothelial cell migration[1]. |
| VEGF | HUVEC | 20 ng/ml | Significantly increased migration rate, nearly twofold over control[2]. |
| bFGF | HUVEC | Not specified | Inhibited by Topotecan, suggesting a role in migration[3]. |
Table 2: In Vitro Endothelial Cell Tube Formation Assay
| Compound | Cell Type | Effective Concentration | Observed Effect |
| This compound | HDMEC | Not specified | Induces the formation of capillary-like structures[1]. |
| VEGF | HUVEC | 20 nM | Promoted the ability of HUVECs to form tube-like structures[2]. |
| bFGF | HUVEC | Not specified | Induces tube formation[4]. |
Table 3: In Vivo Matrigel Plug Angiogenesis Assay
| Compound | Animal Model | Effective Concentration | Observed Effect |
| This compound | Not specified | Not specified | Promotes angiogenesis in vivo[1]. |
| VEGF | Mouse | 100 ng/ml (in Matrigel) | Induced extensive neovascularization in the Matrigel plug[5]. |
| bFGF | Mouse | 100 ng/ml (in Matrigel) | Induced extensive neovascularization in the Matrigel plug[5]. |
Signaling Pathways
The pro-angiogenic effects of this compound, VEGF, and bFGF are mediated by distinct signaling cascades within endothelial cells.
This compound Signaling Pathway
14,15-EET has been shown to induce angiogenesis through a mechanism that involves the activation of Src kinase and the signal transducer and activator of transcription 3 (STAT3)[1]. This signaling cascade ultimately leads to the upregulation of VEGF expression, which then acts in an autocrine or paracrine manner to promote angiogenesis[1].
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a potent mitogen for endothelial cells and a key regulator of angiogenesis. Its signaling is primarily mediated through the VEGF Receptor 2 (VEGFR2), which upon ligand binding, dimerizes and autophosphorylates. This activates downstream pathways, including the Phospholipase C gamma (PLCγ), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinase (MAPK) cascade, leading to endothelial cell proliferation, migration, and survival.
bFGF Signaling Pathway
Basic Fibroblast Growth Factor (bFGF) promotes angiogenesis by binding to its high-affinity Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 on endothelial cells. This interaction, in the presence of heparan sulfate (B86663) proteoglycans, leads to receptor dimerization and autophosphorylation. Downstream signaling involves the recruitment of adaptor proteins like FRS2α, which then activate the Ras-MAPK/ERK and PI3K-AKT pathways, promoting endothelial cell proliferation, migration, and survival.
Experimental Protocols
Detailed methodologies for key angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
References
- 1. An essential role for SRC-activated STAT-3 in 14,15-EET–induced VEGF expression and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topotecan inhibits VEGF- and bFGF-induced vascular endothelial cell migration via downregulation of the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Uncovering Novel Protein Targets of 14(15)-EET: A Guide to Comparative Proteomics Approaches
For Immediate Release
Researchers, scientists, and drug development professionals are increasingly employing comparative proteomics to identify novel protein targets of 14(15)-epoxyeicosatrienoic acid (14,15-EET), a crucial signaling molecule with significant therapeutic potential. This guide provides an objective comparison of methodologies, supported by available experimental data, to aid in the design and interpretation of studies aimed at elucidating the molecular mechanisms of 14(15)-EET.
While direct comparative proteomics studies detailing global protein expression changes in response to 14(15)-EET are not yet widely published, existing research into its signaling pathways provides a strong foundation for future investigations. This guide synthesizes current knowledge and outlines a framework for utilizing powerful proteomic techniques to uncover new therapeutic targets.
Known Signaling Pathways and Potential Protein Targets
14(15)-EET is known to exert its effects through various signaling cascades, suggesting a multitude of potential protein interaction partners. Key pathways identified to date include:
-
G-Protein Coupled Receptor (GPCR) Signaling: Evidence suggests that some of the effects of 14(15)-EET are mediated through GPCRs, leading to the activation of downstream signaling. While a specific high-affinity receptor remains elusive, studies have shown that 14,15-EET can interact with several prostaglandin (B15479496) receptor subtypes at micromolar concentrations.[1]
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: 14(15)-EET can transactivate the EGFR, initiating a cascade that involves the activation of Extracellular signal-regulated kinases (ERK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This pathway is crucial for the mitogenic and anti-apoptotic effects of 14(15)-EET in various cell types.
-
Peroxisome Proliferator-Activated Receptor (PPARγ) Activation: 14(15)-EET has been shown to activate PPARγ, a nuclear receptor that plays a key role in regulating gene expression involved in metabolism and inflammation.
Comparative Proteomics Methodologies for Target Identification
To identify novel protein targets of 14(15)-EET beyond the known pathways, researchers can leverage several powerful comparative proteomics techniques. These methods allow for the quantitative comparison of protein abundance in cells or tissues treated with 14(15)-EET versus untreated controls.
| Methodology | Principle | Advantages | Disadvantages |
| 2D-Gel Electrophoresis (2-DE) with Mass Spectrometry | Proteins are separated based on their isoelectric point and molecular weight. Differentially expressed protein spots are excised and identified by mass spectrometry. | Relatively inexpensive, provides visual representation of protein changes. | Labor-intensive, may have difficulty resolving very large, very small, or hydrophobic proteins. |
| Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Peptides from different samples are labeled with isobaric tags. After pooling and fragmentation in the mass spectrometer, the reporter ions provide quantitative information. | High multiplexing capability (up to 8 samples), good accuracy and precision. | Higher cost of reagents, potential for ratio compression. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Cells are metabolically labeled with "heavy" or "light" amino acids. Protein samples are mixed, and the relative abundance is determined by the mass shift in the mass spectrometer. | High accuracy and precision, low experimental variability as samples are mixed early. | Limited to cell culture experiments, requires complete labeling of the proteome. |
Experimental Protocols: A Generalized Workflow
While specific protocols will vary depending on the chosen methodology and cell type, a general workflow for a comparative proteomics experiment to identify 14(15)-EET targets is outlined below.
dot
Caption: Generalized workflow for comparative proteomics to identify 14(15)-EET protein targets.
Data Presentation: Hypothetical Comparison Table
Although a specific comparative proteomics study is not yet available, the following table illustrates how quantitative data on differentially expressed proteins in response to 14(15)-EET treatment could be presented.
| Protein Name | Gene Symbol | Accession Number | Fold Change (14,15-EET/Control) | p-value | Putative Function |
| Hypothetical Protein A | HPA | P12345 | +2.5 | <0.05 | Cell Proliferation |
| Hypothetical Protein B | HPB | Q67890 | -1.8 | <0.05 | Apoptosis Regulation |
| Hypothetical Protein C | HPC | A1B2C3 | +3.1 | <0.01 | Angiogenesis |
| Hypothetical Protein D | HPD | X4Y5Z6 | -2.2 | <0.01 | Inflammation |
Visualizing Signaling Pathways
Understanding the interplay between newly identified targets and known signaling pathways is crucial. The following diagram illustrates a potential signaling network involving 14(15)-EET, incorporating both established and hypothetical protein targets.
dot
Caption: Potential signaling network of 14(15)-EET incorporating known and hypothetical targets.
Conclusion and Future Directions
The application of comparative proteomics holds immense promise for discovering novel protein targets of 14(15)-EET, which could pave the way for new therapeutic strategies for cardiovascular diseases, inflammation, and cancer. Future research should focus on performing well-controlled quantitative proteomics studies in relevant cell types, such as human umbilical vein endothelial cells (HUVECs) and vascular smooth muscle cells (VSMCs), to generate the much-needed quantitative data. The validation of these novel targets will be a critical next step in translating these findings into clinical applications. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
Safety Operating Guide
Proper Disposal of 14R(15S)-EET: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 14R(15S)-Epoxyeicosatrienoic acid (14R(15S)-EET) is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this bioactive lipid.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for (±)14(15)-EET, as the specific stereoisomer this compound is often supplied as a component of this mixture. Typically, this compound is provided as a solution in an organic solvent, such as ethanol. This solution is classified as a flammable liquid and requires appropriate handling in a well-ventilated area, away from ignition sources. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
Quantitative Data for Disposal Considerations
Proper waste segregation is paramount. The following table summarizes the key characteristics of this compound relevant to its disposal.
| Property | Value | Disposal Implication |
| Chemical Name | 14(R),15(S)-Epoxy-5Z,8Z,11Z-eicosatrienoic acid | The organic nature of the compound dictates its classification as a chemical waste. |
| Molecular Formula | C₂₀H₃₂O₃ | High carbon content, suitable for incineration. Does not contain halogens. |
| Physical State | Typically a solution in ethanol. | The solvent (ethanol) is a flammable liquid. The waste must be handled as both chemical and flammable waste. |
| Solubility | Soluble in DMF, DMSO, and ethanol. | Spills can be cleaned with appropriate absorbent materials, which must then be disposed of as hazardous waste. |
| Hazard Classification | Flammable Liquid (due to solvent) | Requires collection in a designated flammable waste container. Local regulations may have specific requirements for flammable waste segregation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound Solution: This is the primary chemical waste. It should be collected in a designated container for non-halogenated organic solvent waste. The container must be properly labeled with "Hazardous Waste," the full chemical name ("this compound in Ethanol"), and the approximate concentration and volume.
-
Contaminated Labware: All disposable items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, are considered chemically contaminated solid waste. These items should be collected in a separate, clearly labeled container or bag designated for this waste stream.
-
Empty Original Vials: The original vials that contained the this compound solution should be triple-rinsed with a suitable solvent (e.g., ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses can often be disposed of down the drain, but it is imperative to consult your institution's specific guidelines on this matter. The triple-rinsed vial, with the label defaced, can then typically be disposed of as non-hazardous glass waste.
Step 2: Waste Collection and Storage
-
Use only approved, chemically compatible containers for liquid waste collection. Ensure containers are sealed tightly to prevent evaporation of the flammable solvent.
-
Store waste containers in a designated satellite accumulation area that is well-ventilated and away from heat, sparks, and open flames.
-
Do not mix this compound waste with incompatible waste streams, such as strong acids, bases, or oxidizers.
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal manifests are completed accurately and retained for your records, in accordance with local and national regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste streams.
Comprehensive Safety and Handling Guide for 14R(15S)-EET
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 14R(15S)-Epoxyeicosatrienoic acid (EET), a key signaling molecule in biomedical research. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Essential Safety Information
14R(15S)-EET and its related compounds should be handled with care, assuming they are hazardous until comprehensively studied. The available safety data for the racemic mixture, (±)14(15)-EET, indicates that the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. The following equipment should be worn at all times:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and aerosols that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling.[1][2] |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling aerosols, which may cause respiratory tract irritation.[1] |
Quantitative Data for (±)14(15)-EET
For ease of reference, the following table summarizes key quantitative data for the closely related racemic mixture (±)14(15)-EET.
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.47 g/mol [1] |
| CAS Number | 197508-62-6[1] |
| Storage Temperature | -80°C[3] |
| Stability | ≥ 2 years at -80°C[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe and effective use of this compound in a laboratory setting.
1. Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure a clean and organized workspace, preferably within a chemical fume hood.
-
Assemble all necessary materials, including PPE, solvents, and waste containers.
-
If the compound is in a solvent, be aware of the solvent's specific hazards (e.g., flammability).[4][5]
2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Handle the compound in a well-ventilated area to avoid inhalation of any potential aerosols.[1]
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
For skin contact, wash the affected area with soap and plenty of water.[1]
-
For eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
Do not eat, drink, or smoke in the laboratory.
3. Experimental Use:
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
If the compound is supplied in a solvent, it can be further diluted. For aqueous buffers, it is often recommended not to store the solution for more than a day.[3]
-
Keep containers tightly sealed when not in use to prevent solvent evaporation and contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with local regulations.
-
Waste Collection:
-
Collect all waste materials, including unused compound, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
The primary recommended method for the disposal of expired pharmaceuticals and chemical waste is high-temperature incineration.[6]
-
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely managing this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
